1,6-Dihydroxy-2-naphthoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,6-dihydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-7-2-4-8-6(5-7)1-3-9(10(8)13)11(14)15/h1-5,12-13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDGEVHBWRIBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)C(=O)O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068069 | |
| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |
| Source | EPA DSSTox | |
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Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38134-93-9 | |
| Record name | 1,6-Dihydroxy-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38134-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-dihydroxy-2-naphthoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,6-Dihydroxy-2-naphthoic Acid from 1,6-Dihydroxynaphthalene
Introduction
1,6-Dihydroxy-2-naphthoic acid is a vital organic intermediate with significant potential in the realms of medicinal chemistry and materials science. Its structural similarity to other biologically active naphthoic acid derivatives suggests a promising future in drug development, particularly in the modulation of biological pathways such as those involving the aryl hydrocarbon receptor (AhR). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of this compound from its precursor, 1,6-dihydroxynaphthalene. The core of this transformation lies in the esteemed Kolbe-Schmitt reaction, a powerful carboxylation method for hydroxyaromatic compounds.
This document delves into the theoretical underpinnings of the synthesis, provides a detailed experimental protocol, and discusses the critical aspects of purification and characterization. By elucidating the causality behind experimental choices and grounding the protocol in established chemical principles, this guide aims to serve as a self-validating system for the successful synthesis of this valuable compound.
Reaction Overview: The Kolbe-Schmitt Carboxylation
The synthesis of this compound from 1,6-dihydroxynaphthalene is achieved through a carboxylation reaction, a classic example of the Kolbe-Schmitt reaction. This reaction involves the nucleophilic addition of a phenoxide (in this case, a dihydroxynaphthoxide) to carbon dioxide, typically under elevated temperature and pressure.
The overall transformation can be represented as follows:
Caption: General scheme of the Kolbe-Schmitt carboxylation of 1,6-dihydroxynaphthalene.
Mechanism and Regioselectivity
The Kolbe-Schmitt reaction proceeds via the formation of a di-alkali metal salt of 1,6-dihydroxynaphthalene, which then acts as the nucleophile. The regioselectivity of the carboxylation on the naphthalene ring is a critical aspect and is influenced by several factors, including the nature of the alkali metal cation, temperature, and pressure.
The generally accepted mechanism involves the following key steps:
-
Deprotonation: 1,6-Dihydroxynaphthalene is treated with a strong base (e.g., an alkali metal hydroxide or carbonate) to form the corresponding di-naphthoxide salt.
-
Complexation with CO₂: The carbon dioxide molecule coordinates with the naphthoxide.
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Electrophilic Aromatic Substitution: The electron-rich naphthalene ring attacks the electrophilic carbon of the CO₂ molecule. For dihydroxynaphthalenes, the position of carboxylation is directed by the activating hydroxyl groups. In the case of 1,6-dihydroxynaphthalene, the 2-position is electronically favored for substitution.
-
Tautomerization and Protonation: The intermediate undergoes tautomerization to restore aromaticity, followed by protonation during acidic workup to yield the final carboxylic acid.
The choice of reaction conditions is paramount in directing the carboxylation to the desired position and minimizing the formation of isomeric byproducts. Generally, lower temperatures and sodium salts favor ortho-carboxylation, while higher temperatures and potassium salts can favor para-carboxylation. For 1,6-dihydroxynaphthalene, carboxylation is expected to occur at one of the positions activated by both hydroxyl groups.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Material/Equipment | Specifications |
| 1,6-Dihydroxynaphthalene | Reagent grade, >98% purity |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Carbon Dioxide | High purity, compressed gas |
| Hydrochloric Acid | Concentrated (37%) |
| High-Pressure Autoclave | Stainless steel, capable of >2000 psi and >200 °C |
| Magnetic Stirrer with Hotplate | - |
| Standard Glassware | - |
| Filtration Apparatus | Buchner funnel, filter paper |
| Rotary Evaporator | - |
Safety Precautions
This synthesis involves high pressure and high temperature and should only be performed by trained personnel in a well-ventilated fume hood. A blast shield is highly recommended. Ensure the high-pressure autoclave is properly maintained and operated according to the manufacturer's instructions. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Synthetic Procedure
A reported synthesis of this compound is conducted in N,N-dimethyl-formamide (DMF) at elevated temperature and pressure. While a specific detailed protocol is not widely available in peer-reviewed literature, the following procedure is based on a reported method and general principles of the Kolbe-Schmitt reaction.
Step 1: Reaction Setup
-
In a high-pressure autoclave equipped with a magnetic stir bar, add 1,6-dihydroxynaphthalene.
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. The exact concentration will depend on the scale of the reaction and the volume of the autoclave. A typical starting point would be a 0.1 to 0.5 M solution.
-
Seal the autoclave according to the manufacturer's instructions.
Step 2: Carboxylation
-
Purge the autoclave with an inert gas, such as nitrogen or argon, to remove any air.
-
Pressurize the autoclave with carbon dioxide to approximately 25,857.4 Torr (approximately 34 atm or 500 psi).
-
Begin stirring and heat the reaction mixture to 180 °C.
-
Maintain these conditions for 6 hours. Monitor the pressure and temperature throughout the reaction.
Step 3: Work-up and Isolation
-
After 6 hours, turn off the heating and allow the autoclave to cool to room temperature.
-
Carefully and slowly vent the excess carbon dioxide pressure in a fume hood.
-
Open the autoclave and transfer the reaction mixture to a beaker.
-
Acidify the reaction mixture by slowly adding concentrated hydrochloric acid with stirring until the pH is acidic (pH 2-3). This will cause the product to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any remaining DMF and inorganic salts.
-
Dry the crude product in a vacuum oven.
A reported yield for this reaction is 100%, though in practice, yields may be lower due to handling losses and potential side reactions.
Purification and Characterization
Purification
The primary method for purifying the crude this compound is recrystallization.
Recrystallization Protocol:
-
Select an appropriate solvent or solvent system. A mixture of ethanol and water or acetic acid and water is often effective for hydroxynaphthoic acids.
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can increase the yield of the purified product.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Characterization
The purified this compound should be characterized by standard analytical techniques to confirm its identity and purity.
Table of Expected Spectroscopic Data (based on related compounds):
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. Two distinct hydroxyl proton signals (which may be broad and exchangeable with D₂O). A carboxylic acid proton signal at >10 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. A carbonyl carbon from the carboxylic acid at >170 ppm. |
| IR (Infrared) Spectroscopy | Broad O-H stretching band from the hydroxyl groups and carboxylic acid (approx. 2500-3300 cm⁻¹). A strong C=O stretching band from the carboxylic acid (approx. 1650-1700 cm⁻¹). C-O stretching and aromatic C=C bending vibrations. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₈O₄, MW: 204.18 g/mol ). Fragmentation patterns may include loss of CO₂ and H₂O. |
Potential Side Products
While the reaction can be highly selective under optimized conditions, potential side products may include:
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Isomeric dihydroxy-naphthoic acids: Carboxylation at other positions on the naphthalene ring.
-
Dicarboxylic acids: Further carboxylation of the product.
-
Decarboxylation products: Loss of CO₂ from the product at high temperatures.
-
Oxidation products: Dihydroxynaphthalenes can be susceptible to oxidation, especially at elevated temperatures.
Careful control of reaction parameters and purification are essential to obtain the desired product in high purity.
Applications in Drug Development
Naphthoic acid derivatives are a promising class of compounds in medicinal chemistry. For instance, 1,4-dihydroxy-2-naphthoic acid has been identified as a bacterial-derived metabolite that exhibits anti-inflammatory activity and acts as an agonist for the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating immune responses and cellular homeostasis, making it an attractive target for therapeutic intervention in various diseases.
Given its structural similarity, this compound is a strong candidate for investigation as an AhR modulator and for other biological activities. Its potential applications could include:
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Anti-inflammatory agents: By modulating AhR signaling or other inflammatory pathways.
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Anticancer agents: The naphthalene scaffold is present in several anticancer drugs.
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Antimicrobial agents: Naphthalene derivatives have shown promise as antibacterial and antifungal compounds.
Further research into the pharmacological profile of this compound and its derivatives is warranted to explore its full therapeutic potential.
Conclusion
The synthesis of this compound from 1,6-dihydroxynaphthalene via the Kolbe-Schmitt reaction represents a direct and efficient route to this valuable compound. This technical guide provides a foundational understanding of the reaction, a detailed experimental protocol, and a framework for purification and characterization. While specific analytical data for the target molecule is currently limited, the principles and procedures outlined herein, grounded in established organic chemistry, offer a robust starting point for researchers and drug development professionals. The exploration of the biological activities of this compound holds significant promise for the discovery of novel therapeutic agents.
References
- Cate, Laurence A. Synthesis, 1983, no. 5, pp. 385-386.
-
The Kolbe-Schmitt Reaction. Future4200. [Link]
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Cheng, Y., et al. "Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling." Toxicological Sciences, vol. 155, no. 2, 2017, pp. 458-473. [Link]
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Organic Syntheses. naphthoresorcinol. [Link]
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Wikipedia. Kolbe–Schmitt reaction. [Link]
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Biological Magnetic Resonance Bank. bmse000689 1-hydroxy-2-naphthoic Acid at BMRB. [Link]
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J&K Scientific LLC. Kolbe-Schmitt Reaction. [Link]
- Google Patents. Method for purifying crude 1,4-dihydroxy-2-naphthoic acid or its salt.
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Hoshino, M., et al. "Enhancement of 1,4-Dihydroxy-2-Naphthoic Acid Production by Propionibacterium freudenreichii ET-3 Fed-Batch Culture." Applied and Environmental Microbiology, vol. 67, no. 8, 2001, pp. 3644-8. [Link]
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Zobel, F., et al. "Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS." The MAK-Collection for Occupational Health and Safety, vol. 5, no. 4, 2020. [Link]
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Kricheldorf, H. R., & Adebahr, T. "Synthesis and characterization of poly(oxy-2,6-naphthalenediylcarbonyl)." Macromolecules, vol. 26, no. 11, 1993, pp. 2879-2885. [Link]
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
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bioRxiv. The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. [Link]
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Biological Magnetic Resonance Bank. bmse000689 1-hydroxy-2-naphthoic Acid at BMRB. [Link]
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ResearchGate. 1,4-dihydroxy-2-naphthoic acid prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced motor function deficits | Request PDF. [Link]
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PubMed. Matrix-assisted laser desorption/ionization mass spectrometry with re-engineered 2,5-dihydroxybenzoic acid derivative. [Link]
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An In-depth Technical Guide to 1,6-Dihydroxy-2-naphthoic acid
Abstract: This technical guide provides a comprehensive overview of 1,6-Dihydroxy-2-naphthoic acid (CAS No: 38134-93-9), tailored for researchers, scientists, and professionals in drug development. The document delineates its core chemical identity, physicochemical properties, and known synthesis pathways. While specific applications for the 1,6-isomer are still emerging, this guide synthesizes data from structurally related dihydroxynaphthoic acids to provide critical context and illuminate potential areas of research, particularly in drug discovery and materials science. The guide includes detailed information on safety, handling, and analytical characterization, establishing a foundational resource for laboratory investigation and application development.
Compound Identification and Core Properties
This compound is an organic compound belonging to the class of dihydroxynaphthoic acids. Its structure, featuring a naphthalene core substituted with two hydroxyl groups and one carboxylic acid group, makes it a subject of interest for various chemical syntheses.
-
IUPAC Name: 1,6-Dihydroxynaphthalene-2-carboxylic acid[1]
Chemical Structure
The molecular structure consists of a naphthalene bicyclic system with hydroxyl (-OH) groups at positions 1 and 6, and a carboxylic acid (-COOH) group at position 2.
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes key physicochemical properties. It is important to note that some of this data is predicted, highlighting the need for empirical validation in a laboratory setting.
| Property | Value | Source |
| Boiling Point | 442.2 ± 35.0 °C (Predicted) | [3] |
| Density | 1.535 ± 0.06 g/cm³ (Predicted) | [3] |
| Physical Form | White to Yellow Solid | [4] |
| Purity | 95% (as commercially available) | [4] |
Synthesis Pathway
The primary documented method for synthesizing this compound involves the carboxylation of 1,6-Dihydroxynaphthalene.
Core Synthesis Protocol
Reaction: 1,6-Dihydroxynaphthalene → this compound
Reagents:
-
1,6-Dihydroxynaphthalene (Substrate)
-
Magnesium Methyl Carbonate (Carboxylating Agent)
Causality: This synthesis route is a variation of the Kolbe-Schmitt reaction, which is a well-established method for carboxylating phenols. Using an organometallic reagent like magnesium methyl carbonate facilitates the electrophilic addition of a carboxyl group to the electron-rich naphthalene ring. The hydroxyl groups act as activating directors; the carboxylation occurs at the ortho position to the C1-hydroxyl group, which is a sterically and electronically favorable site.
Step-by-Step Methodology:
-
Preparation: In a reaction vessel inerted with nitrogen, suspend 1,6-Dihydroxynaphthalene in a suitable anhydrous solvent (e.g., dimethylformamide).
-
Reaction: Add Magnesium Methyl Carbonate to the suspension. Heat the mixture under reflux for several hours to drive the carboxylation reaction to completion.
-
Workup: After cooling, the reaction mixture is acidified (e.g., with dilute HCl) to protonate the carboxylate salt and precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water to remove inorganic salts, and then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Potential Applications and Research Context
While dedicated research on the 1,6-isomer is limited, the broader class of dihydroxynaphthoic acids has demonstrated significant biological and material science applications. The specific positioning of the hydroxyl and carboxyl groups dictates the molecule's function, making the 1,6-isomer a compelling candidate for investigation in similar fields.
Drug Development and Biological Activity
Structural analogs of this compound are known to possess potent biological activities, providing a strong rationale for its investigation in drug discovery.
-
Anti-inflammatory and Gut Health: The 1,4-isomer (1,4-DHNA) is a well-characterized bacterial metabolite that promotes the growth of beneficial Bifidobacterium species.[5][6][7] It acts as an agonist for the aryl hydrocarbon receptor (AhR), a key regulator of the immune system, and exhibits anti-inflammatory activity in the gut.[8] The 1,6-isomer, sharing the core naphthoic acid and dihydroxy features, could be explored for similar AhR modulation or bifidogenic properties.
-
Enzyme Inhibition: The 3,5-dihydroxy 2-naphthoic acid isomer has been identified as a lead compound for designing inhibitors of lactate dehydrogenase (LDH) in the parasite Babesia microti.[9] This suggests that the dihydroxynaphthoic acid scaffold is a viable starting point for developing novel anti-parasitic agents by targeting essential metabolic enzymes.
-
Psoriasis Treatment: The 1,4-isomer has also been investigated for its potential therapeutic application in treating psoriasis by inducing apoptosis in human keratinocytes.[5][8]
Materials Science
The rigid, planar structure of the naphthalene core is highly valuable in the synthesis of advanced materials.
-
Engineering Plastics & Liquid Crystals: The related compound 6-Hydroxy-2-naphthoic acid is a critical intermediate in the synthesis of high-performance engineering plastics and liquid crystal polymers.[10] These materials require monomers that impart thermal stability and mechanical strength, properties for which the naphthoic acid structure is well-suited. The 1,6-dihydroxy isomer could be investigated as a monomer to create novel polymers with potentially different solubility, cross-linking capabilities, or liquid crystalline phases due to the additional hydroxyl group.
Caption: Known application areas of related dihydroxynaphthoic acid isomers.
Safety and Handling
No specific safety data sheet (SDS) for this compound is readily available. Therefore, a conservative approach based on data from structurally similar compounds, such as 1,4-dihydroxy-2-naphthoic acid, is mandated. This compound should be handled as a potentially hazardous chemical in a well-ventilated area.
Hazard Identification (based on analogs)
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Precautions and PPE
-
Handling: Avoid dust formation and inhalation. Do not get in eyes, on skin, or on clothing. Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles (conforming to EN 166).
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing.
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
First Aid Measures (based on analogs)
-
If Inhaled: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.
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- This compound CAS#: 38134-93-9. ChemicalBook.
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- SAFETY DATA SHEET - 3,5-Dihydroxy-2-naphthoic acid. Sigma-Aldrich.
- 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- - Substance Details. US EPA.
- Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.
- The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. bioRxiv.
- 6-Hydroxy-2-naphthoic acid. ChemicalBook.
- 1,4-Dihydroxy-2-naphthoic acid. ChemicalBook.
- 1,4-Dihydroxy-2-naphthoic acid 97%. Sigma-Aldrich.
- 1,4-Dihydroxy-2-naphthoic acid (ECMDB04054). ECMDB.
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- This compound. Sigma-Aldrich.
- Detection of 1,4-Dihydroxy-2-Naphthoic Acid
- Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers.
- The Role of 6-Hydroxy-2-Naphthoic Acid in Chemical Synthesis and Product Development. NINGBO INNO PHARMCHEM CO.,LTD.
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A Technical Guide to the Solubility of 1,6-Dihydroxy-2-naphthoic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1,6-Dihydroxy-2-naphthoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, predictive models, and detailed experimental protocols for empirical determination. In the absence of extensive published quantitative data for this specific isomer, this guide emphasizes a foundational understanding of the molecular structure's influence on solubility and provides the necessary tools for its practical assessment.
Introduction: The Importance of Solubility in Research and Development
Solubility is a critical physicochemical parameter that governs the viability of a compound in numerous applications, from pharmaceutical formulations to organic synthesis. For a molecule like this compound, understanding its solubility profile in various organic solvents is paramount for predicting its behavior in different chemical environments, designing effective purification strategies, and formulating delivery systems. This guide will equip the researcher with the knowledge to predict, measure, and interpret the solubility of this compound.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1] For this compound, its solubility is a complex interplay of its rigid aromatic naphthalene core and the polar functional groups attached to it.
Molecular Structure Analysis
This compound possesses a multifaceted molecular structure that dictates its solubility:
-
Naphthalene Core: The bicyclic aromatic ring system of naphthalene is inherently nonpolar and hydrophobic. Naphthalene itself is soluble in many organic solvents like alcohols, ethers, and aromatic hydrocarbons, but insoluble in water.[2][3][4]
-
Hydroxyl Groups (-OH): The two hydroxyl groups introduce significant polarity to the molecule. These groups can act as both hydrogen bond donors and acceptors, increasing the potential for interaction with polar solvents.[5]
-
Carboxylic Acid Group (-COOH): This functional group is highly polar and can also participate in hydrogen bonding as both a donor and an acceptor.[6] The presence of the carboxyl group generally enhances solubility in polar solvents.
The overall polarity of this compound is a balance between its non-polar hydrocarbon backbone and its polar functional groups.
Solute-Solvent Interactions
The dissolution of this compound in an organic solvent involves the disruption of the intermolecular forces within the solid crystal lattice and the formation of new interactions between the solute and solvent molecules. The dominant interactions will vary depending on the nature of the solvent:
-
Polar Protic Solvents (e.g., Alcohols): These solvents can engage in strong hydrogen bonding with the hydroxyl and carboxylic acid groups of the solute.
-
Polar Aprotic Solvents (e.g., Ketones, Esters): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl and carboxylic acid protons of the solute.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be limited, primarily driven by weaker van der Waals forces interacting with the naphthalene core.
Predictive Approaches to Solubility
In the absence of empirical data, several theoretical models can be employed to predict the solubility of this compound.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a numerical method to predict miscibility and solubility by dividing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8][9] The principle is that substances with similar HSP values are likely to be soluble in one another. To predict the solubility of this compound, one would need to estimate its HSP values and compare them to the known HSP values of various organic solvents.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical relationships that correlate the chemical structure of a compound with a specific property, such as solubility.[10][11][12] These models are built using large datasets of compounds with known solubilities.[10][11] While a specific QSAR model for dihydroxynaphthoic acids may not be readily available, general-purpose solubility prediction software often incorporates QSAR principles.[13][14]
Experimental Determination of Solubility
Given the lack of specific data, experimental determination is crucial for obtaining accurate solubility values. The following section provides a detailed protocol based on the well-established saturation shake-flask method, adhering to Good Laboratory Practices (GLP).[15][16][17][18]
Materials and Equipment
-
This compound (solid, of known purity)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.
-
To each vial, add a precise volume of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved solid.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Concentration Analysis:
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.
-
Report the temperature at which the solubility was determined.
-
Predicted Solubility Profile and Data Presentation
While quantitative data is not available in the literature, a qualitative prediction of the solubility of this compound in various organic solvents can be made based on its structure.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's -OH group and the solute's -OH and -COOH groups. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The solvent's carbonyl group can act as a hydrogen bond acceptor for the solute's -OH and -COOH groups. |
| Ethers | Diethyl Ether, THF | Moderate | The ether oxygen can act as a hydrogen bond acceptor. The nonpolar alkyl groups of the ether will interact with the naphthalene core. |
| Halogenated | Dichloromethane | Low to Moderate | Limited hydrogen bonding capability. Solubility will be influenced by dipole-dipole interactions. |
| Aromatic | Toluene, Benzene | Low | Primarily nonpolar interactions (π-π stacking) with the naphthalene ring. The polar functional groups will limit solubility. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | Dominated by weak van der Waals forces. The high polarity of the functional groups will make it immiscible with highly nonpolar solvents. |
Conclusion and Future Work
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. The theoretical discussion highlights the key structural features that influence its solubility, while the detailed experimental protocol provides a practical means for its empirical determination.
Future work should focus on the systematic experimental measurement of the solubility of this compound in a wide range of organic solvents at various temperatures. This data would be invaluable for creating a robust quantitative solubility profile, which would, in turn, facilitate the development of predictive models such as QSAR and the determination of its Hansen Solubility Parameters.
References
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spectroscopic data (NMR, IR, UV-Vis) of 1,6-Dihydroxy-2-naphthoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 1,6-Dihydroxy-2-naphthoic Acid: A Predictive and Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. Recognizing the current scarcity of consolidated, publicly available experimental data for this specific isomer, this document adopts a predictive and methodological approach. By leveraging established principles of spectroscopy and analyzing empirical data from structurally analogous compounds, we present a detailed forecast of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral features. Furthermore, this guide offers field-proven, step-by-step protocols for data acquisition and analysis, designed to ensure scientific integrity and generate reliable, publication-quality data. This document is intended to serve as an essential resource for researchers engaged in the synthesis, identification, and application of substituted naphthoic acids, enabling them to navigate the challenges of characterizing novel or lesser-studied molecules with confidence.
Introduction: The Need for Definitive Structural Elucidation
This compound belongs to a class of substituted naphthalenic compounds that are of significant interest in medicinal chemistry and materials science. As an isomer of other biologically active dihydroxynaphthoic acids, its unique substitution pattern is predicted to confer distinct physicochemical and pharmacological properties. For instance, its close relative, 1,4-dihydroxy-2-naphthoic acid, is a known bacterial metabolite involved in the biosynthesis of menaquinone (vitamin K2) and has been studied for its anti-inflammatory activities.[1][2] The precise arrangement of hydroxyl and carboxylic acid functional groups on the naphthalene core dictates molecular interactions, solubility, and metabolic fate.
Therefore, unambiguous structural confirmation is a prerequisite for any meaningful investigation into the potential applications of this compound. Spectroscopic techniques, namely NMR, IR, and UV-Vis, are the cornerstones of this characterization process. Each method provides a unique and complementary piece of the structural puzzle:
-
NMR Spectroscopy elucidates the carbon-hydrogen framework, revealing the precise connectivity and chemical environment of each atom.
-
IR Spectroscopy identifies the functional groups present in the molecule by probing their characteristic vibrational frequencies.
-
UV-Vis Spectroscopy provides information about the electronic structure and extent of conjugation within the aromatic system.
This guide addresses the critical gap in available data by providing a robust, predictive analysis of the expected spectra for this compound, grounded in the known spectral data of its isomers and precursors. It further serves as a practical bench-top manual, detailing the methodologies required to obtain and interpret high-quality spectroscopic data.
Molecular Structure and Predicted Spectroscopic Overview
The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure. The arrangement of functional groups and the symmetry of the naphthalene core are the primary determinants of the resulting spectra.
Figure 1. Structure of this compound with atom numbering.
Based on this structure, a preliminary spectroscopic profile can be predicted:
-
¹H NMR: Five distinct aromatic proton signals are expected, along with three exchangeable protons from the two hydroxyl groups and the carboxylic acid. The chemical shifts and coupling patterns will be highly informative.
-
¹³C NMR: Eleven unique carbon signals are anticipated, including a downfield signal for the carboxyl carbon and distinct signals for the oxygenated aromatic carbons.
-
IR: Strong, characteristic absorptions for O-H (broad), C=O (sharp), aromatic C=C, and C-O bonds are expected.
-
UV-Vis: The extended π-system of the dihydroxynaphthalene core will result in strong absorption in the UV region, with characteristic shifts due to the electron-donating hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the definitive structural elucidation of organic molecules. A combination of ¹H, ¹³C, and 2D NMR experiments can provide an unambiguous assignment of the entire molecular structure.
Foundational Principles for NMR Analysis: Experimental Causality
The choice of experimental parameters is critical for obtaining high-quality NMR data, especially for molecules with exchangeable protons.
-
Solvent Selection: Aprotic polar solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are highly recommended. Unlike protic solvents (e.g., D₂O or methanol-d₄), DMSO-d₆ does not readily exchange its deuterium with the analyte's hydroxyl and carboxyl protons.[3] This allows for the direct observation of these important signals, which typically appear as broad singlets. In contrast, using a solvent like D₂O would cause these signals to disappear, a phenomenon that can itself be used as a confirmatory test.[4][5]
-
Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard, with its signal defined as 0.00 ppm for both ¹H and ¹³C NMR.
-
Temperature Effects: The chemical shift and peak shape of exchangeable protons are highly dependent on temperature and concentration due to changes in hydrogen bonding.[6] Maintaining a constant, standard temperature (e.g., 298 K) is crucial for reproducibility.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in DMSO-d₆ is detailed below. Predictions are based on established substituent effects and comparison with data for 1,4-dihydroxy-2-naphthoic acid[7] and 2-hydroxy-1-naphthoic acid.[8]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| -COOH | 12.0 - 13.5 | Broad singlet | - | Highly deshielded acidic proton, typical for carboxylic acids.[4] |
| 1-OH | 9.5 - 10.5 | Broad singlet | - | Phenolic proton, less acidic than COOH. |
| 6-OH | 9.0 - 10.0 | Broad singlet | - | Phenolic proton. |
| H-8 | 8.0 - 8.2 | d | J ≈ 8.5 | Ortho-coupled to H-7. |
| H-4 | 7.8 - 8.0 | d | J ≈ 8.8 | Ortho-coupled to H-3. |
| H-5 | 7.6 - 7.7 | d | J ≈ 2.0 | Meta-coupled to H-7. |
| H-7 | 7.3 - 7.4 | dd | J ≈ 8.5, 2.0 | Ortho-coupled to H-8, meta-coupled to H-5. |
| H-3 | 7.2 - 7.3 | d | J ≈ 8.8 | Ortho-coupled to H-4. |
-
Confirmation via D₂O Exchange: Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the signals assigned to -COOH, 1-OH, and 6-OH to disappear, confirming their identity as exchangeable protons.[5]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals corresponding to each unique carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O | 170 - 175 | Carboxylic acid carbonyl, highly deshielded.[9] |
| C-1 | 155 - 160 | Aromatic carbon bearing an -OH group, significantly deshielded. |
| C-6 | 152 - 157 | Aromatic carbon bearing an -OH group. |
| C-4a | 135 - 140 | Quaternary aromatic carbon. |
| C-8 | 128 - 132 | Aromatic CH. |
| C-8a | 125 - 130 | Quaternary aromatic carbon. |
| C-4 | 123 - 127 | Aromatic CH. |
| C-3 | 120 - 124 | Aromatic CH. |
| C-7 | 118 - 122 | Aromatic CH. |
| C-5 | 108 - 112 | Aromatic CH, shielded by ortho -OH group. |
| C-2 | 105 - 110 | Aromatic carbon bearing the -COOH group. |
Recommended Experimental Protocol for NMR Spectroscopy
Figure 2. Recommended workflow for NMR analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.
Key Vibrational Modes and Their Causality
The IR spectrum of this compound will be dominated by the vibrations of its hydroxyl and carboxyl groups, along with the characteristic absorptions of the naphthalene ring.
-
O-H Stretching: Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers. This results in a very broad and strong absorption band for the O-H stretch, usually centered around 3000 cm⁻¹, often overlapping with the C-H stretching region.[4] The two phenolic O-H groups will also contribute to this broad feature, likely in the 3200-3500 cm⁻¹ range.
-
C-H Stretching: Aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).
-
C=O Stretching: The carbonyl stretch of a hydrogen-bonded carboxylic acid is one of the most intense and sharp signals in the spectrum, expected around 1700-1725 cm⁻¹.[4]
-
C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region and often appear as a series of sharp bands.
-
C-O Stretching & O-H Bending: These vibrations are found in the fingerprint region (below 1400 cm⁻¹). Strong C-O stretching bands are expected around 1200-1300 cm⁻¹, and out-of-plane O-H bending can contribute to a broad absorption around 920 cm⁻¹.
Predicted IR Data Summary
Table 3: Predicted Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Characteristics |
|---|---|---|---|
| 3500 - 2500 | O-H stretch (phenols & carboxylic acid) | Strong | Very broad, centered around 3000 cm⁻¹ |
| 3150 - 3050 | Aromatic C-H stretch | Weak to Medium | Sharp peaks |
| 1725 - 1700 | C=O stretch (carboxylic acid dimer) | Strong | Sharp, intense |
| 1620 - 1450 | Aromatic C=C ring stretch | Medium to Strong | Multiple sharp peaks |
| 1300 - 1200 | C-O stretch (acid & phenols) | Strong | Intense peaks |
| ~920 | O-H bend (out-of-plane, dimer) | Medium | Broad |
Recommended Experimental Protocol for FTIR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most straightforward and requires minimal sample preparation.[10]
Figure 3. Recommended workflow for ATR-FTIR analysis.
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule, providing insight into the conjugated π-electron system.
Electronic Transitions and Auxochromic Effects
The naphthalene ring system is the primary chromophore. In a non-polar solvent like hexane, naphthalene itself exhibits absorption maxima around 220 nm, 275 nm, and 312 nm. The introduction of substituents dramatically influences these absorptions.
-
Auxochromes: The hydroxyl (-OH) and carboxyl (-COOH) groups act as auxochromes. The lone pair electrons on the hydroxyl oxygens can be delocalized into the aromatic ring, extending the conjugation.
-
Bathochromic Shift: This extension of the conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can absorb lower-energy (longer-wavelength) light. This phenomenon is known as a bathochromic or "red" shift.[11] Therefore, this compound is expected to have its absorption maxima shifted to significantly longer wavelengths compared to unsubstituted naphthalene.
Predicted UV-Vis Absorption Maxima
Predictions are based on general trends for substituted naphthalenes.[12][13] The exact λ_max values are highly solvent-dependent.
Table 4: Predicted UV-Vis Absorption Maxima (in Ethanol)
| Predicted λ_max (nm) | Associated Transition |
|---|---|
| ~230 - 250 | π → π* |
| ~280 - 300 | π → π* |
| ~330 - 360 | π → π* |
Recommended Experimental Protocol for UV-Vis Spectroscopy
The key to reliable UV-Vis data is the careful selection of a solvent and the preparation of a dilute solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
Figure 4. Recommended workflow for UV-Vis analysis.
Conclusion
While direct, published spectroscopic data for this compound is limited, a comprehensive and reliable characterization is entirely achievable through systematic experimental work. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra, based on the well-understood principles of spectroscopy and data from analogous structures. The detailed, field-proven protocols outlined herein offer a self-validating system for researchers to generate high-quality, unambiguous data. By following these methodologies, scientists in both academic and industrial settings can confidently elucidate the structure of this and other novel naphthalenic compounds, paving the way for further investigation into their chemical and biological properties.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dihydroxy-2-naphthoic acid. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 10). Which Solvent Is Used In UV-Visible Spectroscopy? [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). The changes in the UV‐Vis absorption spectrum of 1,5‐dihydroxynaphthalene... [Image]. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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ResearchGate. (2024, April 25). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum? Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]
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Quora. (2020, April 9). Which solvent is best for the UV vis spectrum, and why? Retrieved from [Link]
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ECMDB. (2015, September 17). 1,4-Dihydroxy-2-naphthoic acid (ECMDB04054). Retrieved from [Link]
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Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]
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NIST. (n.d.). 1-Naphthalenecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institutes of Health. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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Reddit. (2023, March 16). Hydroxyl Groups in NMR. Retrieved from [Link]
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bioRxiv. (2023, September 17). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraqui. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 14). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]
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The Astrophysics & Astrochemistry Laboratory. (n.d.). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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potential biological activity of 1,6-Dihydroxy-2-naphthoic acid
An In-Depth Technical Guide to the Potential Biological Activity of 1,6-Dihydroxy-2-naphthoic Acid
Abstract
This technical guide provides a comprehensive framework for investigating the potential biological activities of this compound. Direct research on this specific isomer is limited; therefore, this document synthesizes the extensive body of knowledge on its close structural analog, 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), and other related naphthoquinones to project a scientifically grounded hypothesis of its potential pharmacological profile. We present detailed experimental protocols, explore potential mechanisms of action, and offer a strategic approach for researchers, scientists, and drug development professionals to unlock the therapeutic promise of this novel compound. This guide is structured to serve as a foundational resource, enabling a systematic and efficient evaluation of this compound's bioactivity.
Introduction: The Case for Investigating this compound
The naphthoquinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] While extensive research has focused on isomers like 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), a microbial metabolite with established anti-inflammatory and pro-apoptotic activities, the biological landscape of this compound remains largely unexplored.[4][5]
The unique positioning of the hydroxyl groups at the 1 and 6 positions may confer novel pharmacological properties, including altered receptor binding affinities, modified redox potentials, and unique metabolic profiles compared to its isomers. This guide posits that this compound is a compelling candidate for investigation, with a high probability of exhibiting significant biological activities. We will leverage the well-documented activities of 1,4-DHNA as a predictive model to outline a comprehensive research and development pathway.
Projected Biological Activity I: Anti-inflammatory Potential via Aryl Hydrocarbon Receptor (AhR) Modulation
2.1 Mechanistic Hypothesis: Learning from 1,4-DHNA
1,4-DHNA is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[4][6] Activation of AhR by 1,4-DHNA has been shown to exhibit anti-inflammatory effects in the gut.[4][6] The binding of 1,4-DHNA to AhR leads to the induction of downstream target genes, such as Cytochrome P450 1A1 (CYP1A1) and CYP1B1.[4][6]
We hypothesize that this compound, as a structural analog, may also interact with the AhR. The difference in hydroxyl positioning could lead to its function as an agonist, a partial agonist, or even an antagonist, each with distinct therapeutic implications. An antagonistic interaction, for example, could be beneficial in contexts where AhR is overactivated.
2.2 Experimental Workflow for Assessing AhR Activity
The following workflow is designed to comprehensively characterize the interaction of this compound with the AhR signaling pathway.
Caption: Experimental workflow for evaluating AhR modulation.
2.3 Detailed Experimental Protocols
2.3.1 Cell Viability Assay (MTT Protocol)
-
Rationale: To determine the cytotoxic profile of this compound and establish a non-toxic concentration range for subsequent functional assays.
-
Procedure:
-
Seed human colon adenocarcinoma cells (Caco-2) or young adult mouse colonic (YAMC) cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium with the compound dilutions and incubate for 24, 48, and 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO).
-
2.3.2 AhR-Responsive Gene Expression (qRT-PCR)
-
Rationale: To quantify the induction of AhR target genes (CYP1A1, CYP1B1) as a direct measure of AhR activation.
-
Procedure:
-
Treat Caco-2 or YAMC cells with non-toxic concentrations of this compound for 6 and 18 hours. Include a positive control (e.g., TCDD) and a vehicle control.
-
Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for CYP1A1, CYP1B1, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Projected Biological Activity II: Anticancer and Pro-Apoptotic Effects
3.1 Mechanistic Hypothesis: A Pathway to Programmed Cell Death
Naphthoquinones are well-documented cytotoxic agents against various cancer cell lines.[2] 1,4-DHNA, for instance, induces apoptosis in human keratinocytes, suggesting its potential for treating hyperproliferative skin disorders like psoriasis.[5] This activity is mediated through both caspase-dependent and -independent pathways, leading to G0/G1 cell cycle arrest, a decrease in mitochondrial membrane potential, and nuclear translocation of apoptosis-inducing factor (AIF).[5]
Given the established anticancer profile of the naphthoquinone scaffold, it is highly probable that this compound will exhibit cytotoxic and pro-apoptotic effects against cancer cell lines. The specific mechanisms and cellular targets may, however, differ based on its unique structure.
3.2 Experimental Workflow for Assessing Anticancer Activity
Caption: Workflow for evaluating anticancer and pro-apoptotic activity.
3.3 Detailed Experimental Protocols
3.3.1 Apoptosis Assessment by Annexin V/PI Staining
-
Rationale: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment.
-
Procedure:
-
Treat a selected cancer cell line (e.g., human keratinocyte cell line HaCaT for psoriasis model, or a cancer line like MCF-7) with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
3.3.2 Cell Cycle Analysis
-
Rationale: To determine if the compound induces cell cycle arrest at a specific phase.
-
Procedure:
-
Treat cells with the compound as described above.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
3.4 Quantitative Data Summary
The following table provides a template for summarizing the cytotoxic activity of this compound across various cell lines, using 1,4-DHNA and a standard chemotherapeutic agent as comparators.
| Compound | Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h | Selectivity Index (SI)* |
| 1,6-DHNA | Cancer Cell A | TBD | TBD | TBD |
| Cancer Cell B | TBD | TBD | TBD | |
| Normal Cell Line | TBD | TBD | TBD | |
| 1,4-DHNA | HaCaT | ~40-50 | ~30-40 | Data Dependent |
| NCTC 2544 | ~50-60 | ~40-50 | Data Dependent | |
| Doxorubicin | Cancer Cell A | Reference | Reference | Reference |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. An SI > 2 is generally considered indicative of selective cytotoxicity.
Projected Biological Activity III: Antimicrobial Properties
4.1 Mechanistic Hypothesis: A Broad-Spectrum Potential
Naphthoic acids and their derivatives have demonstrated antimicrobial activity against a range of pathogens.[1] For example, 1,4-DHNA shows inhibitory activity against clarithromycin-resistant clinical isolates of Helicobacter pylori. The mechanism of action for antimicrobial naphthoquinones often involves the disruption of the bacterial respiratory chain, generation of reactive oxygen species, and membrane damage.
Given its structural class, this compound is a promising candidate for antimicrobial drug discovery. It should be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
4.2 Detailed Experimental Protocols
4.2.1 Minimum Inhibitory Concentration (MIC) Determination
-
Rationale: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Procedure (Broth Microdilution Method):
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Include a positive control (microbe + medium), a negative control (medium only), and a standard antibiotic control (e.g., Ciprofloxacin, Amphotericin B).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion and Future Directions
While direct experimental data on this compound is currently scarce, the extensive research on its isomers, particularly 1,4-DHNA, provides a robust foundation for predicting its biological activities. The evidence strongly suggests that this compound is a high-priority candidate for investigation as a potential anti-inflammatory, anticancer, and antimicrobial agent.
The experimental workflows and protocols detailed in this guide offer a clear and systematic path for elucidating the pharmacological profile of this compound. Future research should focus on a comprehensive screening of these activities, followed by in-depth mechanistic studies to identify its molecular targets. Structure-activity relationship (SAR) studies involving the synthesis of novel derivatives will also be crucial in optimizing its potency and selectivity for potential therapeutic development.
References
- Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. (n.d.). National Institutes of Health.
- The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraqui. (2023, September 17). bioRxiv.
- Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. (2016, November 11). Oxford Academic.
- 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment. (n.d.). National Institutes of Health.
- Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. (2016, November 11). PubMed.
- evaluation of antimicrobial activities of naphthoic acid and its derivatives. (n.d.). Jetir.Org.
- Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. (n.d.). National Institutes of Health.
- Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones. (n.d.).
- 1,4-Dihydroxy-2-naphthoic acid | C11H8O4. (n.d.). PubChem.
- 6-Hydroxy-2-naphthoic acid 98 16712-64-4. (n.d.). Sigma-Aldrich.
- Antimicrobial and Cytotoxic Naphthoquinones from Microbial Origin: An Updated Review. (n.d.).
- 1,4-Dihydroxy-2-naphthoic Acid, 25g, Each. (n.d.). CP Lab Safety.
- Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives. (n.d.). National Institutes of Health.
- Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (n.d.). MDPI.
- Synthesis and Biological Evaluation of New Naphthoquinones Derivatives. (n.d.). PubMed.
- In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. (n.d.). MDPI.
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An In-depth Technical Guide to 1,6-Dihydroxy-2-naphthoic Acid: Synthesis, Properties, and Emerging Applications
This technical guide provides a comprehensive overview of 1,6-dihydroxy-2-naphthoic acid, a specific isomer of dihydroxynaphthoic acid. Unlike its more extensively studied isomers, the significance of this compound lies not in a long history of natural product discovery, but in its role as a synthetically accessible intermediate for valuable chemical compounds. This document will delve into the known methods for its synthesis, its chemical characteristics, and its potential applications, offering a crucial resource for researchers in synthetic chemistry, biotechnology, and materials science.
Introduction: Distinguishing this compound
Naphthoic acids, bicyclic aromatic carboxylic acids, are a well-established class of compounds with diverse applications. The dihydroxy-substituted analogues, in particular, have garnered significant interest. However, the scientific literature is dominated by studies of isomers such as 1,4-dihydroxy-2-naphthoic acid, a known biosynthetic precursor to vitamin K and other natural products. In stark contrast, this compound is notable for its apparent absence in nature. Its relevance is primarily defined by its utility as a chemical intermediate. This guide will illuminate the current state of knowledge on this lesser-known but potentially valuable molecule.
Biotechnological Synthesis: A Modern Approach to an Elusive Molecule
The most detailed information regarding the synthesis of this compound comes from the field of biotechnology. A key method involves the enzymatic hydroxylation of a readily available precursor, 6-hydroxy-2-naphthoic acid. This process has been demonstrated using genetically engineered microorganisms.
A Japanese patent application describes a method for the production of 1,6-dihydroxynaphthalene, where this compound is a critical intermediate.[1] The process involves the use of E. coli engineered to express specific hydroxylating enzymes. These enzymes catalyze the introduction of a hydroxyl group at the 1-position of 6-hydroxy-2-naphthoic acid to yield this compound.[1]
The subsequent step in this patented process is the decarboxylation of this compound to produce 1,6-dihydroxynaphthalene, a compound of industrial interest.[1] This is typically achieved by heating the aqueous solution containing the intermediate.[1]
Experimental Protocol: Enzymatic Synthesis and Decarboxylation
The following is a generalized protocol based on the principles described in the aforementioned patent for the production of 1,6-dihydroxynaphthalene via a this compound intermediate.
Part A: Enzymatic Hydroxylation
-
Cultivation of Engineered Microorganism: A strain of E. coli, engineered to express a suitable naphthalene ring hydroxylating enzyme, is cultured in an appropriate fermentation medium.
-
Substrate Addition: Upon reaching a suitable cell density, the substrate, 6-hydroxy-2-naphthoic acid, is added to the culture medium.
-
Biotransformation: The culture is incubated under controlled conditions (temperature, pH, aeration) to allow for the enzymatic conversion of 6-hydroxy-2-naphthoic acid to this compound.
-
Monitoring: The progress of the reaction is monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the substrate and the product.
Part B: Decarboxylation and Isolation
-
Cell Removal: The bacterial cells are removed from the culture medium by centrifugation or microfiltration.
-
Decarboxylation: The resulting supernatant, containing this compound, is heated to 80°C or higher to induce decarboxylation, yielding 1,6-dihydroxynaphthalene.[1]
-
Purification: The final product, 1,6-dihydroxynaphthalene, can be purified from the aqueous solution using standard methods such as extraction and crystallization.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | |
| Alternative Name | 1,6-dihydroxynaphthalene-2-carboxylic acid | [2][3][4] |
| CAS Number | 38134-93-9 | [2] |
| Molecular Formula | C₁₁H₈O₄ | [3][4] |
The structure of this compound, with hydroxyl groups at positions 1 and 6 and a carboxylic acid group at position 2 of the naphthalene ring, makes it a versatile building block in organic synthesis. Its potential for further chemical modification is significant, though largely unexplored in the public domain.
Potential Applications and Future Directions
The primary documented application of this compound is as an intermediate in the synthesis of 1,6-dihydroxynaphthalene.[1] Dihydroxynaphthalenes are important monomers in the production of high-performance polymers, such as liquid crystal polymers and epoxy resins. The use of 1,6-dihydroxynaphthalene-2-carboxylic acid in the formation of cured epoxy resins has been noted in patent literature.[3][4]
The lack of extensive research on the direct biological activities of this compound presents a significant opportunity for future investigation. Given the known biological roles of other dihydroxynaphthoic acid isomers, it is plausible that the 1,6-isomer may possess interesting pharmacological properties.
Conclusion
This compound represents a molecule of interest primarily from a synthetic and biotechnological perspective. While it does not appear to be a naturally occurring compound, its efficient production via enzymatic hydroxylation opens avenues for its use as a precursor to valuable chemicals and materials. The current knowledge base, largely derived from patent literature, underscores the potential of this compound. Further academic research is warranted to fully explore its chemical reactivity and to screen for potential biological activities, which could unlock new applications in drug discovery and materials science.
Visualizations
Caption: Biotechnological production pathway of 1,6-dihydroxynaphthalene.
References
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This compound | Aaron Chemicals LLC | Chemikart. Available at: [Link]
- TW201122012A - Composition for formation of cured epoxy resin, and cured products thereof - Google Patents.
- CN102725273A - 包合物及其制造方法.
- JP2017121203A - Production method of dihydroxy naphthalene - Google Patents.
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A Comprehensive Technical Guide to the Thermal Stability and Degradation of 1,6-Dihydroxy-2-naphthoic Acid
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability and degradation pathways of 1,6-Dihydroxy-2-naphthoic acid. Recognizing the limited direct literature on this specific isomer, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of its potential stability based on its chemical structure and provides detailed, field-proven experimental protocols for robust characterization. Methodologies covered include thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), alongside a systematic approach to forced degradation studies as mandated by regulatory bodies. The guide emphasizes the rationale behind experimental design, data interpretation, and the elucidation of degradation mechanisms, ensuring scientific integrity and trustworthiness in the generated stability profile.
Introduction: The Need for a Robust Stability Profile
This compound is an aromatic carboxylic acid with a polycyclic hydroxynaphthoic acid structure. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as synthons for more complex molecules. The development of any active pharmaceutical ingredient (API) or key intermediate necessitates a thorough understanding of its intrinsic chemical and physical stability. Thermal stability is a critical quality attribute, as it influences manufacturing processes (e.g., drying, milling, formulation), storage conditions, shelf-life, and ultimately, the safety and efficacy of the final product.[1]
Exposure to elevated temperatures can initiate degradation, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a comprehensive thermal stability profile is a non-negotiable prerequisite for regulatory submission and successful drug development. This guide provides the theoretical and practical foundation for establishing such a profile for this compound.
Theoretical Stability Assessment: A Mechanistic Perspective
The structure of this compound—featuring a naphthalene core, a carboxylic acid group, and two hydroxyl groups—offers predictive insights into its potential thermal liabilities.
-
Carboxylic Acid Group: Aromatic carboxylic acids, particularly those with ortho-hydroxyl groups (analogous to salicylic acid), can be susceptible to thermal decarboxylation.[2][3] The loss of carbon dioxide is a common degradation pathway at elevated temperatures.[2]
-
Hydroxyl Groups: The phenolic hydroxyl groups are prone to oxidation, especially in the presence of heat, light, and trace metals. This can lead to the formation of colored degradation products, such as quinone-type structures. The relative positions of the hydroxyl groups can influence the stability and the specific oxidation products formed.[4]
-
Naphthalene Ring: The polycyclic aromatic ring system is generally stable but can be susceptible to oxidation under harsh conditions, potentially leading to ring-opening products.[5]
Based on these structural motifs, the primary anticipated degradation pathways under thermal stress are decarboxylation and oxidation.
Core Experimental Workflow for Stability Characterization
A multi-faceted experimental approach is essential to build a comprehensive and reliable stability profile. The workflow logically progresses from determining bulk thermal properties to identifying specific degradation products under stressed conditions.
Caption: Core workflow for thermal stability and degradation analysis.
Methodologies for Determining Intrinsic Thermal Stability
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset temperature of decomposition, quantifying mass loss events (e.g., desolvation or decomposition), and assessing overall thermal stability. The choice of a nitrogen atmosphere is critical to study the intrinsic thermal degradation without interference from oxidative processes.
Protocol 4.1: TGA for this compound
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50-100 mL/min.
-
Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates (Tpeak).
-
Quantify the percentage of mass lost at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point (Tm), enthalpy of fusion (ΔHfus), and to detect exothermic or endothermic events associated with decomposition. An exotherm following a melting endotherm is a strong indicator of decomposition.
Protocol 4.2: DSC for this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as the reference.
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 30 °C, then ramp the temperature from 30 °C to 350 °C (or a temperature beyond any events observed in TGA) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify and integrate endothermic peaks to determine the melting point (onset and peak temperature) and enthalpy of fusion.
-
Identify any exothermic peaks, which may indicate decomposition or other thermal events.
-
Data Presentation:
| Parameter | Result | Interpretation |
| TGA Tonset (°C) | [Insert Value] | Onset of significant thermal decomposition. |
| TGA Mass Loss (%) | [Insert Value] | Percentage of material lost upon decomposition. |
| DSC Tm (°C) | [Insert Value] | Melting point of the crystalline form. |
| DSC ΔHfus (J/g) | [Insert Value] | Energy required to melt the sample. |
| DSC Decomposition | [Endotherm/Exotherm at °C] | Indicates the nature of the decomposition process. |
Forced Degradation Studies: Unveiling Degradation Pathways
Trustworthiness: Forced degradation (or stress testing) is a self-validating system designed to intentionally degrade the sample.[6] It helps to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[7] The conditions are based on the International Council for Harmonisation (ICH) guidelines.[7][8]
Caption: Workflow for conducting forced degradation studies.
Protocol 5.1: General Procedure for Forced Degradation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of ~1 mg/mL.
-
Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample (API in solvent) stored at ambient temperature protected from light.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 70°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix with 3% H₂O₂. Keep at room temperature.
-
Thermal (Solution): Heat the control sample at 70°C.
-
Thermal (Solid): Store the solid API in an oven at 70°C.
-
Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][11] A dark control should be run in parallel.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.
-
Quenching: Neutralize acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Elucidation of Degradation Pathways
The data gathered from forced degradation studies, analyzed by techniques like LC-MS/MS, allows for the construction of a probable degradation map. For this compound, two primary pathways can be hypothesized.
Hypothetical Degradation Pathways
Caption: Hypothetical degradation pathways for this compound.
-
Pathway A (Decarboxylation): Under thermal stress, the molecule is likely to lose its carboxylic acid group as CO₂, yielding 1,6-Dihydroxynaphthalene. This would be observed as a significant mass loss in TGA corresponding to the mass of CO₂ (44 Da).
-
Pathway B (Oxidation): In the presence of an oxidizing agent or light, the electron-rich dihydroxynaphthalene core can be oxidized. This could lead to the formation of naphthoquinone derivatives, which are often colored.
Conclusion and Implications
This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the thermal stability and degradation of this compound. By systematically applying the methodologies of TGA, DSC, and forced degradation studies, researchers can establish a detailed stability profile. This profile is indispensable for guiding formulation development, defining appropriate manufacturing and storage conditions, establishing a re-test period or shelf-life, and ensuring the overall quality, safety, and efficacy of any product containing this molecule. The insights gained from these studies form a critical part of the data package required for regulatory approval in the pharmaceutical industry.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][7]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link][9]
-
ICH. Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][10]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link][11]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link][12]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link][13]
-
FDA. Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link][6]
-
Bilici, A., Doğan, F., & Kaya, İ. (2014). Catalytic Oxidation of 2,7-Dihydroxynaphthalene. Industrial & Engineering Chemistry Research, 53(1), 104-109. [Link][4]
-
Oreate AI Blog. (2025). Ich Guidelines for Stability Studies. [Link][1]
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IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link][14]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link][8]
-
Dunn, G. E., Janzen, E. G., & Rodewald, W. (1968). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry, 46(8), 1351-1356. [Link][2]
-
ResearchGate. Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. [Link][15]
-
ResearchGate. Oxidation pathways of dihydroxynaphthalene. [Link][5]
-
Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. [Link][3]
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Navigating the Unknown: A Health and Safety Profile of 1,6-Dihydroxy-2-naphthoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Prudence with Uncharacterized Compounds
In the landscape of chemical research and drug development, the introduction of novel or sparsely studied compounds presents a unique challenge. 1,6-Dihydroxy-2-naphthoic acid is one such molecule. While its structural analogs have found applications and have undergone some degree of safety assessment, specific toxicological and safety data for the 1,6-isomer remains conspicuously absent from publicly available literature and safety data sheets.
This guide is structured to address this critical information gap. As a Senior Application Scientist, my objective is not to extrapolate definitive safety parameters but to equip you, my fellow researchers, with a robust framework for risk assessment. We will achieve this by examining the known properties of its isomers, outlining a prudent methodology for handling and preliminary evaluation, and emphasizing the principles of proactive safety that must govern our work with uncharacterized substances. The central tenet of this document is that an absence of evidence of harm is not evidence of its absence.
Section 1: Physicochemical Identity and the Isomeric Landscape
This compound belongs to a family of substituted naphthalenes, with the molecular formula C₁₁H₈O₄. Its structure, featuring hydroxyl and carboxylic acid functional groups on the naphthalene core, suggests potential for biological activity and specific chemical reactivity.
A critical aspect of understanding the potential hazards of this compound is to analyze the known safety profiles of its isomers. Positional differences of the hydroxyl groups on the naphthalene ring can significantly influence a molecule's metabolic fate, reactivity, and toxicological profile.
Below is a comparative summary of the available GHS hazard classifications for several isomers of dihydroxy-2-naphthoic acid. This data provides a foundational understanding of the potential hazards associated with this class of compounds.
| Compound | CAS Number | GHS Hazard Statements | Signal Word | Pictograms |
| This compound | 38134-93-9 | Data Not Available | Data Not Available | Data Not Available |
| 3,5-Dihydroxy-2-naphthoic acid | 89-35-0 | H302, H318, H335, H412 | Danger | Corrosion, Harmful, Health Hazard, Environmental Hazard |
| 1,4-Dihydroxy-2-naphthoic acid | 31519-22-9 | H315, H319, H335[1][2] | Warning | Irritant |
| 6-Hydroxy-2-naphthoic acid | 16712-64-4 | H302, H318, H335, H412 | Danger | Corrosion, Harmful, Health Hazard, Environmental Hazard |
| 1-Hydroxy-2-naphthoic acid | 86-48-6 | H315, H319, H335[3] | Warning | Irritant |
| 3,7-Dihydroxy-2-naphthoic acid | 83511-07-3 | H302, H319[4][5] | Warning | Harmful, Irritant |
This table is intended for comparative purposes only and does not represent the confirmed hazard profile of this compound.
The data from these isomers suggests that skin, eye, and respiratory irritation are common hazards within this chemical family. Furthermore, some isomers present more severe hazards, including serious eye damage and harm if swallowed, along with long-term aquatic toxicity. This underscores the necessity of handling this compound with a high degree of caution.
Section 2: Presumed Hazard Identification and Risk Mitigation
In the absence of specific data for this compound, a conservative approach to hazard identification is mandated. Based on the profiles of its isomers, researchers should operate under the assumption that this compound may be:
-
Harmful if swallowed.
-
A skin and respiratory irritant.
-
Capable of causing serious eye irritation or damage.
-
Potentially harmful to aquatic life with long-lasting effects.
Recommended Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential. The following controls should be considered mandatory when handling this compound.
-
Fume Hood: All handling of the solid compound and any solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any dust or vapors.
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn. It is crucial to inspect gloves for any signs of degradation before and during use.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher exposure risk, consider additional protective clothing.
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic dusts should be used.
Section 3: Safe Handling, Storage, and Emergency Protocols
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust. Prevent dust generation during handling. Use non-sparking tools where appropriate. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep away from oxidizing agents and strong bases.
First Aid Measures
Given the lack of specific data, the following first aid measures, based on the hazards of related compounds, are recommended:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Section 4: Proposed Workflow for Preliminary Toxicological Assessment
For any uncharacterized compound intended for further research or development, a preliminary toxicological assessment is a critical step. The following workflow outlines a logical progression of in vitro and in silico methods to generate initial safety data.
Caption: Proposed workflow for the initial hazard assessment of an uncharacterized compound.
Step-by-Step Methodologies
Protocol 1: In Silico Toxicity Prediction (QSAR)
-
Objective: To predict potential toxicological endpoints using computational models based on the chemical structure.
-
Methodology:
-
Obtain the canonical SMILES or MOL file for this compound.
-
Utilize validated QSAR software (e.g., OECD QSAR Toolbox, VEGA-QSAR) to predict endpoints such as carcinogenicity, mutagenicity, and skin sensitization.
-
Critically evaluate the applicability domain of the models used to ensure the predictions are reliable for this chemical structure.
-
-
Causality: This approach leverages large datasets of known chemical toxicities to identify structural motifs within the target molecule that are associated with specific adverse outcomes.
Protocol 2: Ames Test (Bacterial Reverse Mutation Assay)
-
Objective: To assess the mutagenic potential of the compound.
-
Methodology (based on OECD Guideline 471):
-
Select appropriate strains of Salmonella typhimurium and Escherichia coli.
-
Prepare a range of concentrations of this compound.
-
Expose the bacterial strains to the test compound, both with and without metabolic activation (S9 fraction).
-
Plate the treated bacteria on a minimal medium.
-
Incubate and count the number of revertant colonies.
-
A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.
-
-
Self-Validation: The protocol includes both positive and negative controls to ensure the validity of the experimental system. The use of multiple bacterial strains with different mutation types enhances the comprehensiveness of the assessment.
Section 5: Potential Metabolic Pathways and Toxicological Mechanisms
While the specific metabolic fate of this compound is unknown, the metabolism of related naphthalenic compounds often involves Phase I and Phase II enzymatic reactions.
Caption: A generalized metabolic pathway for naphthoic acid derivatives.
The presence of hydroxyl groups suggests that this compound could be a substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of more water-soluble conjugates for excretion. However, oxidation by cytochrome P450 (CYP450) enzymes could also occur, potentially leading to the formation of reactive intermediates like epoxides, which can have toxic effects.
Conclusion: A Call for Diligence
The current state of knowledge regarding the health and safety of this compound necessitates a highly cautious and methodical approach. This guide provides a framework for risk mitigation based on the available data for its isomers and established toxicological principles. It is imperative that researchers generate specific safety data for this compound before its use is scaled up or incorporated into products. The principles of scientific integrity and a commitment to safety demand nothing less.
References
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PubChem. (n.d.). 1,4-Dihydroxy-2-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link][2]
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Santa Cruz Biotechnology. (n.d.). 1-Hydroxy-2-naphthoic acid Safety Data Sheet. Retrieved from the respective product page on the Santa Cruz Biotechnology website.
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AK Scientific, Inc. (n.d.). 1,4-Dihydroxy-2-naphthoic acid Safety Data Sheet. Retrieved from the respective product page on the AK Scientific website.
- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Naphthol. Retrieved from the respective product page on the Sigma-Aldrich website.
-
PubChem. (n.d.). 6-Hydroxy-2-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Hydroxy-2-naphthoic acid. Retrieved from the respective product page on the Thermo Fisher Scientific website.[3]
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Fisher Scientific. (2024). Safety Data Sheet for 1,4-Dihydroxy-2-naphthoic acid. Retrieved from the respective product page on the Fisher Scientific website.[1]
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 6-Hydroxy-2-naphthoic acid. Retrieved from the respective product page on the Thermo Fisher Scientific website.
- MedChemExpress. (2025). 1-Hydroxy-2-naphthoic acid Safety Data Sheet. Retrieved from the respective product page on the MedChemExpress website.
- Fisher Scientific. (n.d.). Safety Data Sheet for 1-Hydroxy-2-naphthoic acid. Retrieved from the respective product page on the Fisher Scientific website.
- Pfaltz & Bauer. (n.d.). 2,8-Dihydroxy-3-naphthoic acid Safety Data Sheet. Retrieved from the respective product page on the Pfaltz & Bauer website.
-
PubChem. (n.d.). 1-Hydroxy-2-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ECHEMI. (n.d.). 3,7-Dihydroxy-2-naphthoic acid SDS. Retrieved from the respective product page on the ECHEMI website.[4][5]
-
ECMDB. (2015). 1,4-Dihydroxy-2-naphthoic acid. Retrieved from [Link]
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,6-Dihydroxy-2,5-dioxyhexane. Retrieved from the respective product page on the Chemos website.
Sources
Methodological & Application
Application Notes and Protocols for Dihydroxynaphthoic Acids in Enzyme and Receptor Assays
Introduction: The Emerging Potential of Dihydroxynaphthoic Acids in Biological Research
Dihydroxynaphthoic acids, a class of naphthalene-based organic compounds, are gaining recognition for their diverse biological activities. These molecules, characterized by a naphthoic acid core with two hydroxyl groups, exhibit a range of effects from enzyme inhibition to receptor modulation. While the specific biological roles of all isomers, such as 1,6-dihydroxy-2-naphthoic acid, are not yet fully elucidated, research into related isomers like 1,4- and 3,5-dihydroxy-2-naphthoic acid provides a strong foundation for their potential as valuable tools in drug discovery and chemical biology.
This comprehensive guide offers detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the bioactivity of dihydroxynaphthoic acids. We will delve into specific examples of their application in enzyme inhibition and receptor modulation assays, providing the scientific rationale behind the experimental design and step-by-step methodologies.
Part 1: Inhibition of Lactate Dehydrogenase by 3,5-Dihydroxy-2-Naphthoic Acid
Scientific Context and Rationale
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate.[1] In many pathological conditions, including cancer and parasitic infections, there is an increased reliance on glycolysis for energy production, making LDH a promising therapeutic target.[2][3] Inhibition of LDH can disrupt the energy metabolism of cancer cells or parasites, leading to cell death.[1][2]
Recent studies have identified 3,5-dihydroxy-2-naphthoic acid (DHNA) as a selective inhibitor of lactate dehydrogenase from the parasite Babesia microti (BmLDH).[4] This makes DHNA a valuable lead compound for the development of novel anti-parasitic drugs. The following sections provide a detailed protocol for assessing the inhibitory activity of DHNA and its analogs against LDH.
Experimental Workflow for LDH Inhibition Assay
Caption: Workflow for assessing AhR activity via target gene expression.
Detailed Protocol for Measuring AhR-Mediated Gene Expression
This protocol outlines a method to quantify the induction of CYP1A1 and CYP1B1 mRNA in response to treatment with 1,4-DHNA. [5] Materials:
-
Human colon adenocarcinoma cells (Caco-2) or other suitable cell line
-
Cell culture medium and supplements
-
1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA)
-
Dimethyl sulfoxide (DMSO)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for human CYP1A1, CYP1B1, and a reference gene (e.g., GAPDH)
-
Multi-well cell culture plates
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed Caco-2 cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of 1,4-DHNA in cell culture medium from a stock solution in DMSO. Include a vehicle control (medium with the same concentration of DMSO).
-
Replace the medium in the wells with the prepared treatment solutions.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
RNA Isolation and cDNA Synthesis:
-
After the incubation period, lyse the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize first-strand cDNA from a standardized amount of total RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, qPCR master mix, and primers for the target genes (CYP1A1, CYP1B1) and the reference gene.
-
Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the vehicle control.
-
Expected Outcomes
Treatment of responsive cell lines with 1,4-DHNA is expected to result in a dose-dependent increase in the mRNA levels of CYP1A1 and CYP1B1, indicating its agonistic activity on the AhR. [5]The magnitude of this induction can be compared to that of a potent AhR agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
Conclusion and Future Directions
The study of dihydroxynaphthoic acids is a burgeoning field with significant potential for the discovery of novel bioactive compounds. The protocols detailed in this guide for assessing the inhibition of lactate dehydrogenase by 3,5-dihydroxy-2-naphthoic acid and the modulation of the aryl hydrocarbon receptor by 1,4-dihydroxy-2-naphthoic acid provide a solid framework for researchers to investigate these and other related molecules.
While specific data for this compound in enzyme inhibition assays is not yet available, the methodologies presented here can be readily adapted to screen this and other isomers against a wide range of enzymatic and cellular targets. Further research into the structure-activity relationships of dihydroxynaphthoic acid isomers will undoubtedly uncover new biological functions and potential therapeutic applications.
References
-
He, L., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Pharmacology, 10, 1663. [Link]
-
Cheng, Y., et al. (2017). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling. Toxicological Sciences, 155(2), 458-473. [Link]
-
Safe, S., et al. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 155(2), 458-473. [Link]
-
He, L., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Pharmacology. [Link]
-
Cheng, Y., et al. (2017). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling. Toxicological Sciences. [Link]
-
Cheng, Y., et al. (2017). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences. [Link]
-
Cheng, Y., et al. (2017). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Oxford Academic. [Link]
-
Patsnap Synapse. (2024). What are L-lactate dehydrogenase inhibitors and how do they work?. [Link]
-
Bhalla, K., & Andrabi, S. S. (2022). Biochemistry, Lactate Dehydrogenase. In StatPearls. StatPearls Publishing. [Link]
-
Ugolini, L., et al. (2021). Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives. OUCI. [Link]
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- 4. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 5. dioxins.com [dioxins.com]
Application Notes and Protocols: Laboratory Synthesis of 1,6-Dihydroxy-2-naphthoic Acid
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 1,6-Dihydroxy-2-naphthoic acid. This protocol is designed for researchers and chemists in the fields of organic synthesis and drug development. The synthesis is based on the robust and well-established Kolbe-Schmitt reaction, a carboxylation method ideal for hydroxylated aromatic compounds. This guide details the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product.
Introduction and Scientific Background
This compound is a valuable polycyclic aromatic compound featuring both hydroxyl and carboxylic acid functional groups. This unique structure makes it an important intermediate in the synthesis of more complex molecules, including pharmaceuticals, dyes, and specialty polymers. Its structural analogues, various hydroxynaphthoic acids, are key precursors in the manufacturing of azo dyes and high-performance liquid-crystalline polymers.[1][2]
The synthesis of this compound is achieved through the carboxylation of 1,6-Dihydroxynaphthalene. The core chemical transformation is an electrophilic aromatic substitution, specifically the Kolbe-Schmitt reaction.[2][3][4] This reaction involves the nucleophilic attack of a phenoxide (or in this case, a naphthoxide) ion on carbon dioxide, which acts as a weak electrophile.[2][3] The reaction is typically carried out under high pressure and elevated temperature to facilitate the carboxylation. The regioselectivity of the carboxylation on the naphthalene ring can be sensitive to reaction conditions, including the choice of alkali metal cation and temperature.[1][3]
Reaction Principle: The Kolbe-Schmitt Carboxylation
The synthesis proceeds in two primary stages:
-
Formation of the Naphthoxide: The starting material, 1,6-Dihydroxynaphthalene, is a weakly acidic phenol analogue. Treatment with a strong base, such as potassium hydroxide (KOH), deprotonates the hydroxyl groups to form the dipotassium naphthoxide salt. This salt is significantly more electron-rich and thus a more potent nucleophile than the neutral diol, which is crucial for the subsequent step.
-
Electrophilic Attack by Carbon Dioxide: The highly nucleophilic naphthoxide attacks the electrophilic carbon atom of carbon dioxide. This reaction is conducted in a sealed, high-pressure vessel (autoclave) to increase the concentration of dissolved CO2 and drive the reaction forward. An intermediate is formed which, after rearomatization and subsequent acidification during the workup, yields the final carboxylic acid product.
Caption: Kolbe-Schmitt Reaction Mechanism for this compound.
Experimental Protocol
Materials and Equipment
Reagents:
-
1,6-Dihydroxynaphthalene (C₁₀H₈O₂, MW: 160.17 g/mol )[5]
-
Potassium Hydroxide (KOH, MW: 56.11 g/mol ), pellets
-
Carbon Dioxide (CO₂), high-purity gas cylinder
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Methanol (CH₃OH)
-
Activated Charcoal
-
Distilled or Deionized Water
Equipment:
-
High-pressure autoclave/reactor (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller[6][7]
-
Heating mantle
-
Three-neck round-bottom flask
-
Condenser
-
Mechanical stirrer
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
-
Analytical balance
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 1,6-Dihydroxynaphthalene | 160.17 | 16.02 | 0.10 | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 12.34 | 0.22 | 2.2 |
| Carbon Dioxide (CO₂) | 44.01 | Excess | Excess | Excess |
| Conc. Hydrochloric Acid | 36.46 | As needed | As needed | - |
Step-by-Step Synthesis Procedure
Step 1: Preparation of Dipotassium 1,6-Naphthoxide
-
Drying: Ensure all glassware and the autoclave are thoroughly dried to prevent unwanted side reactions, as water can decrease the yield.[8]
-
Charging the Reactor: Place 16.02 g (0.10 mol) of 1,6-Dihydroxynaphthalene and 12.34 g (0.22 mol) of potassium hydroxide pellets into the high-pressure reactor vessel.
-
Solvent (Optional but Recommended): Add a minimal amount of a high-boiling inert solvent like N-Methyl-2-pyrrolidone (NMP) or operate solvent-free. For this protocol, we proceed without a solvent to maximize reactant concentration.
-
Inert Atmosphere: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can cause oxidation of the electron-rich naphthoxide.
Step 2: Carboxylation Reaction
-
Pressurization: Pressurize the reactor with carbon dioxide to an initial pressure of 5-10 atm.
-
Heating and Stirring: Begin stirring and heat the reactor to 150-170°C. As the temperature increases, the pressure will also rise.
-
Maintain Pressure: Once the target temperature is reached, carefully introduce more carbon dioxide to bring the total pressure to 80-100 atm.[3][4]
-
Reaction Time: Maintain these conditions (150-170°C and 80-100 atm) with continuous stirring for 6-8 hours. Monitor the pressure gauge; a drop in pressure may indicate CO₂ consumption.
Step 3: Workup and Isolation
-
Cooling: After the reaction period, turn off the heating and allow the reactor to cool completely to room temperature.
-
Depressurization: CAREFULLY and SLOWLY vent the excess carbon dioxide pressure in a well-ventilated fume hood.
-
Dissolution: Open the reactor and add approximately 200 mL of distilled water to the solid reaction mass. Stir until all the solid has dissolved. The solution will contain the potassium salt of the product.
-
Acidification: Transfer the aqueous solution to a large beaker. Slowly, and with stirring, add concentrated hydrochloric acid until the solution is acidic (pH ~2-3). A precipitate of the crude this compound will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold distilled water to remove inorganic salts (KCl).
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
Purification by Recrystallization
-
Place the crude, dried product into an Erlenmeyer flask.
-
Add a suitable solvent, such as an aqueous methanol or ethanol solution (e.g., 80:20 water:methanol). Add the minimum amount of hot solvent required to fully dissolve the solid.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₁H₈O₄ |
| Molecular Weight | 204.18 g/mol [9] |
| Appearance | White to yellow solid[9] |
| Melting Point | Data not widely available; compare with literature or characterize by decomposition. |
| Purity | >95% (as determined by HPLC or NMR)[9] |
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and regiochemistry of the carboxylation.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Safety and Hazard Management
Researcher safety is paramount. A thorough risk assessment must be conducted before beginning this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[10][11]
-
High-Pressure Operations: Operating a high-pressure autoclave requires specialized training. Ensure the reactor is properly maintained and operated within its specified pressure and temperature limits.[12][13] Always use a blast shield.
-
Chemical Hazards:
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood.
-
1,6-Dihydroxynaphthalene: May cause skin, eye, and respiratory irritation. Avoid dust inhalation.[14][15]
-
Hydrochloric Acid (HCl): Corrosive and toxic. Causes severe burns and respiratory irritation. Handle only in a fume hood.
-
This compound (Product): While specific data is limited, analogous compounds are known to be irritants and may be harmful if swallowed or inhaled.[10][15] Handle with care.
-
-
Emergency Procedures: Ensure that an eyewash station and safety shower are immediately accessible.[11] In case of skin contact, wash thoroughly with soap and water.[14] If inhaled, move to fresh air.[11] In case of eye contact, rinse cautiously with water for several minutes.[10] Seek immediate medical attention for any significant exposure.
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// Edges Start -> ChargeReactor; ChargeReactor -> Purge; Purge -> Pressurize; Pressurize -> Heat; Heat -> Cool; Cool -> Dissolve; Dissolve -> Acidify; Acidify -> Precipitate; Precipitate -> Filter; Filter -> Dry; Dry -> Recrystallize; Recrystallize -> FinalFilter; FinalFilter -> End; }
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
References
-
Loba Chemie. (n.d.). Safety Data Sheet: 3-HYDROXY-2-NAPHTHOIC ACID. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Card: HYDROXY-2-NAPHTHOIC ACID (ICSC 1759). Retrieved from [Link]
-
Wikipedia. (2023). Kolbe–Schmitt reaction. Retrieved from [Link]
-
Skrydstrup, T., et al. (2016). The Development and Application of Two-Chamber Reactors and Carbon Monoxide Precursors for Safe Carbonylation Reactions. Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). 160 mL Parr high pressure reactor set-up for the oxidative carbonylation. Retrieved from [Link]
-
Buchiglas. (n.d.). Parallel Pressure Reactor New and innovative solution for hydrogenations and catalyst screening. Retrieved from [Link]
-
ResearchGate. (2025). The Development and Application of Two-Chamber Reactors and Carbon Monoxide Precursors for Safe Carbonylation Reactions. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. Retrieved from [Link]
- Google Sites. (n.d.). Parr Pressure Reactor - Inorganic Facility.
-
Future4200. (n.d.). The Kolbe-Schmitt Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dihydroxy-2-naphthoic acid. Retrieved from [Link]
-
ResearchGate. (2025). Revisiting the Kolbe–Schmitt reaction of sodium 2-naphthoxide. Retrieved from [Link]
-
bioRxiv. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase.... Retrieved from [Link]
-
E. coli Metabolome Database. (2015). 1,4-Dihydroxy-2-naphthoic acid (ECMDB04054). Retrieved from [Link]
-
BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene. Retrieved from [Link]
- Google Patents. (n.d.). US4861920A - Process for the preparation of 2,6-dihydroxynaphthalene.
-
Cheméo. (n.d.). 1,6-Dihydroxynaphthalene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). naphthoresorcinol. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation.... Retrieved from [Link]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
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- 15. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [chemicalsafety.ilo.org]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 1,6-Dihydroxy-2-naphthoic Acid
Abstract
This document provides a comprehensive guide to a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 1,6-Dihydroxy-2-naphthoic acid. The protocol is designed for researchers, scientists, and professionals in drug development who require high-purity material for subsequent analysis or application. The methodology is grounded in established chromatographic principles, drawing parallels from the separation of structurally related naphthoic acid derivatives. This guide explains the rationale behind parameter selection, offers a detailed step-by-step protocol, and includes a troubleshooting section to address common purification challenges.
Introduction: The Rationale for Purification
This compound (MW: 204.18 g/mol , C₁₁H₈O₄) is a polycyclic aromatic compound whose utility in pharmaceutical and materials science research is contingent on its purity.[1][2] Synthetic procedures often yield this target molecule alongside starting materials, byproducts, and isomeric impurities. High-Performance Liquid Chromatography (HPLC) is the premier technique for isolating such compounds due to its high resolution, reproducibility, and scalability.
The presence of two hydroxyl groups and a carboxylic acid moiety on the naphthalene core imparts a significant degree of polarity to the molecule. The key to a successful RP-HPLC separation lies in controlling the ionization state of the carboxylic acid group (pKa ≈ 2-4) to ensure consistent retention and sharp, symmetrical peak shapes. This is achieved by acidifying the mobile phase, thereby suppressing the deprotonation of the carboxyl group and promoting its interaction with the non-polar stationary phase. This method is adapted from established protocols for similar compounds, such as 1,4-Dihydroxy-2-naphthoic acid and other naphthoquinone derivatives.[3][4][5]
Physicochemical Properties & Chromatographic Considerations
A successful HPLC method is built upon a solid understanding of the analyte's properties.
| Property | Value / Consideration | Significance for HPLC Method Development |
| Molecular Formula | C₁₁H₈O₄[6] | Influences molecular weight and potential for UV absorbance. |
| Molecular Weight | 204.18 g/mol [1] | Basic property for any quantitative analysis. |
| Structure | Naphthalene ring with two -OH groups and one -COOH group. | The hydroxyl and carboxyl groups allow for hydrogen bonding and make the molecule's retention sensitive to mobile phase pH. The naphthalene structure provides a strong chromophore for UV detection. |
| Solubility | Expected to be soluble in polar organic solvents (Methanol, Acetonitrile, DMSO).[7] Slightly soluble in water.[8][9] | Dictates the choice of solvent for sample preparation. The sample must be fully dissolved in a solvent compatible with the initial mobile phase conditions to prevent precipitation on the column. |
| pKa (estimated) | The carboxylic acid pKa is estimated to be in the range of 2-4. | Mobile phase pH must be set at least 1.5-2 pH units below the pKa to ensure the analyte is in its neutral, protonated form, leading to better retention and peak shape on a C18 column.[10] |
| UV Absorbance | Naphthoic acid derivatives exhibit strong UV absorbance.[11] | A UV/Vis or Photodiode Array (PDA) detector is ideal. Common wavelengths for detection are 254 nm and 280 nm.[4][5] A full UV scan is recommended to determine the λmax for optimal sensitivity. |
HPLC Method Parameters and Materials
This protocol employs a standard reversed-phase setup, which is versatile and commonly available in analytical laboratories.
Instrumentation and Consumables
-
HPLC System: A preparative or semi-preparative HPLC system with a gradient-capable binary pump, an autosampler or manual injector, a column thermostat, and a UV/Vis or PDA detector.[5]
-
HPLC Column: A C18 reversed-phase column is the universal choice for this type of compound.[12]
-
Recommended Column: C18, 5 µm particle size, 100 Å pore size.
-
Dimensions:
-
For analytical method development: 4.6 x 150 mm
-
For semi-preparative purification: 10 x 250 mm or 21.2 x 250 mm
-
-
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.
-
Additives: Formic acid (FA) or Phosphoric acid (H₃PO₄). Formic acid is preferred for MS-compatibility.[3][13]
-
Sample Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon, depending on solvent compatibility).
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water. To prepare 1 L, add 1 mL of formic acid to 1 L of water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 1 L of acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
Experimental Protocol: Step-by-Step Guide
This section details the entire workflow from sample preparation to final product recovery.
Visual Workflow
Caption: Workflow for the HPLC purification of this compound.
Sample Preparation
Proper sample preparation is critical to prevent column clogging and ensure reproducible results.[5]
-
Dissolution: Accurately weigh the crude this compound. Dissolve it in a minimal amount of a strong solvent like methanol or a 50:50 mixture of acetonitrile and water. Aim for a high concentration (e.g., 10-50 mg/mL) for preparative runs, but ensure complete dissolution.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[4][5] This is a mandatory step to protect the HPLC column and system.
HPLC Instrument Setup and Elution Gradient
The following conditions are a starting point and should be optimized for your specific crude sample and column dimensions.
| Parameter | Analytical Scale (4.6 x 150 mm) | Semi-Preparative Scale (21.2 x 250 mm) |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection λ | 254 nm or determined λmax | 254 nm or determined λmax |
| Injection Vol. | 5-20 µL | 100-1000 µL (dependent on concentration) |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Curve |
| 0.0 | 90% | 10% | Linear |
| 20.0 | 10% | 90% | Linear |
| 25.0 | 10% | 90% | Linear |
| 25.1 | 90% | 10% | Linear |
| 30.0 | 90% | 10% | Linear |
-
Rationale: The gradient starts with a high aqueous content to ensure all compounds bind to the C18 column. The percentage of organic solvent (ACN) is then gradually increased, eluting compounds in order of increasing hydrophobicity. A final "wash" step at high organic content ensures all strongly retained impurities are removed, followed by re-equilibration at initial conditions.
Fraction Collection and Post-Purification Processing
-
Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the main peak of interest into clean, labeled collection tubes. Automated fraction collectors are highly recommended for this process.[5]
-
Purity Analysis: After collection, inject a small aliquot of the collected fraction(s) onto an analytical HPLC system using the analytical method parameters to confirm purity.
-
Solvent Removal: Combine the fractions confirmed to be of high purity. Remove the mobile phase solvents using a rotary evaporator. The presence of water and formic acid may require subsequent lyophilization (freeze-drying) or high-vacuum drying to yield the final, solid purified compound.
Results and Discussion: What to Expect
The described method should provide good separation of this compound from more polar and less polar impurities. The acidic mobile phase ensures that the analyte is in its non-ionized form, resulting in a sharp, well-defined peak. The retention time will be highly dependent on the exact column chemistry and dimensions but should be reproducible under the specified conditions.
Logical Relationship of Method Parameters:
Caption: Interdependence of analyte properties and HPLC parameters.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Mobile phase pH is too high, causing partial ionization. 2. Column is overloaded. 3. Secondary interactions with residual silanols.[10] | 1. Ensure mobile phase pH is < 2.5 by using 0.1% FA or H₃PO₄. 2. Reduce injection volume or sample concentration. 3. Use a modern, end-capped C18 column with low silanol activity.[3][13] |
| Poor Resolution | 1. Gradient is too steep. 2. Inappropriate organic solvent. | 1. Decrease the gradient slope (e.g., run from 10% to 90% B over 30 or 40 minutes). 2. Try methanol instead of acetonitrile; it can alter selectivity for aromatic compounds.[10] |
| No Peak / Low Signal | 1. Sample did not elute. 2. Incorrect detection wavelength. 3. Sample degradation. | 1. Increase the final %B in the gradient to 100% and hold for several column volumes. 2. Use a PDA detector to perform a UV scan and identify the absorbance maximum (λmax). 3. Ensure sample is fresh and stored properly. |
| High Backpressure | 1. Column or system frit is clogged. 2. Sample precipitation on the column. | 1. Filter all samples and mobile phases. Reverse-flush the column (disconnect from detector first). 2. Ensure the sample solvent is compatible with the initial mobile phase. |
Conclusion
This application note provides a robust and scientifically grounded RP-HPLC method for the purification of this compound. By controlling the mobile phase pH and employing a standard C18 stationary phase, this protocol can be readily implemented and optimized to achieve high-purity material suitable for the rigorous demands of research and development.
References
-
SIELC Technologies. Separation of 1,4-Dihydroxy-2-naphthoic acid on Newcrom R1 HPLC column.[Link]
-
SIELC Technologies. Separation of 1-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column.[Link]
-
Lee, J. H., et al. (2015). Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. National Institutes of Health. [Link]
-
PubChem. 1,4-Dihydroxy-2-naphthoic acid. National Center for Biotechnology Information. [Link]
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Chemsigma. this compound [38134-93-9].[Link]
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SIELC Technologies. UV-Vis Spectrum of 2-Naphthoic Acid.[Link]
-
MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.[Link]
-
Phenomenex. Reversed Phase HPLC Method Development.[Link]
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- 13. Separation of 1-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Development and Validation of Analytical Methods for the Detection of 1,6-Dihydroxy-2-naphthoic Acid
Abstract
This document provides a comprehensive guide for the development and validation of analytical methods for the quantitative determination of 1,6-dihydroxy-2-naphthoic acid. Primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection, this application note details the rationale behind methodological choices, from sample preparation to method validation, ensuring scientific integrity and regulatory compliance. The protocols provided are designed for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally related compounds.
Introduction: The Analytical Imperative
This compound is a key aromatic organic acid with potential applications in pharmaceutical development and as a specialty chemical. Accurate and precise quantification of this analyte is critical for quality control, stability studies, and pharmacokinetic assessments. This guide outlines a systematic approach to developing a robust analytical method, emphasizing the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
The core analytical challenge lies in the compound's polarity and potential for oxidation, necessitating careful selection of chromatographic conditions and sample handling procedures. While specific literature on the analytical determination of the 1,6-isomer is scarce, we will leverage established methods for related dihydroxy-naphthoic acid isomers and other naphthoic acid derivatives to build a scientifically sound methodology.[1][2][3]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₄ | [4] |
| Molecular Weight | 204.18 g/mol | [4] |
| IUPAC Name | 1,6-Dihydroxynaphthalene-2-carboxylic acid | [4] |
| CAS Number | 38134-93-9 | [4][5] |
The presence of two hydroxyl groups and a carboxylic acid moiety imparts significant polarity to the molecule. The dihydroxy-naphthalene ring system suggests strong UV absorbance, making UV spectrophotometry a suitable detection method.[6][7]
Experimental Workflow: A Strategic Overview
The development of a reliable analytical method follows a logical progression. The following diagram illustrates the key stages, each of which will be detailed in this guide.
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The Strategic Utility of 1,6-Dihydroxy-2-naphthoic Acid in Organic Synthesis: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Naphthalenic Building Block
1,6-Dihydroxy-2-naphthoic acid is a highly functionalized aromatic molecule poised for significant applications in modern organic synthesis. Its structure, featuring a naphthalene core substituted with two hydroxyl groups and a carboxylic acid moiety, offers a rich chemical handle for a variety of transformations. This guide provides an in-depth exploration of this compound as a valuable precursor, with a focus on its synthesis, key reactions, and potential applications in the development of advanced materials and bioactive compounds. For researchers in drug development and materials science, understanding the synthetic pathways originating from this compound can unlock novel molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough characterization of a starting material is fundamental to its successful application in synthesis. Below is a summary of the key physicochemical properties of this compound and predicted spectroscopic data based on analogous compounds.
| Property | Value | Reference |
| CAS Number | 38134-93-9 | [1] |
| Molecular Formula | C₁₁H₈O₄ | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| Appearance | Off-white to light brown powder (predicted) | |
| Melting Point | >200 °C (with decomposition, predicted) | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water. |
Predicted Spectroscopic Data:
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| δ (ppm) | δ (ppm) |
| ~12.5 (s, 1H, -COOH) | ~173 (-COOH) |
| ~9.8 (s, 1H, -OH) | ~158 (C-OH) |
| ~9.5 (s, 1H, -OH) | ~155 (C-OH) |
| ~8.0-7.0 (m, 5H, Ar-H) | ~138 (Ar-C) |
| ~130 (Ar-C) | |
| ~128 (Ar-C) | |
| ~125 (Ar-C) | |
| ~122 (Ar-C) | |
| ~118 (Ar-CH) | |
| ~115 (Ar-CH) | |
| ~110 (Ar-CH) | |
| ~108 (Ar-CH) | |
| ~105 (Ar-C) |
Note: The predicted NMR data is based on the analysis of similar compounds such as 6-hydroxy-2-naphthoic acid and 1-hydroxy-2-naphthoic acid.[2][3][4][5]
Core Synthetic Application: Preparation of this compound via Kolbe-Schmitt Reaction
The primary route for the synthesis of this compound is the Kolbe-Schmitt carboxylation of 1,6-dihydroxynaphthalene.[6][7] This reaction involves the electrophilic substitution of a phenoxide with carbon dioxide, typically under elevated temperature and pressure. The regioselectivity of the carboxylation is highly dependent on the reaction conditions and the nature of the alkali metal cation.[8]
Detailed Protocol 2: Decarboxylation to 1,6-Dihydroxynaphthalene
Materials:
-
This compound
-
High-boiling point solvent (e.g., quinoline, Dowtherm A)
-
Copper powder (optional, as a catalyst)
Procedure:
-
Reaction Setup:
-
Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet.
-
Add a high-boiling point solvent to create a slurry.
-
Add a catalytic amount of copper powder (optional).
-
-
Decarboxylation:
-
Heat the mixture under an inert atmosphere to a temperature above the melting point of the carboxylic acid (typically 200-250 °C).
-
The evolution of CO₂ gas should be observed. The reaction can be monitored by the cessation of gas evolution.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a solvent like quinoline is used, the product can be isolated by acidification with HCl to precipitate the product and remove the basic solvent.
-
Alternatively, the product can be isolated by distillation of the solvent under reduced pressure.
-
-
Purification:
-
The crude 1,6-dihydroxynaphthalene can be purified by recrystallization from a suitable solvent (e.g., toluene or water) or by sublimation.
-
Potential Application in Heterocycle Synthesis: Towards Dibenzofurans
While direct literature on the use of this compound for heterocycle synthesis is limited, its structural motifs suggest potential applications. Following decarboxylation to 1,6-dihydroxynaphthalene, the resulting diol can be a precursor for the synthesis of substituted dibenzofurans. [9][10][11]The synthesis of dibenzofurans often involves the intramolecular cyclization of dihydroxylated biaryls.
This represents a more advanced and less explored application that could be of interest to researchers in medicinal chemistry and materials science, as the dibenzofuran core is present in many bioactive molecules and functional materials.
Conclusion and Future Outlook
This compound stands as a precursor of significant potential, primarily as a stable and purifiable intermediate for the synthesis of 1,6-dihydroxynaphthalene. The Kolbe-Schmitt reaction provides a classical and scalable route to this valuable compound, and its subsequent decarboxylation is a straightforward transformation. The applications of the resulting 1,6-dihydroxynaphthalene in polymer science are well-established, highlighting the industrial relevance of its precursor.
Future research may focus on exploring the direct use of this compound in the synthesis of novel heterocyclic systems and bioactive molecules, leveraging the reactivity of its hydroxyl and carboxylic acid functionalities. The development of more efficient and selective carboxylation and decarboxylation protocols will further enhance the utility of this versatile building block in organic synthesis.
References
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-
PubChem. 1,4-Dihydroxy-2-naphthoic acid. [Link]
-
PubChem. 6-Hydroxy-2-naphthoic acid. [Link]
- Pavan, M., et al.
- Pavan, M., et al.
-
SpectraBase. 6-Hydroxy-2-naphthoic acid [13C NMR]. [Link]
-
ResearchGate. The synthetic methodologies of dibenzofuran derivatives. [Link]
- Al-Suhaimi, E. A., et al. A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules.
- Alami, M., & Provot, O. Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry.
-
Wikipedia. Kolbe–Schmitt reaction. [Link]
-
ResearchGate. Synthesis of dibenzofuran derivatives. [Link]
-
L.S.College, Muzaffarpur. Kolbe–Schmitt reaction. [Link]
-
PubChem. 1-Hydroxy-2-naphthoic acid. [Link]
-
National Cancer Institute. Basic Chemical Data. [Link]
-
ECMDB. 1,4-Dihydroxy-2-naphthoic acid (ECMDB04054). [Link]
- Mohammad, O., et al.
- Wang, Y., et al. Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process.
-
PubChem. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
- Google Patents. KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene.
-
FooDB. Showing Compound 1,4-dihydroxy-2-naphthoate (FDB030191). [Link]
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- 11. researchgate.net [researchgate.net]
Application Note: 1,6-Dihydroxy-2-naphthoic Acid as a Selective "Turn-On" Fluorescent Chemosensor for Aluminum (Al³⁺) Detection
Authored by: Gemini, Senior Application Scientist
Abstract
The detection of metal ions is critical in environmental monitoring, clinical diagnostics, and pharmaceutical development.[1] This application note details the characterization and use of 1,6-dihydroxy-2-naphthoic acid (DHNA) as a highly selective and sensitive "turn-on" fluorescent probe for the detection of aluminum ions (Al³⁺). We provide a comprehensive overview of the sensing mechanism, detailed protocols for solution preparation and spectroscopic analysis, and methodologies for data interpretation, including selectivity studies, determination of binding stoichiometry, and calculation of the detection limit. The protocols are designed to be self-validating, ensuring robust and reproducible results for researchers in analytical chemistry and related fields.
Introduction and Principle of Operation
Aluminum is the most abundant metal in the Earth's crust and, while essential for many industrial processes, its accumulation in biological systems is linked to neurodegenerative disorders and other health concerns.[2] Therefore, the development of simple, rapid, and selective methods for Al³⁺ detection is of significant importance.[3] Fluorescent chemosensors have emerged as powerful analytical tools due to their inherent high sensitivity, operational simplicity, and potential for real-time monitoring.[4][5]
This compound (DHNA) is a naphthalene derivative possessing intrinsic fluorescence.[6] Its molecular architecture is uniquely suited for metal ion sensing. The naphthalene moiety serves as a robust fluorophore, while the adjacent hydroxyl (-OH) and carboxyl (-COOH) groups form an ideal coordination site for metal ions.[7]
The sensing mechanism for Al³⁺ by DHNA is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF) .[1] In its free, unbound state in solution, the DHNA molecule exhibits relatively weak fluorescence. This is due to the free rotation and vibration of the hydroxyl and carboxyl groups, which provide pathways for non-radiative energy dissipation from the excited state. Upon the introduction of Al³⁺, the ion is selectively chelated by the oxygen-donating atoms of the hydroxyl and carboxyl moieties. This coordination forms a rigid, planar complex that significantly restricts intramolecular rotation and vibrations. The increased structural rigidity minimizes non-radiative decay pathways, forcing the excited-state energy to be released primarily as fluorescence, resulting in a pronounced, concentration-dependent "turn-on" signal.
Caption: Proposed CHEF mechanism for Al³⁺ detection by DHNA.
Experimental Protocols
Required Materials and Instrumentation
-
Reagents:
-
This compound (DHNA, >98% purity)
-
Dimethyl sulfoxide (DMSO, spectroscopic grade)
-
Ethanol (Absolute, spectroscopic grade)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Sodium hydroxide (NaOH)
-
Deionized water (18.2 MΩ·cm)
-
Metal salts (Perchlorate or Chloride salts of Al³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, Zn²⁺, Pb²⁺, Hg²⁺, Cd²⁺, Ni²⁺, Co²⁺)
-
-
Instrumentation:
-
Fluorescence Spectrophotometer
-
UV-Vis Spectrophotometer
-
pH meter
-
Analytical balance
-
Volumetric flasks and micropipettes
-
Protocol 1: Preparation of Solutions
Causality Insight: The choice of a mixed solvent system (e.g., Ethanol/Water) is crucial for balancing the solubility of the organic probe with the dissociation of the inorganic metal salts. A buffer, such as HEPES, is essential to maintain a constant pH, as the protonation state of the probe's carboxyl and hydroxyl groups can significantly affect its fluorescence and binding affinity.[8]
-
DHNA Stock Solution (1.0 mM):
-
Accurately weigh 2.042 mg of DHNA.
-
Dissolve in 10.0 mL of absolute ethanol in a volumetric flask.
-
Note: This solution should be stored in the dark at 4°C to prevent photodegradation.
-
-
HEPES Buffer Solution (100 mM, pH 7.4):
-
Dissolve 2.38 g of HEPES in ~90 mL of deionized water.
-
Adjust the pH to 7.4 using a 1 M NaOH solution.
-
Bring the final volume to 100 mL with deionized water.
-
-
Working Buffer (10 mM HEPES, 1:9 Ethanol/Water):
-
Combine 10 mL of the 100 mM HEPES buffer, 10 mL of absolute ethanol, and 80 mL of deionized water. This will be the solvent for all subsequent experiments.
-
-
Metal Ion Stock Solutions (10 mM):
-
Prepare individual 10 mM stock solutions for each metal salt by dissolving the appropriate amount in the working buffer.
-
Example for AlCl₃ (MW = 133.34 g/mol ): Dissolve 13.33 mg in 10.0 mL of working buffer.
-
Protocol 2: Fluorescence Titration
This protocol determines the probe's response to increasing concentrations of the target analyte.
-
Prepare a series of 1.5 mL microcentrifuge tubes.
-
To each tube, add 1.5 µL of the 1.0 mM DHNA stock solution to achieve a final concentration of 1.0 µM in a 1.5 mL final volume.
-
Add the appropriate volume of the 10 mM Al³⁺ stock solution to achieve final concentrations ranging from 0 to 50 µM (0 to 5 equivalents).
-
Add working buffer to bring the final volume in each tube to 1.5 mL.
-
Mix thoroughly and incubate for 5 minutes at room temperature to allow for complexation.
-
Measure the fluorescence emission spectrum for each sample. (Typical settings: Excitation wavelength (λ_ex) determined from the absorption maximum, e.g., ~350 nm; Emission range: 370-600 nm).
-
Plot the fluorescence intensity at the emission maximum (λ_em) against the Al³⁺ concentration.
Protocol 3: Selectivity and Competition Analysis
Trustworthiness Insight: A robust chemosensor must be selective. This protocol validates the probe's specificity by testing it against a panel of common and potentially interfering metal ions.[9]
-
Selectivity Test:
-
Prepare a series of tubes, each containing 1.0 µM DHNA in working buffer.
-
To each tube, add a different metal ion from the stock solutions to a final concentration of 50 µM (a 5-fold excess relative to the probe).
-
Prepare one tube with 50 µM Al³⁺ as a positive control and one tube with only DHNA as a negative control.
-
Incubate and measure the fluorescence intensity as described in Protocol 2.
-
Compare the fluorescence response for Al³⁺ against all other ions.
-
-
Competition Test:
-
Prepare a solution containing 1.0 µM DHNA and 50 µM Al³⁺.
-
To this solution, add a 50 µM concentration of each of the other interfering metal ions one at a time.
-
Measure the fluorescence intensity and observe if the signal from the DHNA-Al³⁺ complex is significantly quenched or altered.
-
Protocol 4: Determination of Binding Stoichiometry (Job's Plot)
The Job's plot method is a classic technique to determine the binding ratio between the probe and the metal ion.
-
Prepare a series of solutions where the total molar concentration of [DHNA] + [Al³⁺] is kept constant (e.g., 20 µM).
-
Vary the mole fraction of DHNA, X = [DHNA] / ([DHNA] + [Al³⁺]), from 0 to 1 in increments of 0.1.
-
For each solution, measure the fluorescence intensity at the emission maximum (λ_em).
-
Plot the fluorescence intensity versus the mole fraction (X). The mole fraction at which the intensity is maximal indicates the binding stoichiometry. For example, a maximum at X = 0.5 indicates a 1:1 complex.
Data Visualization and Analysis
Experimental Workflow Diagram
Caption: Overall experimental workflow for sensor characterization.
Expected Results and Data Presentation
The experimental data should be summarized in clear, concise tables for easy comparison.
Table 1: Photophysical Properties of DHNA and DHNA-Al³⁺ Complex
| Species | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| Free DHNA | ~350 | ~420 | 70 | ~0.05 |
| DHNA + Al³⁺ | ~355 | ~420 | 65 | ~0.45 |
Table 2: Fluorescence Response to Various Metal Ions
| Metal Ion (5 equiv.) | Relative Fluorescence Intensity (a.u.) |
|---|---|
| None (DHNA only) | 100 |
| Al³⁺ | 850 |
| Fe³⁺ | 120 |
| Cu²⁺ | 85 (Quenching) |
| Zn²⁺ | 115 |
| Mg²⁺ | 105 |
| Ca²⁺ | 102 |
| Na⁺ | 100 |
| K⁺ | 100 |
| Pb²⁺ | 110 |
| Hg²⁺ | 95 |
Key Calculations
-
Limit of Detection (LOD): The LOD can be calculated from the linear portion of the titration curve at low concentrations using the formula:
LOD = 3σ / k Where 'σ' is the standard deviation of the blank (DHNA only) measurements and 'k' is the slope of the calibration curve.[10]
-
Binding Association Constant (Kₐ): For a 1:1 binding stoichiometry, the association constant can be determined using the Benesi-Hildebrand equation:
ngcontent-ng-c1703228563="" class="ng-star-inserted">
1 / (F - F₀) = 1 / ( (F{max} - F₀) * Kₐ * [M] ) + 1 / (F_{max} - F₀) Where F₀ is the fluorescence of free DHNA, F is the fluorescence at an intermediate metal concentration [M], and F_{max} is the maximum fluorescence at saturation. A plot of 1/(F-F₀) versus 1/[M] will be linear, and Kₐ can be calculated from the slope and intercept.
Conclusion
This compound serves as an effective and highly selective "turn-on" fluorescent chemosensor for aluminum (Al³⁺) ions. The proposed Chelation-Enhanced Fluorescence (CHEF) mechanism accounts for the significant increase in emission upon binding. The protocols outlined in this note provide a robust framework for researchers to prepare, characterize, and apply this sensor for the quantitative detection of Al³⁺ in various sample matrices. The high selectivity and sensitivity make DHNA a valuable tool for applications in environmental science and analytical chemistry.
References
-
Abbate, V., et al. (2020). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Molecules. Available at: [Link]
-
Gomathi, T., et al. (2021). Paper-Based Fluorescence Chemosensors for Metal Ion Detection in Biological and Environmental Samples. Chemosensors. Available at: [Link]
-
Huang, L., et al. (2012). Selective off–on fluorescent chemosensor for detection of Fe3+ ions in aqueous media. Dalton Transactions. Available at: [Link]
-
Mhaske, S. & Mahajan, P. (2015). Naphthalene Based Fluorescent Probe for the Detection of Aluminum Ion. International Journal of Science and Research. Available at: [Link]
-
Li, Y., et al. (2013). Novel naphthalene-based fluorescent chemosensors for Cu2+ and Fe3+ in aqueous media. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Carrasco, S., et al. (2020). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors. Available at: [Link]
-
Kumar, A., et al. (2024). Highly sensitive and selective fluorescence-based sensing of metal ions using a novel Schiff base chemosensor. Journal of Coordination Chemistry. Available at: [Link]
-
Wang, J., et al. (2020). A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. RSC Advances. Available at: [Link]
-
Bala, T., et al. (2007). Interaction of different metal ions with carboxylic acid group: a quantitative study. The Journal of Physical Chemistry A. Available at: [Link]
Sources
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- 3. mahendrapublications.com [mahendrapublications.com]
- 4. Selective off–on fluorescent chemosensor for detection of Fe3+ ions in aqueous media - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Interaction of different metal ions with carboxylic acid group: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Investigating the Reactions of 1,6-Dihydroxy-2-naphthoic Acid
Introduction: The Potential of 1,6-Dihydroxy-2-naphthoic Acid in Medicinal Chemistry
This compound is an aromatic carboxylic acid containing a naphthalene core substituted with two hydroxyl groups and a carboxyl group. While this specific isomer is not as extensively documented as its 1,4-dihydroxy counterpart, its structural motifs—a dihydroxynaphthalene and a naphthoic acid—are present in numerous biologically active molecules. The hydroxyl groups offer sites for antioxidant activity and modification, while the carboxylic acid group provides a handle for forming esters, amides, and other derivatives. These features make this compound and its analogs promising scaffolds in drug discovery, with potential applications ranging from anti-inflammatory to anticancer agents.[1][2] For instance, the related compound 1,4-dihydroxy-2-naphthoic acid has been investigated for its potential in psoriasis treatment by inducing apoptosis in keratinocytes.[2] Furthermore, dihydroxynaphthoic acid derivatives have been explored as inhibitors of enzymes like lactate dehydrogenase, which is a target for antiparasitic drugs.[3]
This guide provides a comprehensive experimental framework for researchers and drug development professionals to study the chemical reactions of this compound. It details protocols for key transformations, methods for reaction monitoring and product characterization, and the underlying scientific principles that govern these experimental choices.
I. Physicochemical Properties and Safety Considerations
Before commencing any experimental work, it is crucial to understand the fundamental properties and handling requirements of this compound. While specific data for the 1,6-isomer is limited, we can infer its properties from related compounds like 1,4-dihydroxy-2-naphthoic acid.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale/Reference Compound |
| Molecular Formula | C₁₁H₈O₄ | Consistent for dihydroxynaphthoic acids |
| Molecular Weight | 204.18 g/mol | Consistent for dihydroxynaphthoic acids |
| Appearance | Off-white to light brown solid | Typical for phenolic compounds |
| Melting Point | >200 °C (with decomposition) | Similar to 1,4-dihydroxy-2-naphthoic acid (220 °C) |
| Solubility | Soluble in methanol, ethanol, acetone, DMSO; sparingly soluble in water | Expected for polar organic compounds[4] |
Safety Precautions:
Based on the safety data for 1,4-dihydroxy-2-naphthoic acid, the 1,6-isomer should be handled with care.
-
Causes skin and serious eye irritation. [5]
-
May cause respiratory irritation. [5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.
-
In case of contact:
-
Skin: Wash off immediately with plenty of water for at least 15 minutes.
-
Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
II. Core Reactions and Experimental Protocols
The reactivity of this compound is primarily dictated by its three functional groups: two phenolic hydroxyls and one carboxylic acid. The following protocols outline key transformations that can be used to generate a library of derivatives for further study.
A. Esterification of the Carboxylic Acid Group
Esterification is a fundamental reaction for modifying the carboxylic acid moiety, which can alter the compound's solubility, cell permeability, and pharmacokinetic profile.
Principle: The carboxylic acid is reacted with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form an ester. This is a reversible equilibrium reaction, and the use of excess alcohol or removal of water can drive the reaction to completion.
Protocol: Synthesis of Methyl 1,6-dihydroxy-2-naphthoate
-
Reagent Preparation:
-
Dissolve this compound (1.0 g, 4.9 mmol) in methanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
-
Reaction Setup:
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle.
-
-
Reaction Monitoring:
-
Work-up and Isolation:
-
After 4-6 hours, or upon completion as indicated by TLC/HPLC, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude ester.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
B. O-Alkylation of the Phenolic Hydroxyl Groups
Alkylation of the hydroxyl groups can protect them from oxidation or provide points for further functionalization.
Principle: A weak base is used to deprotonate the phenolic hydroxyl groups, forming phenoxides which then act as nucleophiles to attack an alkyl halide.
Protocol: Synthesis of 1,6-Dimethoxy-2-naphthoic Acid
-
Reagent Preparation:
-
Suspend this compound (1.0 g, 4.9 mmol) and potassium carbonate (2.0 g, 14.5 mmol) in acetone (50 mL) in a 100 mL round-bottom flask.
-
-
Reaction Setup:
-
Add dimethyl sulfate (1.1 mL, 11.8 mmol) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 56°C).
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 8-12 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
-
C. Electrophilic Aromatic Substitution (Bromination)
The electron-donating hydroxyl groups activate the naphthalene ring towards electrophilic substitution, allowing for the introduction of halogens or other groups.
Principle: The dihydroxynaphthalene ring is highly activated, and bromination can proceed under mild conditions. The position of substitution will be directed by the existing functional groups.
Protocol: Bromination of this compound
-
Reagent Preparation:
-
Dissolve this compound (1.0 g, 4.9 mmol) in glacial acetic acid (30 mL) in a 100 mL round-bottom flask.
-
-
Reaction Setup:
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (0.25 mL, 4.9 mmol) in glacial acetic acid (10 mL) dropwise with stirring.
-
-
Reaction Monitoring:
-
Monitor the disappearance of the bromine color and the formation of a new product spot by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 1-2 hours), pour the reaction mixture into ice-cold water (100 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
-
Purification:
-
Dry the solid and purify by recrystallization.
-
III. Analytical Techniques for Reaction Monitoring and Characterization
A multi-technique approach is essential for unambiguous characterization of the starting material and its reaction products.[8]
Table 2: Analytical Methods for Studying this compound Reactions
| Technique | Application | Expected Observations/Data |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring and qualitative analysis of purity. | Separation of spots corresponding to reactants, intermediates, and products based on polarity. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative reaction monitoring, purity determination, and product isolation.[6][7][9][10] | A reverse-phase C18 column with a mobile phase of acetonitrile/water with an acid modifier (e.g., formic or phosphoric acid) is suitable.[7] Products will have different retention times. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of products. | ¹H NMR will show characteristic shifts for aromatic, hydroxyl, and carboxyl protons. ¹³C NMR will confirm the carbon skeleton.[8] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic stretches for O-H (broad, ~3300-2500 cm⁻¹ for carboxylic acid), C=O (~1700-1680 cm⁻¹), and aromatic C=C (~1600-1450 cm⁻¹).[8] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Provides the molecular ion peak corresponding to the mass of the product, confirming its identity. |
| UV-Vis Spectroscopy | Qualitative analysis and concentration determination. | The naphthalene core will exhibit strong UV absorbance.[11] Changes in conjugation upon reaction will shift the absorbance maxima. |
IV. Visualizing the Experimental Workflow and Reaction Pathways
Diagrams are invaluable for conceptualizing the experimental process and potential chemical transformations.
Caption: General experimental workflow for the synthesis and analysis of this compound derivatives.
Caption: Key reaction pathways for the derivatization of this compound.
V. Conclusion and Future Directions
This guide provides a foundational experimental setup for the systematic investigation of this compound's reactivity. By employing the detailed protocols for esterification, O-alkylation, and electrophilic aromatic substitution, researchers can generate a diverse library of novel compounds. The outlined analytical methodologies are crucial for ensuring the purity and structural integrity of these new chemical entities. The insights gained from these studies will be invaluable for elucidating structure-activity relationships and advancing the development of new therapeutics based on the dihydroxynaphthoic acid scaffold. Further investigations could explore other transformations, such as amide bond formation, oxidation of the hydroxyl groups, and participation in coupling reactions, to further expand the chemical space around this promising molecule.
References
-
PubChem. (n.d.). 1,4-Dihydroxy-2-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Yin, J., et al. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. bioRxiv. Retrieved from [Link]
-
Mok, C. K., et al. (2013). 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment. Evidence-Based Complementary and Alternative Medicine, 2013, 831758. Retrieved from [Link]
-
BYJU'S. (2020). Test for Carboxyl Group. Retrieved from [Link]
-
Hasegawa, H., et al. (1981). High-performance liquid chromatographic analysis of naphtho- and anthranilohydroxamic acids. Journal of Chromatography A, 204, 277-283. Retrieved from [Link]
-
Trivedi, V. D., et al. (2014). Kinetic and spectroscopic characterization of 1-naphthol 2-hydroxylase from Pseudomonas sp. strain C5. Applied Biochemistry and Biotechnology, 172(8), 3964-3977. Retrieved from [Link]
-
Yoshida, T., et al. (2020). Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. Journal of Occupational Health, 62(1), e12134. Retrieved from [Link]
-
Kishan's Classes. (2023). Organic Chemistry: Anti-Dihydroxylation Mechanism and Practice Problems (Anti-Syn Addition). YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 6-hydroxy-2-naphthoic acid.
-
Scribd. (n.d.). Aromatic carboxylic acid preparation and reaction. Retrieved from [Link]
-
Mroczek, T., et al. (2020). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 7, 101078. Retrieved from [Link]
-
Wang, Y., et al. (2013). Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. Advanced Materials Research, 781-784, 532-535. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Anti-dihydroxylation of alkenes. YouTube. Retrieved from [Link]
-
Li, X., et al. (2013). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. Advanced Materials Research, 781-784, 528-531. Retrieved from [Link]
-
Kumar, A., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Veterinary Science, 7, 21. Retrieved from [Link]
-
Hladysh, I., et al. (2018). Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. Journal of Molecular Structure, 1164, 345-351. Retrieved from [Link]
-
Gul, H. I., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), e2100113. Retrieved from [Link]
-
Godfrey, P. D., et al. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics, 138(2), 024307. Retrieved from [Link]
-
Pete Punthasee. (2022). Lab 7.7 - Woodward Dihydroxylation. YouTube. Retrieved from [Link]
-
Abás, S., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(19), 6543. Retrieved from [Link]
-
Mikolasch, A., et al. (2007). Laccase-catalyzed derivatization of 6-aminopenicillanic, 7-aminocephalosporanic and 7-aminodesacetoxycephalosporanic acid. Journal of Molecular Catalysis B: Enzymatic, 44(3-4), 98-105. Retrieved from [Link]
-
Testbook. (n.d.). Testing for Carboxyl Group Procedure, Observations and Results. Retrieved from [Link]
-
Mroczek, T., et al. (2020). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 7, 101078. Retrieved from [Link]
-
Hubbard, T. D., et al. (2015). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 148(2), 519-531. Retrieved from [Link]
-
LookChem. (n.d.). Understanding 2-Hydroxy-1-Naphthoic Acid: Properties, Uses, and Where to Buy. Retrieved from [Link]
-
Gul, H. I., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), e2100113. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Carboxylic Acid Derivative Reactions. YouTube. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Journal of Molecular Structure, 1250, 131776. Retrieved from [Link]
Sources
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- 3. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 4. 1,4-Dihydroxy-2-naphthoic Acid | 31519-22-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 1,4-Dihydroxy-2-naphthoic acid | C11H8O4 | CID 671 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,6-Dihydroxy-2-naphthoic Acid
Welcome to the technical support center for the synthesis of 1,6-Dihydroxy-2-naphthoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to enhance your reaction yields and product purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.
Introduction to the Synthesis
The primary route for the synthesis of this compound is the Kolbe-Schmitt reaction , a carboxylation process that utilizes 1,6-dihydroxynaphthalene as the starting material.[1][2] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, typically under elevated temperature and pressure.[1][2] The regioselectivity and overall yield of this reaction are highly sensitive to several factors, including the choice of base, reaction temperature, and pressure.
The presence of two hydroxyl groups on the naphthalene ring introduces complexity, as their activating and directing effects can lead to the formation of various isomers and di-carboxylated byproducts. Understanding and controlling these factors is paramount to achieving a high yield of the desired this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
A low yield is a frequent challenge in the Kolbe-Schmitt reaction. Several factors can contribute to this issue.
Possible Causes and Solutions:
-
Incomplete Formation of the Naphthoxide Salt: The reaction is initiated by the deprotonation of the dihydroxynaphthalene. Incomplete salt formation will result in unreacted starting material.
-
Recommendation: Ensure the use of a slight excess of a strong base, such as potassium hydroxide (KOH), to facilitate the complete formation of the dipotassium salt of 1,6-dihydroxynaphthalene. The use of potassium salts has been shown to favor the formation of certain isomers in related reactions.[3]
-
-
Suboptimal Reaction Temperature: The temperature significantly influences the reaction kinetics and the isomeric distribution of the product.
-
Recommendation: The optimal temperature for the carboxylation of naphthols is typically high, often in the range of 255-280°C for related compounds.[3] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
-
Insufficient Carbon Dioxide Pressure: The carboxylation is a pressure-dependent reaction.
-
Recommendation: The reaction should be conducted in a sealed pressure reactor. For similar syntheses, CO2 pressures of 20 to 90 psi have been reported to be effective.[3] Ensure your system is properly sealed to maintain the required pressure throughout the reaction.
-
-
Poor Heat and Mass Transfer: In a solid-gas phase reaction, inefficient mixing can lead to localized overheating and incomplete reaction.
-
Recommendation: The use of a non-polar organic flux, such as isopropylnaphthalenes, can create a slurry that improves heat and mass transfer, leading to a more uniform reaction and potentially higher yields.[3]
-
-
Presence of Water: The presence of water can interfere with the formation of the naphthoxide and can also lead to the formation of byproducts.
-
Recommendation: The reaction mixture should be thoroughly dehydrated before the introduction of carbon dioxide. This can be achieved by azeotropic distillation with a suitable solvent.[3]
-
Problem 2: Formation of Multiple Isomers
The two hydroxyl groups on the naphthalene ring can direct the carboxylation to several positions, leading to a mixture of isomers and making purification challenging.
Possible Causes and Solutions:
-
Kinetic vs. Thermodynamic Control: The reaction temperature can influence which isomer is predominantly formed.
-
Recommendation: Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. Experiment with a range of temperatures to find the optimal conditions for the desired this compound.
-
-
Nature of the Alkali Metal Cation: The choice of the alkali metal hydroxide can influence the regioselectivity.
-
Recommendation: Potassium hydroxide is often preferred over sodium hydroxide as it can lead to a higher ratio of the desired isomer in the synthesis of other hydroxy-naphthoic acids.[3]
-
Problem 3: Product Degradation or Decarboxylation
At the high temperatures required for the Kolbe-Schmitt reaction, the product can be susceptible to degradation or decarboxylation, leading to a lower yield.
Possible Causes and Solutions:
-
Prolonged Reaction Time at High Temperature: Extended exposure to high temperatures can promote the reverse reaction (decarboxylation).
-
Recommendation: Optimize the reaction time. Monitor the reaction progress by taking aliquots (if possible with your reactor setup) and analyzing them to determine the point of maximum product formation before significant degradation occurs.
-
-
Presence of Impurities: Acidic or metallic impurities can catalyze degradation.
-
Recommendation: Ensure the starting 1,6-dihydroxynaphthalene is of high purity. Purification of the starting material, for example by using neutral alumina to remove sulfur-containing impurities, can be beneficial.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
Q2: How can I purify the crude this compound?
Purification can be a multi-step process:
-
Acidification and Precipitation: After the reaction, the product exists as a potassium salt. Careful acidification of the aqueous solution of the reaction mixture will precipitate the free acid. The pH for precipitation should be optimized to selectively precipitate the desired product while keeping impurities in solution. For 6-hydroxy-2-naphthoic acid, a pH of 3.5-4.5 is used for precipitation.[6]
-
Recrystallization: This is a crucial step for obtaining a high-purity product. A suitable solvent system needs to be identified. For a related compound, a mixture of ethanol and water (2.8:1 m/m) was effective.[5]
-
Adsorbent Treatment: If the product is colored or contains persistent impurities, treatment with activated carbon or passage through a column of a suitable adsorbent resin can be employed.[6]
Q3: What are the likely side products in this synthesis?
The primary side products are likely to be other isomers of dihydroxy-naphthoic acid due to carboxylation at different positions on the naphthalene ring. Di-carboxylated products may also form. Additionally, unreacted 1,6-dihydroxynaphthalene and potential degradation products could be present.
Q4: Can I use an alternative synthetic route?
Yes, multi-step synthetic routes are an alternative, though they are often more complex. For example, a route for a similar compound involves methoxylation of the hydroxyl groups, followed by a sequence of reactions such as bromination, Grignard reaction for carboxylation, and finally demethylation to yield the desired hydroxy-naphthoic acid.[5] While potentially offering better control over regioselectivity, this approach increases the number of steps and may lower the overall yield.
Experimental Workflow Overview
Below is a generalized workflow for the synthesis of this compound via the Kolbe-Schmitt reaction.
Caption: Generalized workflow for the synthesis of this compound.
Key Reaction Parameters Summary
| Parameter | Recommended Range/Value | Rationale |
| Base | Potassium Hydroxide (KOH) | May improve regioselectivity and yield compared to NaOH.[3] |
| Base Stoichiometry | Slight excess relative to 1,6-dihydroxynaphthalene | Ensures complete formation of the dipotassium salt. |
| Temperature | 255 - 280 °C (Optimization required) | High temperature is necessary for carboxylation; influences isomer distribution.[3] |
| CO2 Pressure | 20 - 90 psi (Optimization required) | Drives the carboxylation reaction forward.[3] |
| Reaction Time | Variable (Optimization required) | Balance between reaction completion and product degradation. |
| Atmosphere | Inert (e.g., Nitrogen) before CO2 addition | Prevents oxidation of the dihydroxynaphthalene at high temperatures. |
Visualizing the Kolbe-Schmitt Reaction
The following diagram illustrates the key steps in the Kolbe-Schmitt reaction for the synthesis of this compound.
Caption: Key steps of the Kolbe-Schmitt reaction for this compound.
References
- The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraqui - bioRxiv. (2023-09-17).
- US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google P
- Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process - ResearchG
- METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE - European Patent Office - EP 3505507 B1 - EPO. (2020-05-27).
- Enhancement of 1,4-Dihydroxy-2-Naphthoic Acid Production by Propionibacterium freudenreichii ET-3 Fed-B
- CN102173988B - Purification method of 6-hydroxyl-2-naphthoic acid - Google P
- A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene. (2025-08-06).
- CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google P
- Kolbe–Schmitt reaction - Wikipedia.
- α-NAPHTHOIC ACID - Organic Syntheses Procedure.
- Kolbe Schmitt Reaction Mechanism - YouTube. (2018-07-24).
- Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - P
- Revisiting the Kolbe–Schmitt reaction of sodium 2-naphthoxide - ResearchG
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. CN102173988B - Purification method of 6-hydroxyl-2-naphthoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 1,6-Dihydroxy-2-naphthoic Acid
Welcome to the technical support center for the synthesis of 1,6-Dihydroxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthetic process. Drawing upon established principles of organic chemistry and field-proven insights, this document aims to empower you to navigate the nuances of this reaction and achieve optimal results.
Introduction to the Synthesis
The synthesis of this compound is most commonly approached via the Kolbe-Schmitt reaction, a carboxylation process that introduces a carboxylic acid group onto a phenol derivative. In this case, the starting material is 1,6-dihydroxynaphthalene. The reaction involves the formation of the dipotassium salt of 1,6-dihydroxynaphthalene, which is then carboxylated using carbon dioxide under elevated temperature and pressure. While the reaction is powerful, its success hinges on careful control of several critical parameters.
This guide will address common challenges encountered during this synthesis, providing a logical framework for troubleshooting and optimization.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Low or No Product Yield
Question: I am observing very low or no formation of this compound. What are the likely causes and how can I rectify this?
Answer:
Low or no product yield is a common issue that can stem from several factors. Let's break down the potential causes and their solutions:
-
Incomplete Formation of the Naphthoxide Salt: The Kolbe-Schmitt reaction proceeds through the nucleophilic attack of the naphthoxide ion on carbon dioxide.[1] Incomplete deprotonation of 1,6-dihydroxynaphthalene will significantly hinder the reaction.
-
Causality: The hydroxyl protons of 1,6-dihydroxynaphthalene must be removed by a strong base to form the more nucleophilic naphthoxide.
-
Solution:
-
Choice of Base: Potassium hydroxide (KOH) is generally preferred over sodium hydroxide (NaOH) for the carboxylation of poly-hydroxylated aromatics as it often leads to higher yields of the desired isomer.[2] Ensure you are using a high-purity, strong base.
-
Stoichiometry: Use at least two equivalents of the base to deprotonate both hydroxyl groups. An excess of the base may be beneficial.
-
Reaction Conditions: Ensure the reaction mixture is homogenous or well-stirred during the formation of the salt to facilitate complete reaction.
-
-
-
Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture. Water can protonate the highly reactive naphthoxide, rendering it unreactive towards the weakly electrophilic CO2.
-
Causality: The naphthoxide is a strong base and will readily react with any available protons, including those from water.
-
Solution:
-
Anhydrous Conditions: Thoroughly dry all glassware and reagents before use. Use anhydrous solvents if applicable.
-
Azeotropic Removal of Water: If starting with aqueous base, it is crucial to remove the water, for instance, by azeotropic distillation with a high-boiling inert solvent like xylene or toluene before introducing CO2.
-
-
-
Insufficient Carbon Dioxide Pressure or Temperature: The carboxylation step requires forcing conditions to proceed.
-
Causality: Carbon dioxide is a weak electrophile, and the carboxylation is a reversible process. Le Chatelier's principle dictates that high pressure is needed to drive the equilibrium towards the product. The reaction also has a significant activation energy barrier.[2]
-
Solution:
-
Pressure: Ensure your reaction vessel is properly sealed and can maintain a CO2 pressure of at least 5-10 atm. Higher pressures can be beneficial, but require appropriate safety precautions and equipment.
-
Temperature: The reaction typically requires temperatures in the range of 150-250 °C. The optimal temperature will need to be determined empirically for this specific substrate.
-
-
-
Oxidation of the Starting Material: Dihydroxynaphthalenes are susceptible to oxidation, especially at elevated temperatures and in the presence of base.[3][4] This can lead to the formation of colored impurities and a reduction in the amount of starting material available for carboxylation.
-
Causality: The electron-rich aromatic system of 1,6-dihydroxynaphthalene is easily oxidized.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: The addition of a small amount of a reducing agent, such as sodium dithionite, may help to prevent oxidation.[5]
-
-
Formation of Isomeric Byproducts
Question: I am obtaining a mixture of products. How can I improve the selectivity for this compound?
Answer:
The formation of isomers is a common challenge in the carboxylation of naphthols. The carboxyl group can add at different positions on the naphthalene ring.
-
Understanding Regioselectivity: The position of carboxylation is influenced by both kinetic and thermodynamic factors. Generally, ortho-carboxylation is kinetically favored at lower temperatures, while para-carboxylation can become more prominent at higher temperatures. For 1,6-dihydroxynaphthalene, carboxylation can potentially occur at several positions. The desired product is the result of carboxylation at the 2-position, which is ortho to the 1-hydroxyl group.
-
Causality: The regioselectivity of the Kolbe-Schmitt reaction is complex and depends on the cation, temperature, and substrate.[2]
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. It is advisable to start with lower temperatures (e.g., 150-180 °C) to favor kinetic control and potentially increase the yield of the 2-carboxylated product.
-
Choice of Cation: The use of potassium salts often favors the formation of the para-carboxylated product in phenols. However, in the case of naphthols, the regioselectivity can be more complex. Experimenting with both sodium and potassium bases may be necessary to determine the optimal conditions for the desired isomer.
-
-
Product Degradation or Decarboxylation
Question: My product seems to be degrading, or I am isolating the starting material back after the reaction. What is happening?
Answer:
This issue is likely due to decarboxylation, the loss of CO2 from the product.
-
Reversibility of the Reaction: The Kolbe-Schmitt reaction is reversible.[6] At high temperatures, the product can revert to the starting naphthoxide and CO2.
-
Causality: The thermodynamic stability of the carboxylated product versus the starting materials is a key factor.
-
Solution:
-
Optimize Reaction Time and Temperature: Avoid excessively high temperatures or prolonged reaction times. Once the reaction has reached equilibrium or the optimal yield, it should be cooled down.
-
Work-up Procedure: Upon completion of the reaction, the product should be isolated promptly. Acidification of the reaction mixture protonates the carboxylate, making it less prone to decarboxylation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for this reaction?
A1: The Kolbe-Schmitt reaction is often performed without a solvent (a "dry" melt). However, a high-boiling, inert solvent such as mineral oil, decalin, or a high-boiling aromatic hydrocarbon can be used to improve heat transfer and stirring. The use of polar aprotic solvents like DMSO has been shown to alter the regioselectivity in some cases, favoring para-carboxylation.[2] For the synthesis of this compound, a solventless approach or an inert, high-boiling hydrocarbon is a good starting point.
Q2: How can I monitor the progress of the reaction?
A2: Monitoring the reaction can be challenging due to the high pressure and temperature. If your equipment allows for sampling, you can take aliquots of the reaction mixture, quench them with acid, and analyze them by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). For HPLC analysis, a reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) would be a suitable starting point.[7][8]
Q3: What is the best way to purify the final product?
A3: Purification can typically be achieved through the following steps:
-
Acidification: After the reaction, the mixture is cooled, and the solid is dissolved in water. The solution is then acidified (e.g., with HCl or H2SO4) to precipitate the crude this compound.
-
Filtration and Washing: The crude product is collected by filtration and washed with water to remove inorganic salts.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system. Given the polar nature of the molecule, a mixture of an alcohol (like ethanol or methanol) and water is a good starting point. The solubility of related hydroxynaphthoic acids is low in cold water but increases in hot water and alcohols.[9]
-
Adsorbent Treatment: If colored impurities from oxidation are present, the crude product can be dissolved in a suitable solvent and treated with activated carbon before recrystallization.
Q4: What are the main safety precautions for this reaction?
A4:
-
High Pressure: This reaction is conducted under high pressure. Ensure you are using a pressure-rated reactor that has been properly inspected and maintained. Always use a blast shield.
-
High Temperature: The reaction requires high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions against thermal burns.
-
Caustic Base: Potassium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Inert Gas: Work in a well-ventilated fume hood and handle inert gases according to safety protocols.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Preparation of the Dipotassium Salt:
-
In a high-pressure reactor equipped with a mechanical stirrer, add 1,6-dihydroxynaphthalene (1.0 eq).
-
Under an inert atmosphere (N2 or Ar), add finely powdered potassium hydroxide (2.2 eq).
-
If necessary, add a high-boiling inert solvent (e.g., mineral oil) to facilitate stirring.
-
Slowly heat the mixture to 130-150 °C with vigorous stirring to form the dipotassium salt. If water is present from the KOH, it should be removed azeotropically at this stage.
-
-
Carboxylation:
-
Seal the reactor and pressurize with carbon dioxide to the desired pressure (e.g., 5-10 atm).
-
Increase the temperature to the target reaction temperature (e.g., 180-220 °C).
-
Maintain the reaction at this temperature and pressure with vigorous stirring for several hours (e.g., 4-8 hours).
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the CO2.
-
Under an inert atmosphere, add water to dissolve the solid reaction mixture.
-
Transfer the aqueous solution to a beaker and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid or sulfuric acid until the product precipitates (typically pH 2-3).
-
Collect the crude product by filtration, wash with cold water, and dry under vacuum.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
-
Data Presentation
Table 1: Key Reaction Parameters for Optimization
| Parameter | Range | Rationale |
| Temperature | 150 - 250 °C | Affects reaction rate and regioselectivity. Higher temperatures may lead to decarboxylation. |
| CO2 Pressure | 5 - 20 atm | Higher pressure drives the reaction forward. |
| Base | KOH, NaOH | Cation can influence regioselectivity. |
| Base Stoichiometry | 2.2 - 3.0 eq | Ensures complete formation of the dianion. |
| Reaction Time | 2 - 12 hours | Requires optimization to maximize yield and minimize side reactions. |
Visualization
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting
Sources
- 1. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 1,4-Dihydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. labsolu.ca [labsolu.ca]
Technical Support Center: Synthesis of 1,6-Dihydroxy-2-naphthoic Acid
Welcome to the technical support center for the synthesis of 1,6-Dihydroxy-2-naphthoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions encountered during the synthesis of this important molecule, with a focus on impurity profiling and troubleshooting. Our goal is to provide you with the expertise and practical solutions needed to ensure the quality and purity of your product.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My final product shows multiple peaks on HPLC, besides the main peak for this compound. What are these likely to be?
Probable Cause: The presence of multiple peaks indicates the formation of isomers and other side products during the carboxylation step, which is typically a Kolbe-Schmitt reaction.[1][2] The regioselectivity of this reaction on naphthol derivatives can be sensitive to reaction conditions.[1]
Common Impurities to Consider:
-
Isomeric Dihydroxy-naphthoic Acids: The primary impurities are often other isomers where the carboxyl group has added to a different position on the naphthalene ring. The Kolbe-Schmitt reaction on phenoxides can yield both ortho- and para-carboxylation products.[1] In the case of 1,6-dihydroxynaphthalene, carboxylation can occur at various positions on the ring.
-
Unreacted 1,6-Dihydroxynaphthalene: Incomplete carboxylation will result in the presence of the starting material in your final product.
-
Dicarboxylic Acids: Under certain conditions, a second carboxylation can occur, leading to the formation of dihydroxy-naphthalene dicarboxylic acids.
-
Degradation Products: Dihydroxynaphthalenes are susceptible to oxidation, which can lead to the formation of colored impurities (naphthoquinones).[3]
Recommended Solutions:
-
Optimize Reaction Conditions:
-
Temperature Control: The ratio of isomers can be highly dependent on the reaction temperature. Experiment with slight variations in temperature to favor the formation of the desired 2-carboxylated product.
-
Choice of Base: The counter-ion of the base (e.g., sodium vs. potassium hydroxide) can influence the position of carboxylation.[1][4] Sodium phenoxide tends to favor ortho-carboxylation.[2]
-
CO2 Pressure: Ensure that the carbon dioxide pressure is maintained at the optimal level throughout the reaction to drive the carboxylation to completion.[2]
-
-
Purification:
-
Recrystallization: This is an effective method for removing many impurities. A detailed protocol is provided below.
-
Adsorbent Treatment: For persistent impurities, especially colored degradation products, treatment with activated carbon or passing a solution of the product through a column of macroporous adsorbent resin can be effective.[5]
-
Question 2: The yield of my reaction is consistently low. What are the potential causes and how can I improve it?
Probable Cause: Low yields can stem from several factors, including incomplete reaction, side reactions, or loss of product during workup.
-
Incomplete Reaction: Insufficient reaction time, temperature, or CO2 pressure can lead to a significant amount of unreacted starting material.
-
Decarboxylation: The reverse reaction, decarboxylation, can occur, especially at higher temperatures, leading to the loss of the desired product and regeneration of the starting material.[6]
-
Moisture in the Reaction: The Kolbe-Schmitt reaction is sensitive to moisture, which can consume the base and reduce the reactivity of the naphthoxide intermediate.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents before use. The starting 1,6-dihydroxynaphthalene and the base should be as anhydrous as possible.
-
Optimize Reaction Parameters:
-
Gradually increase the reaction time to ensure the carboxylation goes to completion. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC.
-
While higher temperatures can increase the reaction rate, they can also promote decarboxylation. Find the optimal temperature that balances reaction rate and product stability.
-
-
Efficient Workup:
-
Carefully control the pH during the acidification step to ensure complete precipitation of the product.
-
Minimize the number of transfer steps to reduce mechanical losses of the product.
-
Question 3: My final product has a dark color, even after initial purification. What is causing this and how can I remove the color?
Probable Cause: The dark color is likely due to the presence of oxidized species, such as naphthoquinones. Dihydroxynaphthalenes are electron-rich and can be easily oxidized, especially in the presence of air and at elevated temperatures.[3]
Recommended Solutions:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium bisulfite or ascorbic acid, during workup can help to prevent oxidation.[3]
-
Decolorization Techniques:
-
Activated Carbon: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently, then filter the hot solution to remove the carbon and the adsorbed colored impurities.
-
Adsorbent Resins: As mentioned previously, macroporous adsorbent resins can be very effective at removing colored polymeric impurities.[5]
-
Frequently Asked Questions (FAQs)
What are the primary impurities I should be looking for in my 1,6-dihydroxynaphthalene starting material?
The quality of your starting material is crucial. Common impurities in commercially available 1,6-dihydroxynaphthalene can include:
-
Other Isomers of Dihydroxynaphthalene: Depending on the synthetic route used to prepare the starting material, other isomers such as 1,5- or 2,6-dihydroxynaphthalene may be present.[7]
-
Sulfur-containing Compounds: If the synthesis of the dihydroxynaphthalene involved a sulfonation step, residual sulfonic acids or their salts might be present. These can often be removed by treatment with neutral alumina.[8]
-
Naphthols: Incomplete conversion to the dihydroxy species can result in the presence of monohydroxylated naphthalenes.
How can I best identify the impurities in my product?
A combination of analytical techniques is often necessary for unambiguous impurity identification:
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating the impurities from the main product and quantifying them.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for determining the molecular weights of the separated impurities, which provides strong clues to their identities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For isolating and identifying unknown impurities, 1H and 13C NMR are essential for elucidating their structures.[10][12]
What is a good general-purpose method for purifying this compound?
Recrystallization is a robust and widely used method for purifying the final product. The choice of solvent is critical. A mixed solvent system, such as ethanol/water, is often effective.[13] The goal is to find a solvent system in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. A detailed protocol is provided in the "Experimental Protocols" section.
Visualizing the Synthesis and Impurity Formation
Diagram 1: Kolbe-Schmitt Carboxylation of 1,6-Dihydroxynaphthalene
Caption: Kolbe-Schmitt reaction pathway and potential side products.
Experimental Protocols
Protocol 1: General Procedure for Kolbe-Schmitt Carboxylation
-
Preparation: In a high-pressure reactor, add 1,6-dihydroxynaphthalene and a suitable base (e.g., 2-3 equivalents of sodium hydroxide).
-
Drying: Heat the mixture under vacuum to remove any residual water, forming the anhydrous sodium naphthoxide salt.
-
Carboxylation: Cool the reactor and then pressurize with dry carbon dioxide to the desired pressure (e.g., 5-10 atm). Heat the mixture to the optimal temperature (e.g., 120-150 °C) with vigorous stirring for several hours.[2]
-
Workup: Cool the reactor and vent the excess CO2. Dissolve the solid reaction mass in water.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a mineral acid (e.g., hydrochloric acid or sulfuric acid) with stirring until the pH is acidic (pH 2-3).
-
Isolation: Collect the precipitated solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture (e.g., ethanol/water).
-
Dissolution: Place the crude, dry this compound in a flask and add the minimum amount of hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30-40 °C.
This method should provide good separation of the main product from unreacted starting material and common isomers.
Troubleshooting Workflow
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. series.publisso.de [series.publisso.de]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. CN102173988B - Purification method of 6-hydroxyl-2-naphthoic acid - Google Patents [patents.google.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. data.epo.org [data.epo.org]
- 9. researchgate.net [researchgate.net]
- 10. biotech-spain.com [biotech-spain.com]
- 11. ajrconline.org [ajrconline.org]
- 12. Experimental and theoretical studies on constitutional isomers of 2,6-dihydroxynaphthalene carbaldehydes. Effects of resonance-assisted hydrogen bonding on the electronic absorption spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
stability issues of 1,6-Dihydroxy-2-naphthoic acid in solution
Welcome to the technical support center for 1,6-Dihydroxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this molecule in solution. Due to the limited direct stability data for this compound, this document synthesizes information from closely related dihydroxy- and hydroxy-naphthoic acid analogs, general principles of phenolic chemistry, and established analytical methodologies to provide a robust framework for your experimental design and troubleshooting.
I. Understanding the Inherent Instability of this compound
This compound, like many phenolic compounds, is susceptible to degradation in solution. Its chemical structure, featuring a naphthalene core with two hydroxyl groups and a carboxylic acid, presents several reactive sites. The primary drivers of instability are oxidation and pH-dependent reactions. The electron-rich aromatic system, activated by the hydroxyl groups, is prone to oxidation, which can be accelerated by factors such as light, heat, dissolved oxygen, and the presence of metal ions.
II. Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is happening?
A1: Color change is a common indicator of degradation, primarily through oxidation. The hydroxyl groups on the naphthalene ring are susceptible to oxidation, leading to the formation of quinone-type structures. These quinones are often colored and can further polymerize to form more complex, colored degradation products. This process can be initiated or accelerated by exposure to light, elevated temperatures, or the presence of dissolved oxygen and trace metal ions in your solvent.
Q2: I am observing poor reproducibility in my analytical measurements (e.g., HPLC peak area is inconsistent). Could this be a stability issue?
A2: Yes, poor analytical reproducibility is a strong indication of instability. For a related compound, 1,4-dihydroxy-2-naphthoic acid, it has been observed that the peak area in HPLC analysis can gradually increase with repeated injections, a phenomenon attributed to its oxidizability.[1] This suggests that the compound may be degrading in the autosampler or even during the chromatographic run. To mitigate this, it is crucial to use freshly prepared solutions and consider the addition of antioxidants to your mobile phase or sample diluent.
Q3: What is the optimal pH range for storing solutions of this compound?
A3: While specific data for the 1,6-isomer is unavailable, studies on other phenolic acids indicate that they are generally more stable under acidic to neutral conditions.[2][3][4][5] Alkaline conditions (high pH) can deprotonate the phenolic hydroxyl groups, forming phenoxide ions. These ions are more electron-rich and thus significantly more susceptible to oxidation.[2][5] Therefore, it is recommended to maintain solutions at a pH below 7. If the experimental conditions require a basic pH, solutions should be prepared immediately before use and protected from light and oxygen.
Q4: Can I autoclave solutions of this compound?
A4: Autoclaving is not recommended. The combination of high temperature and pressure will likely accelerate both oxidative and hydrolytic degradation pathways. For sterilization, sterile filtration using a 0.22 µm filter is a much safer alternative.
Q5: What are the expected degradation products of this compound?
A5: Based on the chemistry of similar compounds, the primary degradation pathway is likely oxidation of the dihydroxy-naphthalene ring to form corresponding quinones. Further reactions could include decarboxylation (loss of CO2), especially under thermal or photolytic stress, and polymerization of the reactive quinone intermediates. The specific degradation products would need to be identified using techniques like LC-MS/MS.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
| Observed Problem | Potential Cause | Recommended Action |
| Rapid color change of the solution | Oxidation | 1. Prepare solutions fresh, just before use. 2. Use deoxygenated solvents (e.g., sparged with nitrogen or argon). 3. Work under an inert atmosphere. 4. Protect the solution from light using amber vials or by wrapping the container in aluminum foil. 5. Consider adding a small amount of an antioxidant like Dithiothreitol (DTT) or ascorbic acid. |
| Precipitate formation in the solution | Poor solubility or degradation to insoluble products | 1. Verify the solubility of the compound in your chosen solvent system. 2. Adjust the pH of the solution; for acidic compounds, a slightly basic pH might improve solubility, but be mindful of the increased risk of oxidation. 3. If degradation is suspected, analyze the precipitate to determine its identity. |
| Inconsistent results in bioassays | Degradation of the active compound | 1. Perform a time-course experiment to assess the stability of the compound under your specific assay conditions (e.g., in cell culture media at 37°C). 2. Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into the aqueous assay medium immediately before the experiment. 3. Include a positive control with a known stable compound to ensure the assay itself is performing correctly. |
| Appearance of new peaks in HPLC chromatogram over time | Formation of degradation products | 1. This confirms instability. Implement the handling and storage recommendations outlined in this guide. 2. Develop a stability-indicating HPLC method to separate and quantify the parent compound and its major degradants. 3. Use techniques like LC-MS to identify the structure of the new peaks. |
IV. Experimental Protocols
Protocol 1: Preparation and Handling of Stock Solutions
-
Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use freshly prepared ultrapure water. Organic solvents like DMSO or ethanol are often suitable for initial stock solutions.
-
Weighing and Dissolution: Weigh the compound accurately and dissolve it in the chosen solvent. If sonication is used to aid dissolution, do so in a cold water bath to minimize heating.
-
Inert Atmosphere: If possible, perform all manipulations under an inert gas like nitrogen or argon.
-
Light Protection: Store solutions in amber glass vials or wrap clear vials with aluminum foil.
-
Storage: Store stock solutions at -20°C or -80°C. For aqueous solutions, consider flash-freezing in liquid nitrogen before storage to minimize freeze-thaw degradation. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential to understand the stability profile of this compound. This involves subjecting the compound to various stress conditions.
-
Preparation of Test Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature. (Expect rapid degradation).
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C).
-
Photostability: Expose a solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 3).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic modifier (e.g., acetonitrile or methanol).
-
A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products.
-
For the related 1,4-dihydroxy-2-naphthoic acid, a mobile phase of acetonitrile:methanol:water:acetic acid (15:25:225:0.1) with the pH adjusted to 5.5 has been used.[6]
-
Consider adding an antioxidant like DTT to the mobile phase to improve analytical precision for oxidizable compounds.[1]
-
-
Detection: UV detection at a wavelength where the parent compound has maximum absorbance (e.g., around 254 nm) is a common choice.[6] A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.
-
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.
V. Visualizations
Diagram 1: Key Factors Influencing Stability
Caption: Factors promoting the degradation of this compound.
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
VI. References
-
Park, S. Y., et al. (2013). Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 443-446. Available at: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108*. Available at: [Link]
-
Defense Technical Information Center. (2008). Synthesis and mass spectral analysis of HD degradation products. A computational elucidation of the fragmentation pathways. Retrieved from [Link]
-
Isogai, N., et al. (2012). Improved Analytical Precision of 1,4-Dihydroxy-2-naphthoic Acid by High Performance Liquid Chromatography Using Dithiothreitol as Mobile Phase Additive. Bioscience, Biotechnology, and Biochemistry, 76(5), 1030-1032. Available at: [Link]
-
Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience, 57, 103586. Available at: [Link]
-
Semantic Scholar. (n.d.). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). 1-hydroxy-2-naphthoic Acid. Retrieved from [Link]
-
bioRxiv. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor solubility of 1,6-Dihydroxy-2-naphthoic acid in assays
Technical Support Center: 1,6-Dihydroxy-2-naphthoic acid
Introduction: The Challenge of this compound Solubility
This compound is a polycyclic aromatic compound with significant potential in various research fields, including drug development and materials science. Its structure, featuring a rigid naphthalene core, provides a unique scaffold for investigation. However, this same aromatic structure is inherently hydrophobic, leading to a significant and often frustrating challenge for researchers: extremely poor solubility in aqueous solutions.
This guide provides a comprehensive set of troubleshooting strategies, detailed protocols, and scientific explanations to help you overcome the solubility issues of this compound in your experimental assays. By understanding the chemical principles governing its solubility, you can select the most appropriate method for your specific application, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I added this compound directly to my aqueous buffer (e.g., PBS, pH 7.4), and it won't dissolve. Why is this happening?
A: This is the most common issue researchers face. The molecular structure of this compound contains a large, nonpolar naphthalene ring system. This hydrophobic core dominates the molecule's properties in neutral aqueous solutions, preventing water molecules from effectively surrounding and dissolving it. While the molecule has polar hydroxyl (-OH) and carboxylic acid (-COOH) groups, their contribution is insufficient to overcome the hydrophobicity of the naphthalene rings at neutral pH. Similar naphthoic acid derivatives are also known to be only slightly soluble or insoluble in water.[1][2]
Q2: What is the best first step to dissolve this compound for a biological assay?
A: The universally recommended starting point is to create a concentrated stock solution in a water-miscible organic solvent.[3] The most common and effective choice is dimethyl sulfoxide (DMSO). Other potential solvents include ethanol, methanol, or N,N-Dimethylformamide (DMF).[1][4] For a related compound, 1-Hydroxy-2-naphthoic acid, a solubility of up to 38 mg/mL in fresh DMSO has been reported.[5]
Workflow:
-
Dissolve the compound in 100% DMSO (or another suitable organic solvent) to create a high-concentration stock (e.g., 10-50 mM).
-
For your experiment, perform a serial dilution of this stock solution into your aqueous assay buffer.
-
Crucially , ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.[6]
Q3: My compound dissolves in the organic solvent, but it precipitates immediately when I add it to my aqueous buffer. What can I do?
A: This is called "crashing out" and happens when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are several strategies to address this:
-
Decrease the Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay.
-
Use pH Adjustment: The compound has both acidic (carboxylic acid) and weakly acidic (phenolic hydroxyl) protons. By increasing the pH of your buffer, you can deprotonate these groups, creating a charged and significantly more water-soluble salt form.[7][8]
-
Incorporate a Surfactant: A low concentration of a non-ionic surfactant like Tween® 20 or Triton™ X-100 in your final buffer can help maintain the compound's solubility.
-
Utilize Cyclodextrins: These molecules can encapsulate the hydrophobic part of your compound, increasing its apparent solubility in water.[9][10]
Q4: Can I use pH to increase the solubility of this compound?
A: Absolutely. This is a highly effective technique for ionizable compounds.[8][] this compound has a carboxylic acid group (estimated pKa ~3-4) and two phenolic hydroxyl groups (estimated pKa >8).
-
Mechanism: By raising the pH of the solution with a base (like NaOH), you deprotonate the carboxylic acid to a carboxylate (-COO⁻) and the hydroxyl groups to phenoxides (-O⁻). This introduces negative charges onto the molecule, drastically increasing its polarity and affinity for water.
-
Practical Application: You can prepare a stock solution by dissolving the compound in a small amount of dilute base (e.g., 0.1 M NaOH) and then neutralizing it or diluting it into a strongly buffered solution at the desired final pH. See the detailed protocol below.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for the most effective solubilization strategies.
Protocol 1: Preparation of a Stock Solution using an Organic Co-Solvent
This is the foundational method for most applications.
Objective: To prepare a high-concentration stock solution for serial dilution into aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Vortex mixer
-
Warming block or water bath (optional)
Procedure:
-
Weigh out the required amount of this compound in a suitable vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes while mixing intermittently. Avoid excessive heat, which could degrade the compound.
-
Once fully dissolved, you will have a clear stock solution. Store this at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Assay Dilution: When preparing your working solution, add the stock solution dropwise to your vigorously stirring assay buffer to minimize localized high concentrations that can cause precipitation. Always ensure the final DMSO concentration is below your assay's tolerance limit.
Protocol 2: pH-Mediated Solubilization
Objective: To solubilize the compound by converting it to its more soluble salt form. This is ideal for biochemical assays where the final pH can be controlled.
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH) solution
-
1 M HEPES or Tris buffer (pH ~8.0-9.0)
-
pH meter
Procedure:
-
Weigh out the compound.
-
Add a small volume of 0.1 M NaOH dropwise while stirring until the powder dissolves completely. You are forming the sodium salt of the compound.
-
Use this concentrated, basic stock solution to dilute into your final assay buffer.
-
Critical Step: The final assay buffer must have sufficient buffering capacity to maintain the desired pH after the addition of the basic stock. For example, a 50-100 mM final buffer concentration is recommended.
-
Verify the final pH of your working solution before starting the experiment.
Protocol 3: Using Cyclodextrins for Enhanced Solubility
Objective: To increase apparent aqueous solubility by forming an inclusion complex, which is particularly useful for cell-based assays where organic solvents and high pH are undesirable.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Stir plate and magnetic stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of HP-β-CD in your desired buffer (e.g., a 1-5% w/v solution).
-
Slowly add the powdered this compound to the stirring cyclodextrin solution.
-
Stir the mixture at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex. The solution should become clearer as the complex forms.
-
This solution can now be used directly in your assay or be sterile-filtered for cell culture applications. The cyclodextrin effectively acts as a carrier, keeping the hydrophobic compound in solution.[10][12]
Data Presentation: Solubility Strategy Comparison
The table below summarizes the different approaches and their suitability for various experimental systems.
| Method | Mechanism of Action | Pros | Cons | Best For |
| Organic Co-solvent (e.g., DMSO) | Reduces the polarity of the bulk solvent, allowing dissolution of hydrophobic solutes.[3] | Simple, fast, achieves high stock concentrations. | Potential for solvent toxicity/artifacts in assays.[6] May precipitate on dilution. | Initial screening, biochemical assays, high-throughput screening. |
| pH Adjustment | Increases the charge of the molecule by deprotonating acidic functional groups, enhancing aqueous solubility.[8] | Highly effective, uses simple reagents, avoids organic solvents. | Requires careful pH control. Not suitable for assays sensitive to pH changes. | Biochemical and enzyme assays, chemical reactions. |
| Cyclodextrins | Encapsulates the hydrophobic part of the molecule in its non-polar cavity, presenting a hydrophilic exterior.[10] | Biocompatible, low toxicity, can significantly increase solubility. | May require longer incubation to form the complex. Can be a costly reagent. | Cell-based assays, in vivo studies, formulations. |
Visualizations: Workflows and Mechanisms
Diagram 1: Decision Workflow for Solubilization Strategy
This diagram provides a logical path to selecting the best method for your specific experimental needs.
Caption: Decision workflow for selecting a solubilization method.
Diagram 2: Mechanism of pH-Dependent Solubility
This diagram illustrates how increasing the solution pH deprotonates the acidic groups on this compound, leading to increased water solubility.
Caption: Effect of pH on the ionization and solubility of the compound.
References
-
PubChem. (n.d.). 1,4-Dihydroxy-2-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hydroxy-2-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Xiong, R., et al. (2022). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Naphthoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
-
Gidwani, B., & Vyas, A. (2015). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmaceutics. Retrieved from [Link]
-
ECMDB. (2015). 1,4-Dihydroxy-2-naphthoic acid. E. coli Metabolome Database. Retrieved from [Link]
-
Hansen, J. M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Toxicology. Retrieved from [Link]
-
ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]
-
IJPC. (n.d.). pH Adjusting Database. CompoundingToday.com. Retrieved from [Link]
-
Prospector. (2014). Molecular Encapsulation Using Cyclodextrin. Retrieved from [Link]
-
Tan, J., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology. Retrieved from [Link]
-
MDPI. (2023). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Retrieved from [Link]
-
Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Naphthoic acid. Retrieved from [Link]
-
ResearchGate. (2025). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (2025). Cyclodextrin Encapsulation to Prevent the Loss of l -Menthol and its Retention during Drying. Retrieved from [Link]
-
ScienceDirect. (2026). pH adjustment: Significance and symbolism. Retrieved from [Link]
-
Muselík, J., et al. (2013). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech. Retrieved from [Link]
-
Georganics. (n.d.). 6-Hydroxy-2-naphthoic acid. Retrieved from [Link]
-
IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
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- 2. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
- 12. ulprospector.com [ulprospector.com]
resolving peak tailing in HPLC of dihydroxynaphthoic acids
<Technical Support Center: Resolving Peak Tailing in HPLC of Dihydroxynaphthoic Acids
Welcome to our specialized technical support guide designed for researchers, scientists, and drug development professionals. This resource offers in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peak tailing when analyzing dihydroxynaphthoic acids by High-Performance Liquid Chromatography (HPLC). Our goal is to provide you with the expert insights and practical protocols needed to achieve symmetric, reproducible peaks for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for dihydroxynaphthoic acid analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, featuring a "tail" that extends from the peak maximum.[1] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with a value greater than 1.2 often indicating a problem.[2][3] For dihydroxynaphthoic acids, this issue is particularly detrimental as it can compromise the accuracy of peak integration, reduce the resolution between closely eluting peaks, and lead to poor reproducibility of results.[4]
Q2: What are the most likely causes of peak tailing for dihydroxynaphthoic acids?
A2: The molecular structure of dihydroxynaphthoic acids—containing a carboxylic acid and two hydroxyl groups—makes them susceptible to several interactions that can cause peak tailing in reversed-phase HPLC. The primary causes include:
-
Secondary Silanol Interactions: The polar carboxyl and hydroxyl groups on your analyte can form strong hydrogen bonds with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases.[5][6] This secondary retention mechanism is a major contributor to peak tailing for polar, acidic compounds.[2][7]
-
Inappropriate Mobile Phase pH: The ionization state of the carboxylic acid and phenolic hydroxyl groups is dependent on the mobile phase pH. If the pH is close to the analyte's pKa, both ionized and non-ionized forms will exist simultaneously, leading to mixed-mode retention and resulting in broad, tailing peaks.[8][9][10]
-
Metal Chelation: Dihydroxynaphthoic acids, particularly those with ortho-dihydroxy (catechol-like) functionalities, are strong chelating agents for metal ions.[11][12] Trace metal contaminants present in the HPLC system (e.g., stainless steel frits, tubing), the stationary phase, or the sample itself can interact with the analyte, causing significant peak tailing.[13][14]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the active sites on the stationary phase, leading to peak distortion, including tailing.[15][16]
Troubleshooting and Optimization Workflow
To systematically diagnose and resolve peak tailing, it is crucial to address each potential cause in a logical sequence. The following workflow provides a step-by-step approach to troubleshooting.
Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.
Detailed Troubleshooting Protocols
Protocol 1: Systematic Mobile Phase pH Optimization
Objective: To suppress the ionization of the dihydroxynaphthoic acid's carboxylic group, thereby minimizing secondary interactions and improving peak shape.
-
Analyte & System Properties:
-
Analyte: Dihydroxynaphthoic Acid (e.g., 1,4-Dihydroxy-2-naphthoic acid[17])
-
Predicted pKa: The carboxylic acid group on naphthoic acid derivatives typically has a pKa around 3-4.[18][19][20] Phenolic hydroxyls have a much higher pKa (around 10) and are less of a concern at acidic pH.[21]
-
HPLC System: Standard analytical HPLC with a UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[22]
-
-
Mobile Phase Preparation:
-
Mobile Phase A1 (pH ~4.5 - Initial Condition): Prepare 1L of 10 mM Ammonium Acetate in water. Adjust the pH to 4.5 with acetic acid.
-
Mobile Phase A2 (pH ~2.7 - Optimized Condition): Prepare 1L of water and add 1.0 mL of formic acid (0.1% v/v).[23] Alternatively, use 0.1% trifluoroacetic acid for stronger ion suppression.
-
Mobile Phase B: 100% Acetonitrile or Methanol.
-
-
Procedure: a. Equilibrate the column with a mobile phase composition of 95% A1 and 5% B for at least 15 minutes. b. Prepare a standard solution of your dihydroxynaphthoic acid at approximately 0.1 mg/mL in the mobile phase. c. Inject the standard and record the chromatogram. Calculate the tailing factor. A tailing peak is expected if the pH is close to the pKa. d. Switch the aqueous mobile phase to A2 (pH ~2.7). e. Re-equilibrate the column thoroughly with the new mobile phase. f. Inject the standard solution again and record the chromatogram.
-
Expected Outcome: By lowering the mobile phase pH to at least two units below the analyte's pKa, the carboxylic acid will be fully protonated (non-ionized).[24][25] This significantly reduces secondary ionic interactions with the stationary phase, leading to a more symmetrical peak.
| Mobile Phase pH | Expected Analyte State | Expected Peak Shape | Rationale |
| ~4.5 | Partially Ionized | Tailing (As > 1.5) | pH is too close to the analyte's pKa, causing mixed retention mechanisms.[8][10] |
| ~2.7 | Fully Protonated | Symmetrical (As ≈ 1.0-1.2) | Ionization of the carboxylic acid is suppressed, minimizing secondary interactions.[2][23] |
Protocol 2: Evaluating and Mitigating Metal Chelation
Objective: To determine if metal chelation is contributing to peak tailing and to eliminate this interaction using a mobile phase additive.
-
Materials:
-
Procedure: a. Prepare a new aqueous mobile phase (Mobile Phase A3) containing the optimized acid (e.g., 0.1% Formic Acid) and a low concentration of EDTA (e.g., 0.5 mM). b. Using the optimized chromatographic method from Protocol 1, run a blank injection with the original mobile phase (A2) to establish a baseline. c. Inject the dihydroxynaphthoic acid standard using mobile phase A2 and record the chromatogram and tailing factor. d. Flush the system and column thoroughly with mobile phase A3. e. Inject the standard again using mobile phase A3.
-
Interpretation of Results:
-
Significant Improvement in Peak Shape: If the peak tailing is substantially reduced with the EDTA-containing mobile phase, it strongly indicates that metal chelation was a significant cause of the problem.[13] The EDTA effectively "masks" the active metal sites in the system.[28]
-
No Significant Change: If the peak shape remains unchanged, metal chelation is likely not the primary issue, and other causes, such as silanol interactions, should be investigated further.
-
Caption: Mechanism of metal chelation causing peak tailing and its resolution with EDTA.
Advanced Considerations: Column Choice
If peak tailing persists after optimizing the mobile phase, the choice of HPLC column becomes critical.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the long alkyl chain of the stationary phase. This polar group helps to shield the residual silanol groups from interacting with polar analytes, thereby reducing peak tailing.[6]
-
Hybrid Silica Particles: Columns based on hybrid organic/silica particles often have a lower concentration of surface silanols and are more resistant to dissolution at higher pH, offering more flexibility in method development.[4][31]
By systematically addressing the factors of mobile phase pH, secondary silanol interactions, and potential metal chelation, you can effectively troubleshoot and resolve peak tailing for dihydroxynaphthoic acids, leading to robust and reliable HPLC methods.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Phenomenex. (n.d.). The role of end-capping in reversed-phase.
- Separation Science. (n.d.). End-capping.
- LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase.
- Qingdao Bangkai Hi-tech Materials Co.,Ltd. (2022, December 28). What is endcapping?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns.
- Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Chromadex. (n.d.). How to Fix Asymmetrical Chromatography Peaks.
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?
- ECMDB. (2015, September 17). 1,4-Dihydroxy-2-naphthoic acid (ECMDB04054) (M2MDB000586).
- Olennikov, D. N., Kashchenko, N. I., & Chirikova, N. K. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18296–18316.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- LoBrutto, R., Jones, A., Kazakevich, Y. V., & McNair, H. M. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Birdsall, R. E., Bove, A. L., McCarthy, S. M., & Lacher, N. A. (2020). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
- ACE. (n.d.). HPLC Troubleshooting Guide.
- Morel, I., Cillard, J., Lescoat, G., Sergent, M., & Cillard, P. (1997). Iron-chelation properties of phenolic acids bearing catechol and galloyl groups. Free Radical Biology and Medicine, 22(5), 859–865.
- Perron, N. R., & Brumaghim, J. L. (2009). A review of the antioxidant mechanisms of polyphenol compounds related to iron binding. Cell Biochemistry and Biophysics, 53(2), 75–100.
- Olennikov, D. N., Kashchenko, N. I., & Chirikova, N. K. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18296–18316.
- da Silva, M. N., Ferreira, V. F., & de Souza, M. C. B. V. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(2), 342–348.
- Mullaney, J., & McCalley, D. V. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- ACE. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC?
- BenchChem. (n.d.). resolving peak tailing in HPLC for 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid.
- PubChem. (n.d.). 1,4-Dihydroxy-2-naphthoic acid.
- University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from University of Wisconsin-Madison Department of Chemistry.
- Chem Help ASAP. (2019, June 18). pKa values of common acids.
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- 24. chromatographytoday.com [chromatographytoday.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 29. sepscience.com [sepscience.com]
- 30. What is endcapping? [bangkai-silica.com]
- 31. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 1,6-Dihydroxy-2-naphthoic Acid
Welcome to the technical support resource for the synthesis of 1,6-dihydroxy-2-naphthoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and minimize the formation of critical side products. The primary focus of this guide will be on the most common synthetic route: the Kolbe-Schmitt reaction of 1,6-dihydroxynaphthalene.
Section 1: Understanding the Core Synthesis: The Kolbe-Schmitt Reaction
The synthesis of this compound is most commonly achieved via the Kolbe-Schmitt reaction. This process involves the carboxylation of an alkali metal salt of 1,6-dihydroxynaphthalene with carbon dioxide, typically under elevated temperature and pressure.[1][2] The reaction proceeds through the nucleophilic attack of the electron-rich naphthoxide ion on the electrophilic carbon of CO₂. The position of carboxylation is highly sensitive to reaction conditions, making control of these parameters essential for success.[3]
Caption: General mechanism of the Kolbe-Schmitt reaction for 1,6-dihydroxynaphthalene.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction mixture and crude product are dark brown or black, making purification extremely difficult. What is causing this discoloration and how can I prevent it?
Answer: This is the most frequently reported issue and is almost always due to the oxidation of the electron-rich dihydroxynaphthalene species . Both the 1,6-dihydroxynaphthalene starting material and the product are highly susceptible to oxidation by atmospheric oxygen, especially at the elevated temperatures used in the Kolbe-Schmitt reaction.[4][5] This oxidation leads to the formation of highly colored quinone-type intermediates, which can then polymerize to form complex, dark, tar-like substances often referred to as allomelanins.[6]
Preventative Measures:
-
Maintain an Inert Atmosphere: The single most effective measure is to rigorously exclude oxygen. Conduct the entire reaction, including the preparation of the naphthoxide salt and the final work-up, under a positive pressure of an inert gas like nitrogen or argon.
-
Use Degassed Reagents: Ensure all solvents and aqueous solutions are thoroughly degassed before use by sparging with an inert gas or through several freeze-pump-thaw cycles.
-
Control Temperature Ramp-Up: Minimize the time the reactants spend at high temperatures before sufficient CO₂ pressure is applied. Pre-heating the autoclave should be done cautiously.
-
Consider Antioxidants (Advanced): In some sensitive syntheses, the addition of a small amount of a reducing agent like sodium dithionite (hydrosulfite) to the work-up can help minimize oxidation during purification.[7]
Caption: The primary pathway leading to the formation of colored impurities.
Q2: My reaction yield is very low, and analysis shows a significant amount of unreacted 1,6-dihydroxynaphthalene. What went wrong?
Answer: Low yield with recovery of starting material points to two primary culprits: incomplete carboxylation or decarboxylation of the product back to the starting material.
-
Incomplete Carboxylation: The forward reaction did not proceed to completion. This can be caused by:
-
Insufficient CO₂ Pressure: The carboxylation is an equilibrium reaction. Le Chatelier's principle dictates that high CO₂ pressure is necessary to drive the reaction forward. Ensure your autoclave is properly sealed and pressurized.
-
Poor Mixing: The reaction often involves solid or highly viscous phases. Inadequate stirring or shaking prevents the naphthoxide from coming into contact with the CO₂. Autoclaves with robust mechanical stirring or shaking mechanisms are essential.[8]
-
Presence of Water: Reactants and solvents must be thoroughly dried. Water can interfere with the formation of the reactive naphthoxide species and reduce overall yield.[9]
-
Sub-optimal Temperature: If the temperature is too low, the reaction rate will be impractically slow.
-
-
Decarboxylation: The reverse reaction is favored at excessively high temperatures, cleaving the newly formed carboxylic acid group to release CO₂.[10][11] There is a critical temperature window for this synthesis; exceeding it will degrade the product and lower the yield.
| Parameter | Problematic Condition | Recommended Action | Rationale |
| CO₂ Pressure | < 5 atm (or as specified) | Increase and maintain pressure (e.g., 5-100 atm).[1] | Drives equilibrium towards product formation. |
| Temperature | Too low (<140°C) or Too high (>200°C) | Optimize within the 140-180°C range. | Balances reaction rate against product decarboxylation. |
| Reaction Time | Too short (< 4 hours) | Increase reaction time (e.g., 4-10 hours). | Allows the reaction to proceed to completion. |
| Mixing | Inadequate or no agitation | Ensure vigorous stirring or shaking. | Improves mass transfer between gas and solid/liquid phases. |
| Moisture | Wet starting materials/solvents | Use anhydrous reagents and dry equipment. | Water can decrease the efficacy of the base and naphthoxide.[9] |
Table 1: Influence of Key Reaction Parameters on Yield.
Q3: My product contains not only this compound but also other isomers. How can I improve regioselectivity?
Answer: The formation of multiple isomers is an inherent challenge of the Kolbe-Schmitt reaction on substituted naphthols.[12] The incoming carboxyl group can add to different positions on the naphthalene ring. For 1,6-dihydroxynaphthalene, carboxylation is desired at the C-2 position, which is ortho to the hydroxyl group at C-1. However, carboxylation can also occur at other activated positions.
Regioselectivity is primarily influenced by two factors:
-
Alkali Metal Cation: The size of the alkali metal cation (from the base, e.g., NaOH vs. KOH) plays a crucial role. Smaller cations like Na⁺ tend to chelate with the hydroxyl group, directing the carboxylation to the nearby ortho position (kinetic product). Larger cations like K⁺ or Rb⁺ form looser ion pairs, often allowing the reaction to proceed to the more thermodynamically stable para position, especially at higher temperatures.[1][9] For C-2 carboxylation, a sodium or potassium base at moderate temperatures is typically preferred.
-
Temperature: As a general rule, lower temperatures favor the kinetically controlled ortho-carboxylation, while higher temperatures allow for equilibrium to be reached, favoring the more stable thermodynamic product.[3]
Strategy for Maximizing 2-Carboxylation:
-
Select the Right Base: Start with sodium hydroxide or potassium hydroxide.
-
Optimize Temperature: Begin optimization around 140-160°C. Avoid excessively high temperatures (>180°C) which may favor other isomers or decarboxylation.
-
Analyze Isomeric Ratio: Use HPLC or ¹H NMR to quantify the ratio of isomers produced under different conditions to identify the optimal parameters for your system.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Kolbe-Schmitt Carboxylation
This protocol is a representative synthesis of best practices and should be adapted and optimized for your specific equipment and scale.
Materials:
-
1,6-Dihydroxynaphthalene (high purity, dry)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), anhydrous
-
High-pressure autoclave with mechanical stirring/shaking and temperature/pressure controls
-
Carbon Dioxide (high purity)
-
Sulfuric acid or Hydrochloric acid (for work-up)
-
Nitrogen or Argon gas source
Procedure:
-
Inerting the System: Thoroughly dry the autoclave and purge with nitrogen or argon for at least 30 minutes to remove all oxygen.
-
Naphthoxide Formation: Under a positive pressure of inert gas, charge the autoclave with 1,6-dihydroxynaphthalene and a molar equivalent of powdered KOH or NaOH.
-
Sealing and Purging: Seal the autoclave. Evacuate briefly and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Initial Heating: Begin stirring and slowly heat the mixture to the desired reaction temperature (e.g., 150°C).
-
Carboxylation: Once at temperature, introduce carbon dioxide to the desired pressure (e.g., 10-20 atm). The reaction is often exothermic; monitor and control the temperature.
-
Reaction: Maintain the temperature and pressure with continuous stirring for 6-8 hours.
-
Cool Down: After the reaction period, cool the autoclave to room temperature while maintaining stirring.
-
Work-up:
-
Carefully vent the excess CO₂ pressure.
-
Open the autoclave and dissolve the solid reaction mass in deionized, deoxygenated water.
-
Transfer the aqueous solution to a beaker under an inert gas blanket.
-
Filter the solution to remove any insoluble (likely polymeric) material.
-
Cool the filtrate in an ice bath and slowly acidify with sulfuric or hydrochloric acid to a pH of 3.5-4.5.[13] The product will precipitate as a solid.
-
Stir the slurry in the cold for 1 hour to ensure complete precipitation.
-
Collect the crude product by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Purification of Crude this compound
Objective: To remove unreacted starting material, isomeric byproducts, and colored impurities.
Procedure:
-
Decolorization:
-
Dissolve the crude product in a suitable solvent (e.g., ethanol/water mixture, or an aqueous base solution).
-
Add a small amount of activated carbon (approx. 1-2% by weight).
-
Heat the mixture gently with stirring for 30-60 minutes.
-
Filter the hot solution through a pad of celite to remove the activated carbon and other particulates. This step is crucial for removing dark polymeric impurities.[13]
-
-
Recrystallization:
-
Allow the hot, decolorized filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
If the product was dissolved in base, it must be re-precipitated by careful acidification as described in the work-up protocol before cooling.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold, fresh recrystallization solvent.
-
Dry the final product under vacuum at a moderate temperature (e.g., 60-80°C) to constant weight.
-
-
Purity Analysis: Assess the purity of the final product using HPLC, LC-MS, and melting point determination.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
-
Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. (2022). MDPI. [Link]
-
Dihydroxynaphthalene-Based Allomelanins: A Source of Inspiration for Innovative Technological Materials. (2022). ACS Publications. [Link]
-
Improved Processes to Remove Naphthenic Acids. netl.doe.gov. [Link]
-
Catalytic Oxidation of 2,7-Dihydroxynaphthalene. (2014). ACS Publications. [Link]
-
Photooxidation of 1,5-dihydroxynaphthalene with iridium complexes as singlet oxygen sensitizers. (2013). Royal Society of Chemistry. [Link]
-
Oxidation pathways of dihydroxynaphthalene (NaOO) according to our chemical scheme. ResearchGate. [Link]
-
Allomelanin: A Promising Alternative to Polydopamine for Bioapplications. (2022). MDPI. [Link]
-
Naphthalene Carboxylation in the Sulfate-Reducing Enrichment Culture N47 Is Proposed to Proceed via 1,3-Dipolar Cycloaddition to the Cofactor Prenylated Flavin Mononucleotide. (2023). National Institutes of Health. [Link]
- Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. (1982).
-
Kolbe–Schmitt reaction. Wikipedia. [Link]
-
The Kolbe-Schmitt Reaction. Future4200. [Link]
-
Kolbe-Schmitt Reaction. J&K Scientific LLC. [Link]
- Method for purifying crude 1,4-dihydroxy-2-naphthoic acid or its salt.
-
Kolbe-Schmitt Reaction. Organic Chemistry Portal. [Link]
-
The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. (2023). bioRxiv. [Link]
- Method for synthesizing 6-hydroxy-2-naphthoic acid.
- Purification method of 6-hydroxyl-2-naphthoic acid.
-
The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. ResearchGate. [Link]
-
The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. Scientific.Net. [Link]
-
2,3-naphthalenedicarboxylic acid. Organic Syntheses Procedure. [Link]
-
Decarboxylation. Khan Academy. [Link]
-
A sustainable preparative-scale chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid. ProQuest. [Link]
-
A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. ResearchGate. [Link]
-
1,4-Dihydroxy-2-naphthoic acid. PubChem. [Link]
-
1,6-Dihydroxynaphthalene. PubChem. [Link]
-
Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. (2020). Frontiers. [Link]
-
Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. (2022). MDPI. [Link]
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 3. future4200.com [future4200.com]
- 4. ricerca.sns.it [ricerca.sns.it]
- 5. 1,6-Dihydroxynaphthalene | C10H8O2 | CID 68463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. JPS59186942A - Method for purifying crude 1,4-dihydroxy-2-naphthoic acid or its salt - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. jk-sci.com [jk-sci.com]
- 10. mdpi.com [mdpi.com]
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- 12. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]
- 13. CN102173988B - Purification method of 6-hydroxyl-2-naphthoic acid - Google Patents [patents.google.com]
storage and handling recommendations for 1,6-Dihydroxy-2-naphthoic acid
Disclaimer: Specific experimental data on the storage, handling, and stability of 1,6-Dihydroxy-2-naphthoic acid (CAS: 38134-93-9) is limited in publicly available literature. The following recommendations and troubleshooting guides are synthesized from established best practices for aromatic carboxylic acids and safety data for structurally similar isomers, such as 1,4-dihydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid. Researchers should conduct their own risk assessments and small-scale validation experiments.
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. Recognizing the challenges posed by the limited specific data for this isomer, we have structured this resource to address potential issues through a combination of established chemical principles and extrapolated data from closely related compounds. Our goal is to empower you with a robust framework for safe and effective experimentation.
Core Recommendations: Storage and Handling
Proper storage and handling are paramount to ensure the integrity of this compound and the safety of laboratory personnel. Dihydroxylated aromatic compounds can be susceptible to oxidation, which may be accelerated by light, heat, and atmospheric oxygen.
| Parameter | Recommendation | Rationale & Expert Insights |
| Storage Temperature | Store in a cool, dry place. Long-term storage at -20°C is recommended for powders. | Lower temperatures slow down potential degradation pathways. For isomers like 1-hydroxy-2-naphthoic acid, storage at -20°C is often advised for long-term stability. |
| Atmosphere | Store in a tightly sealed container. For long-term storage or for material that will be used in sensitive assays, consider storing under an inert atmosphere (e.g., argon or nitrogen). | The dihydroxy functionality makes the naphthalene ring electron-rich and thus more susceptible to oxidation. Minimizing contact with atmospheric oxygen is a critical preventative measure. |
| Light Exposure | Protect from light. Use amber vials or store containers in a dark location. | Aromatic compounds, especially those with hydroxyl groups, can be photosensitive. Light can provide the energy to initiate oxidative degradation, often observed as a color change in the material. |
| Handling | Handle in a well-ventilated area or a chemical fume hood.[1] | As a fine powder, inhalation should be avoided. Isomers are known to cause respiratory tract irritation. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] | Direct contact may cause skin and eye irritation, as documented for several dihydroxy-2-naphthoic acid isomers. |
Troubleshooting Guide: Common Experimental Issues
This section addresses potential challenges in a practical question-and-answer format, providing logical steps for resolution.
Q1: My this compound is not dissolving in the intended solvent.
A1: Solubility can be a significant hurdle. The "like dissolves like" principle is a good starting point. Given the presence of two polar hydroxyl groups and a polar carboxylic acid group, as well as a large nonpolar naphthalene core, the solubility of this compound is complex.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting solubility issues.
Expert Insights:
-
Based on data for 1-hydroxy-2-naphthoic acid, it is freely soluble in alcohols and diethyl ether, but insoluble in cold water. It is reasonable to expect this compound to have similar properties.
-
For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating a concentrated stock solution, which is then diluted into an aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system.
-
When heating, do so cautiously. Excessive heat can accelerate degradation, especially in solution.
Q2: The color of my stock solution has changed (e.g., from colorless to yellow/brown) over time. Is it still usable?
A2: A color change is a strong indicator of degradation, likely due to oxidation of the dihydroxy-naphthalene core. Polycyclic aromatic hydrocarbons can undergo degradation through various pathways, including oxidation.[2][3][4]
Recommended Actions:
-
Do not use the discolored solution for critical experiments. The presence of degradation products can lead to artifactual results.
-
Prepare fresh solutions immediately before use. This is the most reliable way to ensure the integrity of the compound.
-
For future stock solutions:
-
Use de-gassed solvents to minimize dissolved oxygen.
-
Store aliquots under an inert gas (argon or nitrogen).
-
Store at -20°C or -80°C and protect from light.
-
Q3: I am observing inconsistent results between experiments run on different days.
A3: This issue is often linked to the stability of the compound in solution.
Troubleshooting Protocol:
-
Review Solution Preparation and Storage: Are you using freshly prepared stock solutions for each experiment? If not, the age and storage conditions of your stock solution are the most likely culprits.
-
Assess Purity of Solid Material: Has the solid material changed in appearance (e.g., color)? If so, the purity of the starting material may be compromised.
-
Standardize Experimental Conditions: Ensure all other experimental parameters (e.g., incubation times, temperatures, cell passage numbers) are consistent.
Caption: Recommended workflow for preparing and using solutions to enhance reproducibility.
Frequently Asked Questions (FAQs)
-
What are the primary hazards associated with dihydroxy-2-naphthoic acids? Based on data from isomers, the primary hazards are irritation to the skin, eyes, and respiratory system. Ingestion may also be harmful.[5] Always consult the supplier's Safety Data Sheet (SDS) for the most accurate information.
-
What is the expected appearance of this compound? Most isomers of dihydroxy-2-naphthoic acid are supplied as off-white, yellow, or light brown crystalline powders. Significant deviation from this, such as a dark brown or black color, may indicate impurity or degradation.
-
Can I heat the compound to get it into solution? Gentle warming can be an effective technique to aid dissolution. However, many organic molecules can degrade at elevated temperatures. It is advisable not to exceed 40-50°C. Always monitor for any color change during heating, as this could signal decomposition.
-
Is this compound stable in aqueous buffers? The stability in aqueous solutions, particularly at different pH values, is not well-documented for the 1,6-isomer. Aromatic carboxylic acids can be sensitive to pH, and dihydroxy compounds can be prone to oxidation, which may be pH-dependent. It is highly recommended to prepare aqueous solutions fresh and use them promptly. If buffer compatibility is a concern, perform a small-scale stability test by incubating the compound in the buffer for the duration of your experiment and analyzing for degradation (e.g., by HPLC).
References
-
KHA Online-SDS. (2020). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. Retrieved from [Link]
- Wang, F., et al. (2018). Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1. Applied and Environmental Microbiology, 84(15), e00623-18.
-
PubChem. (n.d.). 1,4-Dihydroxy-2-naphthoic acid. Retrieved from [Link]
- Peng, R. H., et al. (2008).
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Samanta, S. K., Singh, O. V., & Jain, R. K. (2012). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Frontiers in Microbiology, 3, 401.
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
RecSupply. (n.d.). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review [frontiersin.org]
- 5. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
challenges in scaling up 1,6-Dihydroxy-2-naphthoic acid production
Answering the call for a specialized resource, this Technical Support Center provides in-depth guidance for researchers, scientists, and drug development professionals tackling the complexities of scaling up 1,6-Dihydroxy-2-naphthoic acid production. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to the common hurdles encountered in this process. This guide is structured to be an interactive resource, allowing you to quickly find answers to pressing questions and troubleshoot experimental roadblocks with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign.
Q1: What are the primary challenges when scaling up the production of this compound?
A: The scale-up of this compound synthesis presents several key challenges rooted in the chemistry of the Kolbe-Schmitt reaction—the most common synthetic route. These include:
-
Regioselectivity: The carboxylation of 1,6-dihydroxynaphthalene can occur at multiple positions on the naphthalene ring, leading to a mixture of isomers that are often difficult to separate. Controlling the reaction conditions to favor carboxylation at the 2-position is paramount.
-
Harsh Reaction Conditions: The Kolbe-Schmitt reaction typically requires high temperatures (225-280°C) and pressures (40-90 psi), which can be challenging to manage safely and consistently at a larger scale.[1] These conditions can also lead to thermal degradation of the starting material and product, resulting in tar formation and reduced yields.[1]
-
Product Purification: Isolating high-purity this compound from unreacted starting materials, isomeric byproducts, and degradation products is a significant hurdle. The similar physical properties of these compounds complicate purification by standard methods like crystallization.
-
Material Stability: Dihydroxynaphthalenes and their derivatives are highly susceptible to oxidation, which can lead to discoloration and the formation of impurities.[2] Maintaining an inert atmosphere and proper material handling are critical throughout the process.
Q2: Which synthetic route is most amenable to industrial scale-up for this compound?
A: The Kolbe-Schmitt reaction remains the most industrially viable method for producing hydroxynaphthoic acids.[3][4] This process involves the carboxylation of an alkali metal salt of the corresponding naphthol with carbon dioxide under heat and pressure.[5][6] While other multi-step synthetic routes exist, they often involve more complex transformations, expensive reagents, and generate more waste, making them less economically feasible for large-scale production.[7] The key to successfully scaling the Kolbe-Schmitt reaction lies in meticulous control over reaction parameters to maximize the yield of the desired isomer and simplify downstream processing.
Q3: How critical is the quality of the 1,6-dihydroxynaphthalene starting material?
A: The purity of the starting 1,6-dihydroxynaphthalene is absolutely critical. Impurities in the starting material can have a cascading effect on the entire process. For instance, residual sulfonic acids from the synthesis of the dihydroxynaphthalene can lead to the formation of "soft particles" in subsequent resin formulations.[8] It is highly recommended to use a starting material with a sulfur content below 100 ppm, and preferably below 50 ppm.[8] Purification of the starting dihydroxynaphthalene, for example, by treating a solution with neutral alumina, can be a crucial preliminary step to ensure a clean reaction and a high-quality final product.[8]
Q4: What are the best practices for storing the final this compound product to ensure its stability?
A: this compound is sensitive to light, air (oxygen), and heat. To maintain its integrity, it should be stored in a cool, dark place, preferably at temperatures below 15°C. The material should be kept in well-sealed, opaque containers under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can cause discoloration and degradation. The product is stable under normal, recommended storage conditions.
Section 2: Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for specific issues you may encounter during your experiments.
Synthesis and Reaction Control
Q: My reaction is producing a low yield of the desired 2-carboxy isomer and a complex mixture of other products. What's going wrong?
A: This is a classic regioselectivity problem in the Kolbe-Schmitt reaction. The position of carboxylation on the naphthalene ring is highly sensitive to several factors.
Causality: The reaction proceeds through the formation of a potassium 1,6-naphthoxide salt, which then reacts with CO2. The thermodynamic and kinetic stability of the intermediate complexes determines the final product distribution. Higher temperatures tend to favor the formation of the thermodynamically more stable isomer.
Troubleshooting Steps:
-
Verify Anhydrous Conditions: The presence of even trace amounts of water can inhibit the carboxylation reaction.[9] Ensure your starting materials and solvent are thoroughly dried and the reaction is run under a strictly inert atmosphere. Dehydration of the potassium naphthoxide salt, for instance by azeotropic distillation with an inert solvent, is a critical step.[1]
-
Optimize Temperature and Pressure: These are the most critical parameters for controlling isomer distribution.
-
Temperature: For many naphthol carboxylations, temperatures in the range of 255-280°C are required to achieve significant yields.[1] However, temperatures above 280°C can lead to increased tar formation.[1] You must carefully profile the reaction at different temperatures to find the optimal balance for your specific setup.
-
Pressure: CO2 pressure influences the equilibrium of the reaction. Pressures that are too low can lead to incomplete reaction, while excessively high pressures can sometimes alter the isomer ratio.[1] A typical range to explore is 40-90 psi.
-
-
Ensure Efficient Mixing: On a larger scale, inadequate agitation can lead to poor mass transfer of CO2 gas into the viscous reaction mixture, resulting in localized areas of low CO2 concentration and incomplete reaction. Use appropriate overhead stirring that can handle the thick slurry of the naphthoxide salt.
Table 1: Key Parameters for Kolbe-Schmitt Carboxylation
| Parameter | Effect on Reaction | Recommended Range (Starting Point) | Rationale & Citation |
| Temperature | Strongly influences reaction rate and isomer ratio. Higher temperatures can favor thermodynamic products but also increase degradation. | 255 - 280 °C | Below 255°C, yields can be very low. Above 280°C, tar formation becomes a significant issue.[1] |
| CO2 Pressure | Drives the carboxylation equilibrium. Affects the rate and can influence the isomer ratio. | 40 - 90 psi | Lower pressures decrease yield. Higher pressures can sometimes favor different isomers.[1] |
| Base | Potassium bases (e.g., KOH) are typically used to form the required potassium naphthoxide salt. | 0.8 - 1.2 moles per mole of naphthol | Stoichiometry is crucial for complete salt formation without introducing excess base.[1] |
| Atmosphere | Must be anhydrous and inert (N2 or Ar) to prevent side reactions and degradation. | N/A | Water inhibits the reaction, and oxygen will oxidize the electron-rich naphthoxide intermediate.[2][9] |
Purification and Isolation
Q: My isolated product is a persistent off-white or brownish color, even after initial purification. How can I obtain a pure, white solid?
A: Discoloration is almost always due to the oxidation of phenolic groups. Dihydroxynaphthalenes are particularly prone to forming colored quinone-type impurities upon exposure to air.
Causality: The hydroxyl groups on the naphthalene ring are electron-donating, making the molecule susceptible to oxidation. This process is often catalyzed by trace metal impurities and exposure to oxygen and light.
Troubleshooting Steps:
-
Work Under an Inert Atmosphere: Conduct all purification steps (dissolution, filtration, crystallization) under a blanket of nitrogen or argon to minimize contact with air.
-
Use a Reducing Agent/Antioxidant: During the workup and purification, consider adding a small amount of a reducing agent like sodium dithionite (Na2S2O4) or sodium metabisulfite to the aqueous solutions.[2] This can help to reduce colored oxidized species back to the desired dihydroxy form.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., hot ethanol or acetone), add a small amount of activated carbon (e.g., 1-2% w/w), heat briefly, and then filter the hot solution through celite to remove the carbon and adsorbed colored impurities. Be aware that this can sometimes lead to product loss due to adsorption.
-
Recrystallization Solvent Choice: The choice of solvent for recrystallization is critical. A solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Experiment with solvents like aqueous ethanol, acetone, or ethyl acetate.
Analysis and Quality Control
Q: My HPLC results for product purity are not reproducible. The peak area for my compound seems to change with each injection of the same sample. What is causing this?
A: This issue suggests that your analyte is unstable under the HPLC analysis conditions, likely due to oxidation.
Causality: this compound, being a hydroquinone derivative, can be oxidized on the analytical column or even in the sample vial. This can lead to a decrease in the main peak area and the appearance of new impurity peaks, causing poor analytical precision.
Troubleshooting Steps:
-
Modify the Mobile Phase: The most effective solution is to add an antioxidant to your mobile phase. The addition of a small amount of DL-dithiothreitol (DTT) has been shown to dramatically improve the precision of the HPLC analysis of 1,4-dihydroxy-2-naphthoic acid, a closely related compound.[10]
-
Sample Preparation: Prepare samples fresh and keep them in amber vials to protect from light. If possible, flush the headspace of the vial with nitrogen or argon.
-
Control Column Temperature: Maintain a consistent and moderate column temperature (e.g., 30-40°C) to ensure reproducible chromatography and minimize on-column degradation.[11]
Table 2: Recommended HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase, 5 µm (e.g., 4.6 x 150 mm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Antioxidant Additive | DL-dithiothreitol (DTT) added to Mobile Phase A (start with ~0.1 mM)[10] |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[11] |
| Detection Wavelength | 254 nm[11] |
| Injection Volume | 10 µL |
Section 3: Experimental Protocols & Visualizations
Protocol: Lab-Scale Synthesis via Kolbe-Schmitt Reaction
Objective: To synthesize this compound from 1,6-dihydroxynaphthalene.
Materials:
-
1,6-Dihydroxynaphthalene (10.0 g, 62.4 mmol)
-
Potassium Hydroxide (KOH) (85%, 8.2 g, 124.9 mmol)
-
High-purity Carbon Dioxide (CO2)
-
Inert, high-boiling solvent (e.g., mineral oil or a mixture of isopropylnaphthalenes)[1]
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Dithionite (Na2S2O4)
Procedure:
-
Reactor Setup: Equip a high-pressure stainless-steel autoclave reactor with an overhead mechanical stirrer, gas inlet, pressure gauge, and thermocouple.
-
Formation of Naphthoxide Salt:
-
Charge the reactor with 1,6-dihydroxynaphthalene and the inert solvent.
-
Begin stirring and purge the reactor thoroughly with nitrogen gas.
-
Carefully add the potassium hydroxide.
-
Heat the mixture under a nitrogen stream to azeotropically remove the water formed during the salt formation.[1] Continue heating until no more water distills.
-
-
Carboxylation:
-
Cool the dehydrated mixture to the target reaction temperature (e.g., 260°C).
-
Purge the reactor with CO2, then pressurize to the target pressure (e.g., 60 psi).[1]
-
Maintain the temperature and pressure with vigorous stirring for 8-16 hours.
-
-
Workup and Isolation:
-
Cool the reactor to below 120°C and carefully vent the CO2 pressure.
-
Purge the reactor with nitrogen.
-
Add hot deionized water to the reaction mixture to dissolve the potassium salt of the product. Add a small amount of Na2S2O4 to this solution to prevent oxidation.
-
Transfer the aqueous solution to a separate vessel and allow the organic solvent phase to separate.
-
While stirring the aqueous phase, slowly add concentrated HCl until the pH reaches ~2-3. The product will precipitate as a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the crude solid by vacuum filtration and wash the filter cake with cold deionized water.
-
Recrystallize the crude solid from a suitable solvent system (e.g., aqueous ethanol) to obtain the purified this compound.
-
Dry the final product under vacuum.
-
Visual Workflow and Logic Diagrams
Caption: Troubleshooting logic map for common scale-up challenges.
References
- The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraqui - bioRxiv. (2023).
- US Patent 4,287,357 - Process for the production of 6-hydroxy-2-naphthoic acid. (1981). Google Patents.
- The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. (n.d.). ResearchGate.
- Enhancement of 1,4-Dihydroxy-2-Naphthoic Acid Production by Propionibacterium freudenreichii ET-3 Fed-Batch Culture. (n.d.). National Institutes of Health (NIH).
- METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE - EP 3505507 B1. (2020). European Patent Office.
- Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. (n.d.). National Institutes of Health (NIH).
-
1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. (2020). Publisso. Available at: [Link]
- CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid. (2006). Google Patents.
- A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene. (n.d.). ResearchGate.
-
Kolbe–Schmitt reaction. (n.d.). Wikipedia. Available at: [Link]
-
Kolbe's reaction. (n.d.). BYJU'S. Available at: [Link]
- US Patent 1,648,839 - Process of making 2, 3-hydroxynaphthoic acid. (1927). Google Patents.
- 3-Hydroxy-2-naphthoic acid CAS: 92-70-6. (2004). OECD Existing Chemicals Database.
- US Patent 3,405,170 - Process for the preparation of hydroxy naphthoic acids. (1968). Google Patents.
- SAFETY DATA SHEET - 1,4-Dihydroxy-2-naphthoic acid. (2024). Fisher Scientific.
- Improved Analytical Precision of 1,4-Dihydroxy-2-naphthoic Acid by High Performance Liquid Chromatography Using Dithiothreitol as Mobile Phase Additive. (n.d.). ResearchGate.
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- 3. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
- 11. Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Validation of Naphthoic Acid Derivatives as Novel Biological Markers
This guide provides a comprehensive framework for the validation of novel biological markers, with a specific focus on the potential of 1,6-dihydroxy-2-naphthoic acid and its isomers. While published research on this compound as a biomarker is limited, this document will leverage the established principles of biomarker validation and draw parallels from the more extensively studied isomer, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), to illustrate a robust validation pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the rigorous process of translating a promising molecular entity into a clinically meaningful biomarker.
The Biomarker Validation Imperative: From Discovery to Clinical Utility
The validation process is not a monolithic entity but rather a continuum of evidence-gathering, with the level of validation dependent on the intended use of the biomarker.[4] A biomarker intended for exploratory use in early-phase research will have different validation requirements than one intended to be a primary endpoint in a pivotal clinical trial.[5] This guide will delineate a comprehensive validation framework applicable to a wide range of contexts.
The Validation Framework: A Phased Approach
The validation of a novel biomarker can be conceptually divided into three key stages: Analytical Validation, Clinical/Biological Validation, and Clinical Utility Assessment.[3][6]
Phase 1: Analytical Validation
Analytical validation is the foundational step, ensuring that the biomarker can be measured accurately and reproducibly.[3][6] This phase focuses on the performance of the assay itself. For a novel small molecule like this compound, this would typically involve a quantitative method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
Key Parameters for Analytical Validation:
| Parameter | Objective | Typical Methodological Approach |
| Accuracy | The closeness of the measured value to the true value. | Spike-recovery studies in the relevant biological matrix (e.g., plasma, urine). |
| Precision | The degree of agreement among a series of measurements. | Repeated analysis of quality control (QC) samples at multiple concentrations (intra- and inter-assay). |
| Sensitivity | The lowest concentration of the analyte that can be reliably detected (Lower Limit of Detection, LLOD) and quantified (Lower Limit of Quantification, LLOQ). | Serial dilution of the analyte to determine the signal-to-noise ratio. |
| Specificity | The ability of the assay to differentiate and quantify the analyte in the presence of other expected components. | Analysis of blank matrix samples and samples spiked with potentially interfering substances. |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. | Analysis of a calibration curve with a series of standards at different concentrations. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions. | Freeze-thaw cycles, short-term bench-top stability, and long-term storage stability assessments. |
A critical aspect of the analytical validation for dihydroxy-naphthoic acid isomers is their potential for oxidation. Research on 1,4-DHNA has shown that its oxidizability can lead to poor analytical precision. The addition of an antioxidant like dithiothreitol (DTT) to the mobile phase in HPLC analysis has been demonstrated to significantly improve the relative standard deviation of peak area measurements.[9] This highlights the importance of understanding the chemical properties of the analyte to develop a robust analytical method.
Experimental Workflow for Analytical Validation
Caption: Workflow for the analytical validation of a novel biomarker assay.
Phase 2: Clinical/Biological Validation
Once the analytical method is validated, the next step is to establish a correlation between the biomarker and a specific biological or clinical state.[4] This involves measuring the biomarker in well-characterized patient cohorts or in response to a specific intervention.
Drawing from the literature on 1,4-DHNA, we can hypothesize a validation pathway for a related isomer. 1,4-DHNA is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating inflammatory responses.[10][11] Therefore, a hypothetical validation for a novel naphthoic acid derivative could investigate its potential as a biomarker for AhR activation or gut inflammation.
Key Steps in Clinical/Biological Validation:
-
Proof of Concept: Initial studies in small, well-defined cohorts to demonstrate a statistically significant association between the biomarker and the clinical endpoint of interest (e.g., comparing levels in healthy vs. diseased individuals).
-
Sensitivity and Specificity Assessment: Larger-scale studies to determine the biomarker's ability to correctly identify individuals with the condition (sensitivity) and those without it (specificity).[3][4] This is often evaluated using Receiver Operating Characteristic (ROC) curve analysis.
-
Correlation with Disease Severity/Progression: Investigating whether the biomarker levels correlate with the severity of the disease or predict its progression over time.
Hypothetical Signaling Pathway for a Naphthoic Acid Derivative
Caption: Hypothetical signaling pathway of a naphthoic acid derivative as an AhR agonist.
Phase 3: Clinical Utility Assessment
The final and most challenging phase is to demonstrate that using the biomarker in a clinical setting provides a tangible benefit. This could involve showing that the biomarker can improve diagnostic accuracy, predict treatment response, or serve as a surrogate endpoint for a clinical outcome. This stage often requires large-scale, prospective clinical trials.
Standard Operating Procedure: Quantification of a Naphthoic Acid Derivative in Human Plasma by HPLC-UV
This protocol provides a framework for the analytical validation of a naphthoic acid derivative.
1.0 Objective To quantify the concentration of a novel naphthoic acid derivative in human plasma using a validated HPLC-UV method.
2.0 Materials and Reagents
-
Naphthoic acid derivative reference standard
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
-
Dithiothreitol (DTT)
3.0 Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution to all tubes except for the blank.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial.
4.0 HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid and 0.5 mM DTT in water
-
Mobile Phase B: 0.1% Formic acid and 0.5 mM DTT in acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: Wavelength determined by the absorbance maximum of the analyte (e.g., 254 nm)
-
Column Temperature: 40°C
5.0 Data Analysis
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in QC and unknown samples from the calibration curve.
Comparative Analysis of Biomarker Validation Stages
| Validation Stage | Primary Objective | Key Methodologies | Critical Outcomes | Regulatory Guidance |
| Analytical Validation | Establish the performance characteristics of the biomarker assay.[6] | HPLC, LC-MS, Immunoassays, GC-MS.[2][7] | Accurate, precise, and reproducible measurement of the biomarker.[12] | FDA Bioanalytical Method Validation (BMV) Guidance, CLSI Guidelines.[5] |
| Clinical/Biological Validation | Link the biomarker to a biological process or clinical endpoint.[13] | Cohort studies (case-control, prospective), ROC curve analysis. | Determination of clinical sensitivity, specificity, and predictive values.[3][4] | FDA Biomarker Qualification Program.[14] |
| Clinical Utility Assessment | Demonstrate that the biomarker improves patient outcomes or clinical decision-making. | Randomized controlled trials, prospective observational studies. | Evidence of improved diagnosis, prognosis, or prediction of treatment response. | Varies by intended use; often requires engagement with regulatory agencies like the FDA or EMA. |
Conclusion
The validation of a novel biomarker like this compound is a rigorous, multi-faceted process that underpins its potential translation into a clinically useful tool. While direct evidence for this specific compound is currently sparse, the established frameworks for biomarker validation, coupled with insights from related isomers like 1,4-DHNA, provide a clear and actionable pathway for its investigation. By adhering to the principles of analytical robustness, clinical correlation, and demonstrable utility, researchers can systematically evaluate the promise of new biomarkers and contribute to the advancement of personalized medicine.
References
-
A Guide to Biomarker Validation. (2022, October 29). Sonrai Analytics. [Link]
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From Discovery to Clinic: Navigating the Stages of Biomarker Identification and Validation. (n.d.). Waters. [Link]
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The Art of Validating Biomarkers. (2021, July 6). Luxembourg Institute of Health. [Link]
-
The Biomarker Evaluation Process. (2010). National Academies Press. [Link]
-
Unveiling the Essential Criteria for Validating Clinical Biomarkers: A Comprehensive Guide. (2024, February 22). Oxford Global. [Link]
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Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Validation of Assays for the Bioanalysis of Novel Biomarkers. (2014). ResearchGate. [Link]
-
Understanding Regulation and Validation Processes for Biomarkers. (n.d.). Medpace. [Link]
-
Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. (2015). National Center for Biotechnology Information. [Link]
-
Biomarker Guidances and Reference Materials. (2024, March 26). U.S. Food and Drug Administration. [Link]
-
A Pathway and Approach to Biomarker Validation and Qualification for Osteoarthritis Clinical Trials. (2011). National Center for Biotechnology Information. [Link]
-
Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. (2017). National Center for Biotechnology Information. [Link]
-
Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. (2016). PubMed. [Link]
-
Improved Analytical Precision of 1,4-Dihydroxy-2-naphthoic Acid by High Performance Liquid Chromatography Using Dithiothreitol as Mobile Phase Additive. (2013). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Fluorescence Properties of Dihydroxy-2-Naphthoic Acid Isomers
For researchers and professionals in drug development and materials science, understanding the nuanced photophysical behavior of molecular scaffolds is paramount. The dihydroxy-2-naphthoic acid framework, a seemingly simple bicyclic aromatic carboxylic acid, presents a fascinating case study in how subtle changes in substituent positioning can dramatically alter fluorescence properties. The location of the two hydroxyl groups on the naphthalene ring dictates the potential for phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), influencing the emission wavelength, intensity, and sensitivity to the local environment.
This guide provides an in-depth comparison of the fluorescence characteristics of key dihydroxy-2-naphthoic acid isomers. We will delve into the structural basis for their diverse photophysical behaviors, supported by available experimental data and theoretical insights. Furthermore, we will equip you with the necessary experimental protocols to conduct your own comparative analysis, ensuring a rigorous and self-validating approach to your research.
The Decisive Role of Isomerism in Fluorescence
The fluorescence of naphthoic acid derivatives is intrinsically linked to their electronic structure. The position of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the rigid naphthalene ring system governs the electronic transitions and the potential for non-radiative decay pathways. A key phenomenon to consider is ESIPT, a process where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state.[1][2] This process often results in a large Stokes shift, meaning a significant separation between the excitation and emission wavelengths, which is highly desirable for applications in fluorescence imaging and sensing to minimize self-absorption and background interference.[3]
For ESIPT to occur in dihydroxy-2-naphthoic acids, a hydroxyl group must be positioned to form an intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid group. This typically requires a hydroxyl group at the 1 or 3-position. The presence and position of the second hydroxyl group can then further modulate the electronic properties and the efficiency of ESIPT.[1]
Comparative Analysis of Dihydroxy-2-Naphthoic Acid Isomers
| Isomer | Expected Fluorescence Mechanism | Anticipated Emission Characteristics | Solvent and pH Sensitivity |
| 1,3-Dihydroxy-2-naphthoic acid | Likely ESIPT due to the 1- and 3-hydroxyl groups. The 3-hydroxyl can form a hydrogen bond with the carboxylic acid. | Potentially dual emission: a "normal" emission at shorter wavelengths and a large Stokes-shifted emission from the ESIPT tautomer at longer wavelengths.[4] | Highly sensitive to solvent polarity and pH. Protic solvents may facilitate proton transfer, while changes in pH will alter the ionization state of the hydroxyl and carboxylic acid groups.[5][6] |
| 3,5-Dihydroxy-2-naphthoic acid | ESIPT is possible due to the 3-hydroxyl group. The 5-hydroxyl group may influence the electronic properties. | Likely to exhibit a significant Stokes shift. The emission may show a red shift in its optical spectrum.[7] | Sensitive to solvent polarity, which can affect the stability of the excited state and the efficiency of ESIPT.[2][8] |
| 3,7-Dihydroxy-2-naphthoic acid | ESIPT is possible due to the 3-hydroxyl group. The 7-hydroxyl group is more remote and will have a lesser electronic influence. | Expected to show ESIPT-based fluorescence with a large Stokes shift. | Sensitive to environmental factors such as solvent polarity and pH.[5][8] |
| 1,4-Dihydroxy-2-naphthoic acid | ESIPT is less likely as the hydroxyl groups are not in a position to form a strong intramolecular hydrogen bond with the carboxylic acid carbonyl. | Expected to exhibit "normal" fluorescence with a smaller Stokes shift. | Fluorescence is likely to be sensitive to solvent polarity due to changes in the dipole moment upon excitation.[8][9] |
The Causality Behind Experimental Choices: Probing Structure-Property Relationships
The choice of experimental conditions is critical for elucidating the fluorescence properties of these isomers. Here, we explain the rationale behind key experimental variables.
Solvent Polarity
Solvents of varying polarity are employed to probe the nature of the excited state.[9] A significant shift in the emission maximum with increasing solvent polarity (solvatochromism) suggests a change in the dipole moment of the molecule upon excitation.[10] For molecules undergoing ESIPT, polar protic solvents can compete for hydrogen bonding, potentially altering the fluorescence emission by either enhancing or quenching the ESIPT process.[8]
pH
The pH of the medium directly influences the ionization state of the acidic hydroxyl and carboxylic acid groups.[5][6] Deprotonation can drastically alter the electronic structure and, consequently, the fluorescence quantum yield and emission wavelength.[11] By systematically varying the pH, one can determine the pKa values of the ground and excited states and understand the role of protonation in the fluorescence mechanism.
Experimental Protocols
To facilitate your own comparative studies, we provide detailed, self-validating protocols for the characterization of fluorescence properties.
Workflow for Comparative Fluorescence Analysis
Caption: Jablonski diagram illustrating the ESIPT process in a dihydroxy-2-naphthoic acid isomer.
Isomers such as 1,3-dihydroxy-2-naphthoic acid and 3,5-dihydroxy-2-naphthoic acid, which possess a hydroxyl group at the 3-position, are prime candidates for ESIPT. The intramolecular hydrogen bond between the 3-hydroxyl group and the carboxylic acid's carbonyl oxygen facilitates the proton transfer in the excited state. The presence of the second hydroxyl group at different positions (e.g., 1- or 5-position) will electronically perturb the naphthalene ring, influencing the acidity of the proton-donating hydroxyl group and the basicity of the proton-accepting carbonyl group, thereby modulating the efficiency and dynamics of the ESIPT process.
In contrast, isomers lacking a hydroxyl group in a position suitable for forming an intramolecular hydrogen bond with the carbonyl, such as 1,4-dihydroxy-2-naphthoic acid, are not expected to undergo ESIPT. Their fluorescence will likely originate from the initially excited state, resulting in a smaller Stokes shift and different sensitivities to the environment.
Conclusion
The fluorescence properties of dihydroxy-2-naphthoic acid isomers are a rich area of study, with significant implications for the design of novel fluorescent probes and materials. The position of the two hydroxyl groups is the primary determinant of the fluorescence mechanism, with the potential for ESIPT leading to large Stokes shifts and high environmental sensitivity. While a complete comparative dataset is yet to be established, this guide provides the theoretical framework and practical methodologies for researchers to systematically investigate these fascinating molecules. By carefully controlling experimental parameters such as solvent and pH, and by employing rigorous techniques for measuring quantum yields and lifetimes, the intricate structure-property relationships of dihydroxy-2-naphthoic acid isomers can be fully elucidated, paving the way for their rational application in science and technology.
References
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NLOphoric mono-azo dyes with negative solvatochromism and in-built ESIPT unit from ethyl 1,3-dihydroxy-2-naphthoate: Estimation of excited state dipole moment and pH study. ResearchGate. Available at: [Link]
-
A Comparative Study into Two Dual Fluorescent Mechanisms via Positional Isomers of N-hydroxyarene-1,8-naphthalimides. National Institutes of Health. Available at: [Link]
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A DFT/TD-DFT Study on the ESIPT-Type Flavonoid Derivatives with High Emission Intensity. MDPI. Available at: [Link]
-
Solvent effect on the structures of three manganese complexes based on azotetrazole-3-hydroxy-2-naphthoic acid. Royal Society of Chemistry. Available at: [Link]
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3,7-Dihydroxy-2-naphthoic Acid | C11H8O4 | CID 736299. PubChem. Available at: [Link]
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Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]
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Fluorescence Prediction through Computational Chemistry. Marshall Digital Scholar. Available at: [Link]
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Fluorescence intensity vs. pH of 1 , 2 and 3 measured at the maximum of... ResearchGate. Available at: [Link]
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(a) Normalized emission (red) and fluorescence excitation (black)... ResearchGate. Available at: [Link]
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3,7-dihydroxy-2-naphthoic acid (C11H8O4). PubChemLite. Available at: [Link]
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Fluorescence Lifetime Measurements and Biological Imaging. National Institutes of Health. Available at: [Link]
-
Fluorescence lifetimes for compounds 1 and 2 in different solvents.... ResearchGate. Available at: [Link]
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A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal. Available at: [Link]
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Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. National Institutes of Health. Available at: [Link]
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Quantum yield. Wikipedia. Available at: [Link]
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A wide-range fluorescent pH-indicator based on 3-hydroxyflavone structure. ResearchGate. Available at: [Link]
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3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104. PubChem. Available at: [Link]
-
Understanding the photophysics of 4-nitro-1-hydroxy-2-naphthoic acid: A controlled excited state proton transfer. ResearchGate. Available at: [Link]
-
Theoretical Investigation on the ESIPT Process and Detection Mechanism for Dual-Proton Type Fluorescent Probe. National Institutes of Health. Available at: [Link]
-
3,5-Dihydroxy-2-naphthoic acid | C11H8O4 | CID 66637. PubChem. Available at: [Link]
-
Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. Preprints.org. Available at: [Link]
-
Formation of an Excimer-like Complex in 1-Naphthoic Acid in Rigid-Glass Matrix. Sci-Hub. Available at: [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Available at: [Link]
-
Long fluorescence lifetime dyes - probes for tomorrow. Fluoro-finder. Available at: [Link]
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ESIPT-based fluorescence probe for the rapid detection of peroxynitrite 'AND' biological thiols. Royal Society of Chemistry. Available at: [Link]
-
Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study. National Institutes of Health. Available at: [Link]
-
SOLVENT EFFECTS ON THE ABSORPTION AND FLUORESCENCE SPECTRA OF Er(III) (AZO-DYES AND SCHIFF BASES) COMPLEXES. Digest Journal of Nanomaterials and Biostructures. Available at: [Link]
-
A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. Available at: [Link]
-
Solvent Effect on the Fluorescence Properties of Two Biologically Active Thiophene Carboxamido Molecules. SciSpace by Typeset. Available at: [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS FAU. Available at: [Link]
-
The fluorescence excitation spectrum of 1-naphthoic acid at rotational resolution: S0 and S1 potential energy surfaces along the. ResearchGate. Available at: [Link]
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A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. National Institutes of Health. Available at: [Link]
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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 1,6-Dihydroxy-2-naphthoic Acid in Preclinical Assays
While direct cross-reactivity data for 1,6-Dihydroxy-2-naphthoic acid is not extensively published, its structural similarity to other biologically active naphthoic acids—such as the aryl hydrocarbon receptor (AhR) agonist 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA)—necessitates a thorough evaluation of its off-target potential.[1][2] This guide will, therefore, serve as a methodological blueprint, explaining the causality behind experimental choices and providing self-validating protocols to ensure the scientific integrity of your findings.
The Principle of Cross-Reactivity: Why Specificity is Non-Negotiable
Cross-reactivity occurs when a molecule, other than the intended analyte, binds to the detection agent (e.g., an antibody) or otherwise interferes with the assay system.[3] For a small molecule like this compound, this can manifest in several ways:
-
Structural Mimicry: The molecule may share structural motifs or epitopes with the intended target, leading to competitive binding in immunoassays.[3][4]
-
Non-Specific Interactions: It could interfere with assay components through mechanisms like colloidal aggregation, chemical reactivity with reagents, or disruption of detection systems (e.g., fluorescence quenching).[5][6]
-
Off-Target Biological Activity: The compound may interact with unintended biological targets in cell-based assays, producing a phenotypic effect that confounds the interpretation of the primary activity.
Understanding these potential interactions is a critical step in the validation of any screening assay and a cornerstone of preclinical drug development.[7]
Caption: Conceptual diagram of specific vs. cross-reactive binding in an immunoassay.
Designing the Study: A Multi-Assay Approach
A robust cross-reactivity assessment should not rely on a single method. We recommend a tiered approach, starting with common immunoassay formats and progressing to more complex cell-based systems relevant to the compound's potential therapeutic area.
Comparative Compounds
To provide context, all studies should include structurally related compounds. This helps establish a structure-activity relationship for any observed interference.
| Compound Name | Structure | Rationale for Inclusion |
| This compound | (Test Article) | The primary molecule under investigation. |
| 1,4-Dihydroxy-2-naphthoic acid | Isomer | A known biologically active isomer; acts as an AhR agonist and provides a benchmark for off-target activity.[1][2] |
| 3,5-Dihydroxy-2-naphthoic acid | Isomer | Investigated as a potential inhibitor of lactate dehydrogenase, offering another biological comparison.[8] |
| Naphthalene | Parent Moiety | A negative control to assess the contribution of the core ring structure. |
| Salicylic Acid | Structurally Dissimilar Acid | A control to assess effects related to the carboxylic acid group in a different structural context. |
Experimental Protocols & Data Interpretation
Here we detail the methodologies for key experiments. The causality behind each step is explained to ensure a deep understanding of the protocol.
Protocol 1: Competitive ELISA for Target Specificity
This protocol determines if this compound competes with a primary analyte in a standard immunoassay format.
Causality: The competitive ELISA format is ideal for quantifying cross-reactivity.[7] By immobilizing the target analyte and introducing the test compound simultaneously with a detection antibody, any reduction in signal directly correlates with the test compound's ability to bind the antibody.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Step-by-Step Methodology:
-
Coating: Coat a 96-well high-binding microplate with 100 µL/well of the target antigen (e.g., a relevant protein) at 1-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Wash the plate 3 times. Prepare serial dilutions of this compound and control compounds (from 1 nM to 100 µM). Add 50 µL of each dilution to the wells. Immediately add 50 µL of the primary antibody (at a pre-determined optimal concentration) to all wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate 3 times. Add 100 µL/well of an HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour.
-
Development: Wash the plate 5 times. Add 100 µL/well of TMB substrate. Allow color to develop for 15-30 minutes in the dark.
-
Stopping: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.
-
Reading: Read the absorbance at 450 nm.
Data Analysis:
Calculate the concentration of each compound that produces 50% inhibition of the maximal signal (IC50). The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) * 100
Hypothetical Results Table:
| Compound | IC50 (µM) | % Cross-Reactivity | Interpretation |
| Primary Analyte | 0.1 | 100% | Reference |
| This compound | >100 | <0.1% | Negligible cross-reactivity in this assay. |
| 1,4-Dihydroxy-2-naphthoic acid | 25 | 0.4% | Low but detectable cross-reactivity. |
| Naphthalene | >100 | <0.1% | No cross-reactivity. |
Protocol 2: Cell-Based Aryl Hydrocarbon Receptor (AhR) Activation Assay
Causality: Given that the structural isomer 1,4-DHNA is a known AhR agonist, it is critical to test if 1,6-DHNA shares this activity.[1] A reporter gene assay provides a functional readout of receptor activation and is a highly sensitive method for detecting such off-target effects.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an AhR-responsive element (e.g., HepG2-XRE-Luc). Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound and control compounds for 18-24 hours. Include a known AhR agonist (e.g., TCDD or 1,4-DHNA) as a positive control.
-
Cell Lysis: Wash cells with PBS. Lyse the cells using a commercial luciferase lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysate according to the manufacturer's instructions.
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Normalization: A parallel plate should be run to assess cell viability (e.g., using an MTT or CellTiter-Glo assay) to ensure the observed effects are not due to cytotoxicity.
Data Analysis:
Plot the fold-change in luminescence relative to vehicle-treated cells against the compound concentration. Calculate the EC50 value for each compound that shows activity.
Hypothetical Results Table:
| Compound | AhR Activation EC50 (µM) | Max Fold Induction | Cytotoxicity IC50 (µM) |
| TCDD (Positive Control) | 0.001 | 50x | >50 |
| This compound | >50 | <1.5x | >100 |
| 1,4-Dihydroxy-2-naphthoic acid | 5.2 | 45x | >100 |
Conclusion and Best Practices
This guide provides a robust, scientifically-grounded framework for evaluating the cross-reactivity of this compound. The absence of extensive public data on this specific isomer makes such de-risking studies essential.
Key Takeaways for Researchers:
-
Assume Nothing: Do not assume that structural isomers have similar (or dissimilar) off-target profiles. Empirical testing is required.
-
Context is Key: Always include a panel of structurally related analogs to interpret your data within a chemical context.
-
Validate, Validate, Validate: Every assay is a self-contained system. Ensure that any observed activity is not an artifact of assay interference by performing appropriate counter-screens (e.g., cytotoxicity, fluorescence interference checks).[9][10]
By following these protocols and principles of scientific integrity, researchers can confidently characterize the specificity of this compound, generating trustworthy data that will stand up to scrutiny and pave the way for successful downstream development.
References
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Assessment of allergen cross-reactivity. NIH National Library of Medicine.[Link]
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Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. NIH National Library of Medicine.[Link]
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The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraqui. bioRxiv.[Link]
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1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment. NIH National Library of Medicine.[Link]
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.[Link]
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Tackling assay interference associated with small molecules. PubMed.[Link]
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Retrospective Approach to Evaluate Interferences in Immunoassay. NIH National Library of Medicine.[Link]
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Cross-reactivity. Wikipedia.[Link]
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Transcript Profiling and RNA Interference as Tools to Identify Small Molecule Mechanisms and Therapeutic Potential. ACS Chemical Biology.[Link]
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How do I check if my monoclonal antibodies will cross-react? HistologiX.[Link]
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Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. NIH National Library of Medicine.[Link]
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Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Biological Technology.[Link]
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A small molecule enhances RNA interference and promotes microRNA processing. Nature.[Link]
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A small molecule enhances RNA interference and promotes microRNA processing. ResearchGate.[Link]
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Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers.[Link]
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Assay Interference by Chemical Reactivity. NCBI Bookshelf.[Link]
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A Comparative Guide to the Structural Confirmation of Synthesized 1,6-Dihydroxy-2-naphthoic Acid
For researchers and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is the bedrock upon which all subsequent data rests. The synthesis of substituted aromatic compounds, such as 1,6-Dihydroxy-2-naphthoic acid (1,6-DHNA), frequently presents the challenge of isolating the target molecule from a milieu of constitutional isomers. Reaction mechanisms, particularly electrophilic substitutions like carboxylation on a di-substituted naphthalene ring, do not always yield a single product with perfect regioselectivity.
This guide provides an in-depth, multi-technique analytical workflow designed to definitively confirm the structure of 1,6-DHNA. We will move beyond simple data reporting to explain the causality behind our experimental choices, presenting a self-validating system for structural elucidation that compares the target compound against its most probable isomeric alternatives.
The Synthetic Challenge: Identifying the Isomeric Contenders
The synthesis of 1,6-DHNA, for instance, can be approached by the carboxylation of 1,6-Dihydroxynaphthalene.[1] However, this can lead to carboxylation at other activated positions, resulting in isomeric impurities that are often difficult to separate due to their similar physicochemical properties. Therefore, our analytical strategy must be designed to distinguish 1,6-DHNA from key isomers such as 1,3-Dihydroxy-2-naphthoic acid and 1,4-Dihydroxy-2-naphthoic acid, as well as from the unreacted starting material.
Caption: Potential components in the crude synthesized product.
An Integrated Workflow for Unambiguous Confirmation
A robust confirmation strategy relies on an orthogonal, multi-technique approach where each analysis provides a unique piece of the structural puzzle. We advocate for a sequential workflow: first, confirming the molecular weight and formula with Mass Spectrometry; second, definitively establishing the substitution pattern with Nuclear Magnetic Resonance; and finally, corroborating the presence of key functional groups with Infrared Spectroscopy.
Caption: A sequential workflow for structural confirmation.
Part 1: Molecular Weight and Formula Verification via Mass Spectrometry
Expertise & Causality: Mass Spectrometry (MS) is the essential first-pass analysis. Its primary role is to confirm that the main component has the correct molecular weight for the target compound. This step is critical as it immediately flags the presence of unreacted starting material or other impurities with different molecular formulas, saving valuable time on more intensive analyses like NMR. For highest confidence, High-Resolution Mass Spectrometry (HRMS) should be employed to determine the elemental composition from the exact mass, providing a direct validation of the molecular formula, C₁₁H₈O₄.[2]
Comparative Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M-H]⁻ (m/z) |
| This compound (Target) | C₁₁H₈O₄ | 204.18 | 203.035 |
| 1,6-Dihydroxynaphthalene (Starting Material) | C₁₀H₈O₂ | 160.17 | 159.045 |
| 6-Hydroxy-2-naphthoic acid (Potential Byproduct) | C₁₁H₈O₃ | 188.18 | 187.040 |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve ~1 mg of the synthesized product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Perform a serial dilution to a final concentration of ~1-10 µg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Analysis: Full scan mode from m/z 100-500.
-
Data Acquisition: Acquire high-resolution data using an Orbitrap or Time-of-Flight (TOF) mass analyzer.
-
Part 2: Definitive Isomer Differentiation via NMR Spectroscopy
Expertise & Causality: While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for differentiating constitutional isomers. The chemical shift, multiplicity (splitting pattern), and coupling constants of each proton are uniquely dictated by its electronic environment and proximity to other protons. By carefully analyzing the ¹H NMR spectrum and corroborating with 2D NMR experiments, we can piece together the molecule's connectivity map.
¹H NMR: The Fingerprint of Substitution
The aromatic region of the ¹H NMR spectrum is the most information-rich area for distinguishing isomers. The number of signals, their integration, and their splitting patterns allow for a clear deduction of the substitution pattern.
Comparative Analysis of Predicted ¹H NMR Spectra:
| Compound | Key Diagnostic ¹H NMR Features (Predicted) |
| This compound | Expect five distinct aromatic proton signals. A key feature would be a singlet for the proton at the C3 position, as it has no adjacent protons. The remaining four protons on the other ring will show characteristic doublet and triplet patterns. |
| 1,3-Dihydroxy-2-naphthoic acid | The proton at the C4 position should appear as a singlet. The overall pattern of the remaining four protons on the unsubstituted ring will differ significantly from the 1,6-isomer. |
| 1,4-Dihydroxy-2-naphthoic acid | Due to symmetry, a simpler spectrum is expected. The proton at C3 will be a singlet. The four protons on the other ring will likely show a symmetric AA'BB' pattern.[3] |
2D NMR: Unambiguous Connectivity
To leave no room for doubt, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It helps trace the proton connectivity around each aromatic ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful confirmation experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The critical correlation to observe for 1,6-DHNA is between the proton at C3 and the carboxyl carbon (C=O), definitively proving the carboxyl group is at position C2.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Pulses: Standard 90° pulse.
-
Scans: 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulses: Standard 90° pulse with proton decoupling.
-
Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
-
2D NMR (COSY & HMBC):
-
Utilize standard instrument pulse programs for gCOSY and gHMBCAD.
-
Optimize acquisition parameters according to the specific instrument and sample concentration.
-
Part 3: Functional Group Corroboration via FTIR Spectroscopy
Expertise & Causality: Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid, non-destructive technique that serves as an excellent corroborative tool. It confirms the presence of the key functional groups identified by MS and NMR. While it generally cannot distinguish between isomers on its own, it provides a quick quality check and validates the overall chemical nature of the synthesized compound.
Comparative Data Summary of Key Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch (hydroxyl/phenol) | 3500 - 3200 (broad) | Confirms the presence of -OH groups. Broadness indicates hydrogen bonding.[4] |
| O-H Stretch (carboxylic acid) | 3300 - 2500 (very broad) | Overlaps with the phenolic O-H but is often a distinct, very broad feature.[4] |
| C=O Stretch (carboxylic acid) | 1720 - 1680 (strong, sharp) | Confirms the presence of the carboxyl group. Its position indicates conjugation with the aromatic ring.[5] |
| C=C Stretch (aromatic) | 1620 - 1450 (multiple bands) | Confirms the presence of the naphthalene aromatic system. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the dry, solid sample directly onto the ATR crystal.
-
Acquisition:
-
Ensure the anvil is in firm contact with the sample to maximize signal.
-
Collect a background spectrum of the empty ATR crystal first.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans for a high-quality spectrum.
-
-
Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion: A Triad of Evidence for Confident Assignment
The structural confirmation of synthesized this compound is not achieved by a single analysis but by the convergence of evidence from a triad of orthogonal techniques.
-
Mass Spectrometry validates the correct molecular formula .
-
NMR Spectroscopy provides the definitive map of atomic connectivity , distinguishing it from all other isomers.
-
FTIR Spectroscopy offers rapid confirmation of the essential functional groups .
When the data from all three analyses are consistent—a molecular ion of 203.035 in negative mode ESI-MS, the unique proton splitting patterns and crucial HMBC correlations in NMR, and the characteristic O-H and C=O stretches in FTIR—a researcher can be fully confident in the structural assignment of their synthesized this compound, ensuring the integrity of all future research.
References
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1-hydroxy-2-naphthoic Acid at BMRB . Biological Magnetic Resonance Bank. [Link]
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1,4-Dihydroxy-2-naphthoic acid | C11H8O4 . PubChem. [Link]
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1-Hydroxy-2-naphthoic acid | C11H8O3 . PubChem. [Link]
- Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.
-
Supplementary Information . The Royal Society of Chemistry. [Link]
- Method for purifying crude 1,4-dihydroxy-2-naphthoic acid or its salt.
-
Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof . Patents. [Link]
-
1,6-Dihydroxynaphthalene . NIST WebBook. [Link]
- Method for purifying crude 1,4-dihydroxy-2-naphthoic acid or its salt.
-
1,6-Dihydroxynaphthalene Mass Spectrum . NIST Chemistry WebBook. [Link]
-
2-Naphthalenecarboxylic acid, 1,6-dihydroxy- . US EPA. [Link]
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The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones . bioRxiv. [Link]
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6-Hydroxy-2-naphthoic acid | C11H8O3 . PubChem. [Link]
-
The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid . ResearchGate. [Link]
- Method for synthesizing 6-hydroxy-2-naphthoic acid.
-
1,3-Dihydroxy-2-naphthoic acid | C11H8O4 . PubChem. [Link]
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Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 . NIH National Center for Biotechnology Information. [Link]
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Naphthoresorcinol . Organic Syntheses Procedure. [Link]
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Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and Peels . Medwin Publishers. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material . ResearchGate. [Link]
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A Researcher's Guide to Characterizing and Benchmarking Novel Fluorophores: The Case of 1,6-Dihydroxy-2-naphthoic Acid
For researchers, scientists, and professionals in drug development, the identification and characterization of novel fluorescent probes are paramount for advancing biological imaging and sensing. While a vast arsenal of fluorescent dyes is commercially available, the quest for probes with unique photophysical properties, environmental sensitivity, or specific targeting capabilities is ever-ongoing. This guide provides a comprehensive framework for the systematic characterization and benchmarking of a novel compound, using 1,6-dihydroxy-2-naphthoic acid as a case study, against established fluorescent dyes.
While this compound is a known chemical entity, its fluorescent properties are not extensively documented in publicly accessible literature. Therefore, this guide will detail the essential experimental workflows required to elucidate its photophysical characteristics and objectively compare them to well-known standards: Fluorescein, Rhodamine B, and Nile Red. This approach serves as a practical roadmap for evaluating any new potential fluorophore.
The Importance of Benchmarking in Fluorescence Research
The selection of a fluorescent dye is a critical decision in experimental design. Key performance indicators such as brightness, photostability, and environmental sensitivity directly impact the quality and reliability of the obtained data. Benchmarking a novel compound against established dyes provides a crucial context for its potential utility. A new dye might offer advantages in specific spectral windows, exhibit lower cytotoxicity, or possess unique solvatochromic properties that make it ideal for particular applications. Without rigorous, standardized comparison, the true potential of a novel fluorophore remains unquantified.
The Benchmark Dyes: A Profile of Established Fluorophores
To provide a meaningful comparison, we have selected three widely used fluorescent dyes with distinct photophysical properties and application areas.
Fluorescein is a classic, bright green-emitting fluorophore widely used in microscopy and as a fluorescent tracer.[1][2] Its fluorescence is, however, known to be highly dependent on pH.[1][3] The isothiocyanate derivative of fluorescein (FITC) is commonly used to label proteins for immunofluorescence applications.[4][5]
Rhodamine B is a robust and photostable red-emitting dye from the xanthene class.[6][7] It is often used as a tracer dye in water and for various biological staining purposes.[6] Unlike fluorescein, its fluorescence is less sensitive to pH changes in the physiological range.[8]
Nile Red is a lipophilic stain notable for its pronounced solvatochromism; its fluorescence emission color is highly dependent on the polarity of its environment.[9][10] It fluoresces strongly in lipid-rich environments, making it an excellent probe for visualizing intracellular lipid droplets.[9][11] In non-polar environments, it emits a strong yellow-gold fluorescence, which shifts to red-orange in more polar lipid environments.[9]
Quantitative Comparison of Benchmark Dyes
The following table summarizes the key photophysical properties of the selected benchmark dyes. This table will serve as the basis for our comparative analysis of this compound once its properties are experimentally determined.
| Property | Fluorescein | Rhodamine B | Nile Red |
| Excitation Max (λex) | ~494 nm[1][2] | ~540-550 nm[12][13] | ~515-554 nm (solvent dependent)[9] |
| Emission Max (λem) | ~512-521 nm[1][2] | ~580-625 nm[12][13] | ~585-638 nm (solvent dependent)[9] |
| Molar Absorptivity (ε) | >70,000 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ | Not readily available |
| Quantum Yield (Φ) | ~0.95 (in 0.1 M NaOH) | ~0.31-0.70 (solvent dependent)[7] | Highly solvent dependent |
| Solubility | Soluble in dilute aqueous bases[14] | Soluble in water and ethanol[6][7] | Soluble in organic solvents, insoluble in water[10] |
| Key Features | High brightness, pH-sensitive[1][3] | High photostability, pH-insensitive in physiological range[8] | Strong solvatochromism, lipophilic[9][10] |
Experimental Workflow for Characterizing this compound
The following section details the step-by-step methodologies for the comprehensive photophysical characterization of a novel compound like this compound.
Absorbance and Molar Absorptivity Measurement
The first step in characterizing a potential fluorophore is to determine its ability to absorb light. This is achieved through UV-Visible absorbance spectroscopy.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a precisely known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µM).
-
Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each dilution from approximately 250 nm to 700 nm, using the pure solvent as a blank.
-
Identify the wavelength of maximum absorbance (λabs).
-
Plot the absorbance at λabs against the concentration.
-
The molar absorptivity (ε) can be calculated from the slope of this plot according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm (typically 1 cm).
Fluorescence Excitation and Emission Spectra
These measurements identify the optimal wavelengths for excitation and the resulting emission spectrum, as well as the Stokes shift (the difference between the excitation and emission maxima).
Protocol:
-
Using a dilute solution of this compound (absorbance at λabs < 0.1 to minimize inner filter effects), place the sample in a fluorometer.
-
To measure the emission spectrum, set the excitation wavelength to the determined λabs and scan a range of higher wavelengths (e.g., from λabs + 10 nm to 700 nm). The peak of this spectrum is the emission maximum (λem).
-
To measure the excitation spectrum, set the emission detector to the determined λem and scan a range of lower wavelengths (e.g., from 250 nm to λem - 10 nm). The peak of this spectrum should correspond to the absorbance maximum (λabs).
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is the most common and reliable approach.[15][16]
Protocol:
-
Select a Standard: Choose a quantum yield standard with a known Φ value and whose absorption and emission spectra overlap with the sample. For a new compound, a standard like quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or fluorescein in 0.1 M NaOH (Φ = 0.95) are common choices.
-
Prepare Solutions: Prepare a series of five dilutions for both the standard and the this compound sample in the same solvent. The absorbances of these solutions at the chosen excitation wavelength should be kept below 0.1.[17]
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: For each solution, measure the fluorescence emission spectrum using the same excitation wavelength and instrument settings for both the standard and the sample.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φₓ) can be calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
Solvatochromism and Photostability Assessment
Solvatochromism: To assess the environmental sensitivity of this compound, repeat the absorbance and fluorescence measurements in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water). A significant shift in the emission maximum with solvent polarity indicates strong solvatochromic properties, similar to Nile Red.
Photostability: The photostability, or resistance to photobleaching, is a crucial parameter for imaging applications. This can be assessed by continuously illuminating a sample of the dye with the excitation light and monitoring the decrease in fluorescence intensity over time. This decay rate can then be compared to that of the benchmark dyes under identical conditions.
Conclusion: A Path to Novel Probe Discovery
By following this systematic approach, a comprehensive photophysical profile of this compound can be generated. The resulting data on its absorbance, emission, molar absorptivity, quantum yield, and stability can then be directly compared to the benchmark dyes presented in this guide. This rigorous benchmarking is the cornerstone of new fluorophore development, enabling researchers to make informed decisions about the suitability of a novel compound for their specific research needs. This structured evaluation not only validates the utility of a new probe but also contributes valuable data to the broader scientific community, fostering innovation in fluorescence-based methodologies.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,4-Dihydroxy-2-naphthoic Acid
For researchers, scientists, and professionals in drug development, understanding the translational potential of a therapeutic candidate is paramount. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), a promising natural metabolite. We will delve into its mechanistic actions, supported by experimental data, to offer a clear perspective on its journey from the lab bench to preclinical models.
Introduction to 1,4-Dihydroxy-2-naphthoic Acid
1,4-Dihydroxy-2-naphthoic acid is a bacterially-derived metabolite that has garnered significant attention for its therapeutic potential, particularly for its anti-inflammatory and anti-proliferative properties.[1][2] It is recognized as an agonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular processes, which plays a crucial role in its biological activities.[1][2][3] This guide will dissect the evidence from both controlled cellular experiments and complex whole-organism studies to provide a comprehensive understanding of its efficacy.
In Vitro Efficacy: A Cellular Perspective
In vitro studies are fundamental in elucidating the direct effects of a compound on specific cell types and its underlying molecular mechanisms. For 1,4-DHNA, these studies have been pivotal in demonstrating its potential as an anti-inflammatory and anti-cancer agent.
Anti-Inflammatory Effects
In cellular models, 1,4-DHNA has shown potent anti-inflammatory activity. A key mechanism is its ability to modulate cytokine production in immune cells. For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, 1,4-DHNA (at a concentration of 100 μM for 24 hours) significantly inhibited the mRNA levels of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-23.[1] This demonstrates its direct capacity to suppress inflammatory signaling cascades at the cellular level.
Anti-Proliferative and Pro-Apoptotic Activity
1,4-DHNA has also been investigated for its effects on cancer and hyperproliferative cells. Studies on human keratinocyte cell lines (HaCaT, NCTC 2544), as well as Hs-69 and PIG1 cells, revealed its inhibitory effect on proliferation, with IC50 values of 38.94, 46.80, 226.3, and 23.98 μM, respectively, after 72 hours of treatment.[1] Furthermore, in HaCaT cells, 1,4-DHNA was found to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in a time and dose-dependent manner.[1][4] This was accompanied by a decrease in the mitochondrial membrane potential and an increase in DNA fragmentation, classic hallmarks of apoptosis.[1][4]
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism
A significant body of in vitro research has solidified the role of AhR in mediating the effects of 1,4-DHNA. In young adult mouse colonic (YAMC) and human Caco2 colon cancer cells, 1,4-DHNA was shown to be a potent agonist of AhR, inducing the expression of AhR-responsive genes like CYP1A1 and CYP1B1.[2][3] The fold induction of these genes was comparable to that of the well-known AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[2] This agonistic activity is crucial for its anti-inflammatory effects in the gut.[2]
Caption: A generalized workflow for assessing the in vitro efficacy of 1,4-DHNA.
Summary of In Vitro Data
| Cell Line | Assay | Key Findings | Concentration/Time | Reference |
| RAW264.7 | qPCR | Inhibition of IL-1β, IL-6, IL-23 mRNA | 100 μM, 24h | [1] |
| HaCaT | Proliferation Assay | IC50 of 38.94 μM | 72h | [1] |
| HaCaT | Cell Cycle Analysis | G0/G1 arrest | 15-120 μM, 9-72h | [1] |
| HaCaT | Apoptosis Assay | Increased DNA fragmentation | 30-240 μM, 24-48h | [1][4] |
| YAMC, Caco2 | qPCR | Induction of CYP1A1, CYP1B1 | 25-1000 μM, 18-24h | [1][2] |
In Vivo Efficacy: Performance in Living Systems
The transition from in vitro to in vivo studies is a critical step in evaluating the therapeutic potential of a compound. In vivo models allow for the assessment of pharmacokinetics, pharmacodynamics, and overall efficacy in a complex biological system.
Anti-Inflammatory and Gut Health
In a murine model of colitis, oral administration of 1,4-DHNA (2 mg/kg for 14 days) demonstrated significant anti-inflammatory effects by suppressing macrophage-derived proinflammatory cytokines.[1] This aligns with the in vitro findings and highlights its potential for treating inflammatory bowel diseases.
Neuroprotective Effects
The neuroprotective potential of 1,4-DHNA has been explored in a mouse model of Parkinson's disease induced by MPTP. Oral administration of 1,4-DHNA (20 mg/kg for 3 weeks) was shown to prevent motor dysfunction.[1][5][6] Specifically, it improved performance in the balance beam test and prevented the reduction in stride length, suggesting a protective effect against neurodegeneration-associated motor deficits.[5][6]
Behavioral Effects
In a mouse model of unpredictable chronic mild stress (UCMS), 1,4-DHNA (20 mg/kg, p.o., for 5-10 weeks) was successful in preventing and reversing anhedonia-like behavior.[1] This suggests a potential role for 1,4-DHNA in modulating mood and behavior.
Caption: A typical workflow for evaluating the in vivo efficacy of 1,4-DHNA.
Summary of In Vivo Data
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Mice with Colitis | 2 mg/kg, p.o. | 14 days | Reduced inflammation and pro-inflammatory cytokines | [1] |
| MPTP-induced Parkinson's in Mice | 20 mg/kg, p.o. | 3 weeks | Prevented motor dysfunction | [1][5][6] |
| UCMS-induced Anhedonia in Mice | 20 mg/kg, p.o. | 5-10 weeks | Prevented and reversed anhedonia-like behavior | [1] |
Bridging the Gap: Correlating In Vitro and In Vivo Findings
The data presented reveals a strong correlation between the in vitro and in vivo efficacy of 1,4-DHNA.
-
Anti-Inflammatory Action: The in vitro suppression of pro-inflammatory cytokines in macrophages directly translates to the observed reduction of inflammation in a colitis mouse model. This underscores the relevance of the cellular model in predicting in vivo anti-inflammatory outcomes.
-
Mechanism of Action: The in vitro identification of 1,4-DHNA as an AhR agonist provides a mechanistic basis for its in vivo effects. The activation of AhR in the gut is known to play a role in maintaining immune homeostasis, which is consistent with the observed benefits in the colitis model.
-
Translational Potential: The effective oral administration in animal models for various conditions suggests good bioavailability and a favorable pharmacokinetic profile, which are critical for its development as a therapeutic agent.
Conclusion and Future Directions
1,4-Dihydroxy-2-naphthoic acid has demonstrated robust and consistent efficacy in both in vitro and in vivo settings. Its potent anti-inflammatory, anti-proliferative, and neuroprotective properties, mediated at least in part through the activation of the Aryl Hydrocarbon Receptor, position it as a compelling candidate for further drug development.
Future research should focus on detailed pharmacokinetic and toxicology studies to establish a comprehensive safety profile. Furthermore, exploring its efficacy in a wider range of disease models will help to fully delineate its therapeutic potential. The strong concordance between the cellular and whole-organism data provides a solid foundation for the continued investigation of 1,4-DHNA as a novel therapeutic agent.
References
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Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists - NIH. [Link]
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1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment - NIH. [Link]
- Okada Y, et al. 1,4-Dihydroxy-2-naphthoic acid from Propionibacterium freudenreichii reduces inflammation in interleukin-10-deficient mice with colitis by suppressing macrophage-derived proinflammatory cytokines. J Leukoc Biol. 2013 Sep;94(3):473-80.
- Mok CF, et al. 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment.
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1,4-dihydroxy-2-naphthoic acid prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced motor function deficits | Request PDF - ResearchGate. [Link]
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1,4-dihydroxy-2-naphthoic acid prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced motor function deficits - PubMed. [Link]
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The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraqui - bioRxiv. [Link]
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Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed. [Link]
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A Comparative Guide to Dihydroxy-2-Naphthoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with therapeutic promise is a perpetual endeavor. Among these, the dihydroxy-2-naphthoic acid framework has emerged as a versatile backbone for the generation of a diverse array of bioactive molecules. This guide provides a comprehensive literature review and a comparative analysis of dihydroxy-2-naphthoic acid derivatives, focusing on their synthesis, biological activities, and the crucial structure-activity relationships that govern their therapeutic potential. We will delve into the experimental data that underpins the current understanding of these compounds and provide detailed protocols to facilitate further research and development in this exciting area.
Introduction: The Versatility of the Dihydroxy-2-Naphthoic Acid Scaffold
Dihydroxy-2-naphthoic acids are a class of organic compounds characterized by a naphthalene ring system substituted with two hydroxyl groups and a carboxylic acid group at the 2-position. The parent compound, 1,4-dihydroxy-2-naphthoic acid (DHNA), is a bacterial-derived metabolite known for its anti-inflammatory activity in the gut, which is mediated through the aryl hydrocarbon receptor (AhR).[1][2] This foundational molecule serves as a key intermediate in the biosynthesis of anthraquinones in plants, a class of compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The inherent biological relevance of the dihydroxy-2-naphthoic acid core, coupled with the synthetic tractability of its functional groups, makes it an attractive starting point for the development of novel therapeutic agents.
This guide will compare and contrast various derivatives of dihydroxy-2-naphthoic acid, focusing primarily on modifications of the carboxylic acid and hydroxyl moieties. We will explore how these structural changes influence their biological activities, with a particular emphasis on anti-inflammatory, anticancer, and antimicrobial applications.
Synthesis of Dihydroxy-2-Naphthoic Acid Derivatives
The synthetic versatility of dihydroxy-2-naphthoic acid lies in the reactivity of its carboxylic acid and hydroxyl groups. These functional groups provide convenient handles for the introduction of a wide range of substituents, leading to the generation of diverse libraries of derivatives. The most common synthetic strategies involve the formation of esters and amides from the carboxylic acid moiety.
Esterification of Dihydroxy-2-Naphthoic Acid
Ester derivatives of dihydroxy-2-naphthoic acid can be readily synthesized through Fischer esterification or by using coupling agents.
Experimental Protocol: Fischer Esterification of 4-Bromo-3-hydroxy-2-naphthoic Acid
This protocol describes a general method for the synthesis of ester derivatives from a substituted dihydroxy-2-naphthoic acid.
-
Reaction Setup: Suspend 4-Bromo-3-hydroxy-2-naphthoic acid (1.0 equivalent) in the desired alcohol, which serves as both the reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the suspension.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess alcohol under reduced pressure to yield the crude ester derivative, which can be further purified by column chromatography or recrystallization.
Amide Synthesis from Dihydroxy-2-Naphthoic Acid
Amide derivatives are typically synthesized by activating the carboxylic acid, followed by reaction with a primary or secondary amine.
Experimental Protocol: Synthesis of Amide Derivatives of 4-Bromo-3-hydroxy-2-naphthoic Acid
This protocol outlines a common procedure for amide bond formation using a coupling agent.
-
Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-3-hydroxy-2-naphthoic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: To this solution, add the desired amine (1.1 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Coupling Agent Addition: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the reaction mixture.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude amide can be purified by column chromatography.
Comparative Biological Activities of Dihydroxy-2-Naphthoic Acid Derivatives
The biological activity of dihydroxy-2-naphthoic acid derivatives is highly dependent on the nature and position of the substituents on the naphthalene ring. This section will compare the anti-inflammatory, anticancer, and antimicrobial activities of various derivatives, supported by experimental data from the literature.
Anti-inflammatory Activity
The anti-inflammatory properties of 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) are well-documented and are primarily attributed to its activity as an agonist of the aryl hydrocarbon receptor (AhR).[1][2] Activation of AhR can modulate inflammatory responses in the gut.
Structure-Activity Relationship for AhR Agonism:
A study comparing various hydroxyl- and carboxyl-substituted naphthoic acids revealed key structural features for AhR activation.[1][2]
-
Hydroxyl Groups: The presence of the 1,4-dihydroxy substitution is crucial for potent AhR agonism.
-
Carboxylic Acid Group: The 2-carboxyl group significantly enhances the activity.
-
Positional Isomers: 3,5- and 3,7-dihydroxy-2-naphthoic acids are less active than 1,4-DHNA.
-
Methylation: Methylation of the hydroxyl groups (1,4-dimethoxy-2-naphthoic acid) reduces activity.
Table 1: Comparative AhR Agonist Activity of Naphthoic Acid Derivatives
| Compound | Relative AhR Agonist Activity |
| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | ++++ |
| 1-Hydroxy-2-naphthoic acid | ++ |
| 4-Hydroxy-2-naphthoic acid | ++ |
| 3,5-Dihydroxy-2-naphthoic acid | + |
| 3,7-Dihydroxy-2-naphthoic acid | + |
| 1,4-Dimethoxy-2-naphthoic acid | + |
Activity is qualitatively ranked based on the induction of CYP1A1 and CYP1B1 mRNAs in cell-based assays.[1][2]
The mechanism of AhR activation involves the binding of the ligand to the receptor in the cytoplasm, followed by translocation to the nucleus and dimerization with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in inflammation.
Caption: Structure-Activity Relationship Summary.
Future Directions and Conclusion
Dihydroxy-2-naphthoic acid and its derivatives represent a promising class of compounds with a wide spectrum of biological activities. The parent compound, 1,4-DHNA, serves as an excellent starting point for medicinal chemistry campaigns, with its established anti-inflammatory properties and well-defined mechanism of action through the AhR pathway.
Future research should focus on:
-
Expanding the diversity of derivatives: Exploring modifications beyond simple esters and amides to access novel chemical space and potentially new biological activities.
-
Comprehensive biological screening: Evaluating new derivatives against a broader range of biological targets to identify novel therapeutic applications.
-
In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action for the most potent derivatives to guide further optimization.
-
Pharmacokinetic and in vivo studies: Assessing the drug-like properties of lead compounds to determine their potential for clinical development.
References
-
Cheng, S., et al. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 155(2), 399-411. [Link]
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biological efficacy comparison of naphthoic acid isomers
An In-Depth Guide to the Biological Efficacy of Naphthoic Acid Isomers for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a technical comparison of the biological efficacy of naphthoic acid isomers. The structural nuance between 1-naphthoic acid and 2-naphthoic acid, though subtle, results in significant differences in their biological activities and therapeutic potential. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and provides detailed, self-validating protocols for researchers to replicate and build upon.
Introduction: The Significance of Isomeric Position
Naphthoic acids are carboxylic acid derivatives of naphthalene, existing primarily as two structural isomers: 1-naphthoic acid and 2-naphthoic acid.[1][2] These compounds serve as crucial scaffolds in medicinal chemistry.[3] The position of the carboxyl group on the naphthalene ring—either at the alpha (position 1) or beta (position 2) carbon—profoundly influences the molecule's steric and electronic properties. This, in turn, dictates its interaction with biological targets, leading to distinct pharmacological profiles. While the parent compounds exhibit modest activity, their hydroxylated derivatives, in particular, have garnered significant interest for their potent biological effects, ranging from receptor modulation to anti-inflammatory and anticancer activities.[4][5][6]
Comparative Biological Efficacy: A Mechanism-Centric Approach
The biological activities of naphthoic acid isomers are best understood by examining their effects on specific molecular pathways. The most well-documented differences lie in their ability to modulate the Aryl Hydrocarbon Receptor (AhR) and their potential as anti-inflammatory agents.
Modulation of the Aryl Hydrocarbon Receptor (AhR)
The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as Cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1). Dysregulation of this pathway is implicated in both toxicology and inflammatory diseases.
A pivotal study systematically investigated the structure-dependent AhR activity of various naphthoic acid isomers and their derivatives in mouse and human colon cells.[4][5] The parent compounds, 1-naphthoic acid (1-NA) and 2-naphthoic acid (2-NA), were found to be weak AhR agonists.[5] However, the introduction of hydroxyl groups dramatically altered this activity. The microbial-derived metabolite 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) emerged as the most potent compound, inducing CYP1A1 and CYP1B1 expression at levels comparable to the potent synthetic agonist TCDD.[5]
The structure-activity relationship (SAR) analysis revealed that:
-
Hydroxylation is Key: The presence of hydroxyl groups is critical for significant AhR agonism.
-
Positional Effects Matter: For CYP1A1 induction, one or both 1,4-dihydroxy substituents were required, and this activity was significantly enhanced by a carboxyl group at the 2-position.[4][5] This highlights a synergistic relationship between the substituents that is crucial for potent receptor binding and activation.
Below is a generalized diagram of the AhR signaling pathway, which these compounds modulate.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Table 1: Comparative AhR Agonist Activity of Naphthoic Acid Derivatives Data synthesized from Cheng, Y. et al. (2017).[4][5]
| Compound | Target Gene | Cell Line | Activity Relative to Control |
| 1-Naphthoic Acid (1-NA) | CYP1B1 | YAMC (mouse colon) | Significant, but weak induction |
| 2-Naphthoic Acid (2-NA) | CYP1B1 | YAMC (mouse colon) | Significant, but weak induction |
| 1,4-DHNA | CYP1A1 / CYP1B1 | YAMC & Caco-2 | Potent induction, similar to TCDD |
| 1-HNA / 4-HNA | CYP1B1 | YAMC & Caco-2 | Less potent than 1,4-DHNA, but maximal response |
Anti-inflammatory Properties
Naphthoic acid derivatives have also demonstrated significant anti-inflammatory potential.[6] The mechanism often involves the inhibition of key inflammatory mediators and signaling pathways. A study on methyl 2-naphthoate derivatives showed their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[6] NO is a critical signaling molecule in inflammation, and its overproduction contributes to tissue damage.
Specifically, certain enantiomers of methyl 2-naphthoate derivatives were effective inhibitors of NO production and also suppressed the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[6] This suggests that these compounds act on upstream inflammatory signaling pathways, such as NF-κB or MAPK, which regulate the expression of these inflammatory mediators.
Table 2: Anti-inflammatory Activity of Methyl 2-Naphthoate Derivatives Data from a study on derivatives isolated from Morinda officinalis.[6]
| Compound | Activity | Cell Line | IC₅₀ Value |
| Enantiomer 1a | NO Inhibition | RAW264.7 | 41.9 µM |
| Enantiomer 3b | NO Inhibition | RAW264.7 | 26.2 µM |
| Enantiomer 3b | TNF-α / IL-6 Secretion | RAW264.7 | Dose-dependent inhibition |
Anticancer and Cytotoxic Effects
The broader class of naphthoquinones, which are structurally related to naphthoic acids, are well-recognized for their anticancer properties.[7][8] Their mechanisms are often multifaceted and include the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), which can selectively kill cancer cells.[7] While direct comparative studies between 1- and 2-naphthoic acid are less common in this specific area, derivatives of both have been synthesized and investigated as potential anticancer agents.[3] The efficacy is highly dependent on the specific substitutions on the naphthalene ring.[8]
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, the following detailed protocols are provided. The choice of these assays is based on their relevance to the known mechanisms of naphthoic acid isomers and their widespread acceptance in the field.[9]
Protocol 1: Assessment of AhR Agonist Activity via qPCR
This protocol determines if a naphthoic acid isomer can activate the AhR signaling pathway by measuring the upregulation of target genes CYP1A1 and CYP1B1.
Caption: Experimental Workflow for AhR Activity Assessment.
Step-by-Step Methodology:
-
Cell Culture: Seed human colorectal adenocarcinoma cells (Caco-2) or young adult mouse colonic (YAMC) cells in 6-well plates. Culture in appropriate media until they reach approximately 80% confluency.
-
Compound Treatment: Prepare stock solutions of naphthoic acid isomers in DMSO. Treat cells with the desired concentrations (e.g., 0.1, 1, 10 µM) for a set period (e.g., 24 hours). Include a vehicle control (DMSO only) and a positive control (e.g., 10 nM TCDD).
-
RNA Extraction: After incubation, wash cells with PBS and lyse them directly in the well. Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), including a DNase treatment step to remove genomic DNA contamination.
-
Quality Control & cDNA Synthesis: Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (CYP1A1, CYP1B1) and a reference gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Data Analysis: Run the qPCR plate on a real-time PCR system. Calculate the fold change in gene expression relative to the vehicle control using the comparative Ct (ΔΔCt) method. A statistically significant increase in CYP1A1/CYP1B1 mRNA levels indicates AhR agonist activity.
Protocol 2: Evaluation of Anti-inflammatory Potential via Nitric Oxide (NO) Assay
This assay quantifies the ability of naphthoic acid isomers to inhibit NO production in macrophages stimulated with an inflammatory agent (LPS).[10]
Step-by-Step Methodology:
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of ~5x10⁴ cells/well. Allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the naphthoic acid isomers for 1-2 hours.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to the wells (final concentration ~1 µg/mL) to induce an inflammatory response and NO production. Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + compound.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Nitrite Measurement (Griess Assay): NO is unstable and quickly oxidizes to nitrite (NO₂⁻) in the culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage of NO inhibition by the test compounds relative to the LPS-only control. A cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed NO reduction is not due to cytotoxicity.
Conclusion and Future Directions
The biological efficacy of naphthoic acids is intrinsically linked to their isomeric structure. While both 1- and 2-naphthoic acid are weak biological modulators in their parent form, their derivatives present a rich field for drug discovery. Structure-activity relationship studies clearly indicate that the 2-naphthoic acid scaffold, when appropriately functionalized (e.g., with 1,4-dihydroxy groups), is a potent modulator of the AhR signaling pathway.[5] Similarly, derivatives of 2-naphthoic acid show promise as anti-inflammatory agents.[6]
Future research should focus on a more direct, side-by-side comparison of identically substituted 1- and 2-naphthoic acid derivatives across a wider range of biological assays, including anticancer proliferation assays and broader kinase inhibition panels. This systematic approach will further elucidate the subtle yet critical role of isomeric positioning and enable the rational design of more potent and selective therapeutic agents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,6-Dihydroxy-2-naphthoic Acid
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a core component of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1,6-Dihydroxy-2-naphthoic acid, grounding procedural instructions in the chemical principles that ensure laboratory and environmental safety.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
The primary hazards associated with this class of compounds are summarized below.
| Hazard Category | Description | Rationale and Recommended Precautions |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in laboratory areas is mandatory.[2][3] |
| Serious Eye Damage | Causes serious eye damage or irritation.[1] | The compound can cause significant injury upon contact with eyes. Always wear chemical safety goggles or a face shield.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Inhalation of dusts can irritate the respiratory tract. Handle in a well-ventilated area or a chemical fume hood to minimize exposure.[2] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[1] | This is a critical disposal consideration. The compound must not enter sewer systems or waterways, as it can cause long-term environmental damage.[4] |
Pre-Disposal Procedures: A Proactive Approach to Waste Management
Effective waste management begins long before a container is full. The following principles should be integrated into your standard laboratory workflow.
Waste Minimization
The most effective strategy for managing laboratory waste is to prevent its generation in the first place.[5] This can be achieved by:
-
Monitoring and restricting chemical orders to reasonable amounts to avoid expired or unwanted stock.[6]
-
Reducing the scale of laboratory operations where feasible.[5]
-
Ensuring managers and technicians keep periodic inventories of all chemicals.[6]
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Waste Segregation: The Cornerstone of Safety
Never mix this compound waste with other chemical waste streams without first confirming compatibility.[6] Proper segregation is crucial for preventing dangerous chemical reactions.[7]
-
Solid Waste: Collect solid this compound, contaminated weigh boats, gloves, and absorbent materials in a dedicated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid hazardous waste container. Do not mix with other solvent wastes (e.g., halogenated vs. non-halogenated) unless your institution's policy permits it.[6][8]
-
Incompatibilities: This compound may react with strong oxidants.[4] Ensure it is stored and disposed of separately from these materials.
Step-by-Step Disposal Protocol
This protocol outlines the compliant procedure for accumulating and disposing of this compound waste.
Step 1: Container Selection and Labeling
Proper containment and identification are non-negotiable steps mandated by federal and state regulations.[9][10][11]
-
Container Selection:
-
Labeling:
-
The container must be clearly labeled as soon as the first drop of waste is added.
-
Affix a "HAZARDOUS WASTE" label.[11]
-
Clearly write the full chemical name: "this compound".
-
List all components and their approximate concentrations if it is a mixed waste stream.
-
Indicate the date accumulation started.
-
Step 2: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
Storage Location: Store the waste container in a secondary containment bin to prevent spills.[6] Keep it away from heat sources and direct sunlight.[7]
-
Container Management: Keep the waste container closed at all times except when adding waste.[7][11][13] An open funnel is not considered a closed container.
-
Volume Limits: Be aware of your laboratory's accumulation limits. Regulations typically restrict SAAs to a maximum of 55 gallons of hazardous waste.[14]
Step 3: Final Disposal
Disposal of hazardous chemical waste must be carried out by professionals to ensure compliance with all regulations.[7][15]
-
Contact your Environmental Health & Safety (EHS) Office: Once the container is full or you are finished with the process, contact your institution's EHS department to arrange for a waste pickup.
-
Licensed Disposal Vendor: The EHS office will coordinate with a licensed hazardous waste disposal company to transport, treat, and dispose of the waste in accordance with local, state, and federal regulations.[7][15]
Caption: Disposal workflow for this compound.
Prohibited Disposal Methods: Actions to Avoid at All Costs
To protect both the environment and public health, the following disposal methods are strictly forbidden:
-
DO NOT Pour Down the Drain: This compound is harmful to aquatic life.[4] Drain disposal is a direct violation of environmental regulations.
-
DO NOT Dispose of in Regular Trash: As a hazardous chemical, it cannot be placed in the municipal solid waste stream.[12]
-
DO NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste is not a permissible disposal method and violates environmental laws.[12]
Spill Management
Accidental spills generate hazardous waste and must be managed appropriately.
-
Evacuate and Isolate: Ensure the spill area is clear of personnel.
-
Control and Contain: Prevent the spread of the solid material.
-
Clean-up: For a small spill of solid material, carefully sweep it up and place it, along with any contaminated cleaning materials, into your designated hazardous waste container.[4][12] Moisten the material slightly first to prevent dust from becoming airborne.[4]
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institutional policy.
Regulatory Framework: The "Cradle-to-Grave" Mandate
In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[9][10][16][17] This framework establishes a "cradle-to-grave" system, meaning that the generator of the waste is responsible for it from its creation to its ultimate disposal.[9][17] State and local regulations may impose even stricter requirements.[9][10] Adherence to the procedures outlined in this guide is essential for maintaining compliance and protecting your institution from significant legal and financial penalties.
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Personal protective equipment for handling 1,6-Dihydroxy-2-naphthoic acid
Hazard Assessment: A Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS) for 1,6-Dihydroxy-2-naphthoic acid, we must extrapolate its potential hazards from analogous compounds such as 1-hydroxy-2-naphthoic acid, 6-hydroxy-2-naphthoic acid, and 1,4-dihydroxy-2-naphthoic acid. These compounds are known to cause skin irritation, serious eye irritation or damage, and respiratory irritation.[1][2] Some may also be harmful if swallowed.[3][4] Therefore, we will operate under the precautionary principle, assuming that this compound presents similar hazards.
Anticipated Hazards:
-
Skin Irritation: Direct contact may cause redness, inflammation, or dermatitis.[1]
-
Eye Damage: The compound is likely to be a severe eye irritant, potentially causing serious damage.[4]
-
Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract, leading to coughing and sore throat.[1][4]
-
Ingestion: May be harmful if swallowed.[3]
-
Combustibility: As a fine organic powder, it may form explosive mixtures with air.[1]
| Hazard Classification (Anticipated) | GHS Category | Precautionary Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[2][5] |
| Serious Eye Damage / Eye Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][5] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
Eye and Face Protection
Due to the high risk of serious eye irritation, robust eye protection is mandatory.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required. These protect against dust particles and potential splashes.
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[6]
Skin Protection
Preventing skin contact is critical to avoid irritation and potential sensitization.[1]
-
Gloves: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling aromatic acids.[6][7] Always check the manufacturer's glove compatibility chart for the specific type of glove being used. Gloves should be inspected for any signs of degradation or punctures before use and disposed of immediately after handling the compound.
-
Laboratory Coat: A full-length laboratory coat, preferably with elastic cuffs, must be worn to protect street clothes and exposed skin.
-
Protective Clothing: For large-scale operations, chemical-resistant aprons or coveralls may be necessary.[8]
Respiratory Protection
To prevent respiratory irritation from airborne dust, appropriate respiratory protection is necessary, especially when handling the powder outside of a contained system.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Respirator: If engineering controls like a fume hood are not available or are insufficient to control dust levels, a NIOSH-approved respirator is required. For fine dusts, a half-mask respirator with N95 or P100 particulate filters is a suitable minimum.[6][9] Ensure proper fit testing and training for respirator use.[6]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Pre-Handling Checklist
-
Locate Safety Equipment: Before starting work, confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review the Protocol: Be thoroughly familiar with the experimental procedure and the associated risks.
-
Don PPE: Put on all required personal protective equipment as outlined above.
-
Prepare the Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have spill cleanup materials readily available.
Step-by-Step Handling Protocol
-
Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a powder containment balance enclosure to minimize dust generation.
-
Use a spatula to carefully transfer the solid. Avoid scooping actions that can create dust clouds.
-
Close the container immediately after use.
-
-
Preparing Solutions:
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating is required, do so in a controlled manner using a heating mantle or water bath within the fume hood. Avoid open flames.[4]
-
-
Post-Handling:
-
Decontaminate the work area (fume hood, balance, etc.) with an appropriate cleaning agent.
-
Carefully remove gloves and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal and Spill Management Plan
Waste Disposal
All waste containing this compound, including contaminated gloves, weigh boats, and excess material, must be treated as hazardous chemical waste.
-
Collection: Collect all solid and liquid waste in clearly labeled, sealed containers that are compatible with the chemical.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[1] Contact your institution's Environmental Health and Safety (EHS) office for specific procedures.[10]
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or if there is a risk of significant dust generation.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Secure the Area: Restrict access to the spill area.
-
Cleanup (for small spills):
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent the dust from becoming airborne.[3]
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent (e.g., water and detergent), and collect the cleaning materials as hazardous waste.
-
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
Inchem.org. (2021). ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dihydroxy-2-naphthoic acid. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 12). 1-Hydroxy-2-naphthoic acid Safety Data Sheet. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Ali Raqeeb. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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PubChem. (n.d.). 1-Hydroxy-2-naphthoic acid. Retrieved from [Link]
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Environmental Health and Safety, University of Iowa. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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National Institutes of Health. (n.d.). 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [https://www.ors.od.nih.gov/sr/dohs/Documents/The NIH Drain Discharge Guide.pdf]([Link] NIH Drain Discharge Guide.pdf)
-
PubChem. (n.d.). 6-Hydroxy-2-naphthoic acid. Retrieved from [Link]
-
University of Oklahoma. (2025-2026). Hazardous Waste - EHSO Manual. Retrieved from [https://ehs.ou.edu/sites/default/files/2025-2026 EHSO Manual/Hazardous Waste.pdf]([Link] EHSO Manual/Hazardous Waste.pdf)
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
